6-(Difluoromethoxy)nicotinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-(difluoromethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)13-5-2-1-4(3-10-5)6(11)12/h1-3,7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXGVODHXUFPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745136 | |
| Record name | 6-(Difluoromethoxy)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211535-62-4 | |
| Record name | 6-(Difluoromethoxy)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(difluoromethoxy)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 6-(Difluoromethoxy)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Difluoromethoxy)nicotinic acid, with the Chemical Abstracts Service (CAS) number 1211535-62-4 , is a fluorinated pyridine carboxylic acid derivative. This compound serves as a crucial building block in medicinal chemistry and drug discovery. The incorporation of the difluoromethoxy group (-OCF₂H) into the nicotinic acid scaffold can significantly modulate the physicochemical and pharmacokinetic properties of resulting molecules. This technical guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and its applications in the development of novel therapeutics.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in chemical synthesis.
| Property | Value |
| CAS Number | 1211535-62-4 |
| Molecular Formula | C₇H₅F₂NO₃ |
| Molecular Weight | 189.12 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 276.7 ± 35.0 °C (Predicted) |
| Density | 1.449 ± 0.06 g/cm³ (Predicted) |
| pKa | 3.29 ± 0.10 (Predicted) |
| Storage | Sealed in a dry environment at room temperature. |
Synthesis of this compound
While a specific, publicly available, step-by-step synthesis protocol for this compound is not extensively detailed in the provided search results, a general synthetic strategy can be inferred from the synthesis of analogous fluorinated nicotinic acids, such as 6-fluoronicotinic acid. The following is a plausible experimental protocol based on common organic synthesis methodologies for similar structures.
Experimental Protocol: A Proposed Synthesis Route
This proposed synthesis involves a nucleophilic aromatic substitution reaction to introduce the difluoromethoxy group, followed by hydrolysis of an ester intermediate.
Step 1: Synthesis of a 6-halonicotinate precursor
The synthesis would likely start from a commercially available 6-halonicotinate, for example, methyl 6-chloronicotinate.
Step 2: Difluoromethoxylation
The key step is the introduction of the difluoromethoxy group. This can be achieved using a difluoromethylating agent. A common method involves the use of a difluorocarbene precursor.
-
Reactants:
-
Methyl 6-chloronicotinate
-
Sodium chlorodifluoroacetate (as a difluorocarbene precursor)
-
A suitable solvent (e.g., Dimethylformamide - DMF)
-
A base (e.g., Potassium Carbonate)
-
-
Procedure:
-
To a solution of methyl 6-chloronicotinate in DMF, add potassium carbonate.
-
Heat the mixture to a specified temperature (e.g., 80-100 °C).
-
Slowly add sodium chlorodifluoroacetate to the reaction mixture. The in-situ generation of difluorocarbene will react with the phenoxide intermediate.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 6-(difluoromethoxy)nicotinate.
-
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
-
Reactants:
-
Crude methyl 6-(difluoromethoxy)nicotinate
-
A base (e.g., Sodium Hydroxide or Lithium Hydroxide)
-
A solvent mixture (e.g., Tetrahydrofuran/Water or Methanol/Water)
-
-
Procedure:
-
Dissolve the crude methyl 6-(difluoromethoxy)nicotinate in a mixture of THF and water.
-
Add an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Applications in Drug Development and Medicinal Chemistry
Nicotinic acid and its derivatives are known to possess a wide range of biological activities and are important pharmacophores in drug design. The introduction of a difluoromethoxy group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.
-
As a Bioisostere: The difluoromethoxy group is considered a lipophilic bioisostere of the hydroxyl and thiol groups and can participate in hydrogen bonding, which is a critical interaction in drug-receptor binding.
-
Pharmaceutical Intermediates: this compound is a valuable intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs). Its derivatives have been investigated for various therapeutic applications, including:
While specific signaling pathways for this compound are not detailed in the provided search results, the broader class of nicotinic acid derivatives is known to interact with various receptors and enzymes. For instance, nicotinic acid itself is a ligand for the G protein-coupled receptor GPR109A, which mediates its lipid-lowering effects.[4] Derivatives of nicotinic acid have been designed to target enzymes like cyclooxygenase-2 (COX-2) for anti-inflammatory effects.[1]
The general mechanism of action for many nicotinic acid derivatives in cancer therapy involves the inhibition of key signaling pathways that control cell proliferation and survival. A derivative of the related 6-fluoronicotinic acid, for example, is being investigated for pancreatic cancer treatment.[5]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel pharmaceutical compounds. Its unique properties, conferred by the difluoromethoxy group, make it an attractive scaffold for the development of new drugs with potentially improved efficacy and pharmacokinetic profiles. Further research into the synthesis and biological evaluation of its derivatives is likely to yield promising new therapeutic agents.
References
- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
An In-depth Technical Guide to 6-(Difluoromethoxy)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Difluoromethoxy)nicotinic acid is a fluorinated derivative of nicotinic acid, a member of the vitamin B3 family. The introduction of the difluoromethoxy group at the 6-position of the pyridine ring is anticipated to significantly modulate the physicochemical and biological properties of the parent molecule. This modification can enhance metabolic stability, membrane permeability, and binding affinity to biological targets, making it an attractive scaffold for drug discovery and development. This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic route for this compound. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides expert analysis based on analogous structures to support further research and application.
Molecular Structure and Properties
This compound, also known as 6-(difluoromethoxy)pyridine-3-carboxylic acid, possesses a core nicotinic acid structure with a difluoromethoxy substituent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1211535-62-4 | Commercial Suppliers |
| Molecular Formula | C₇H₅F₂NO₃ | Commercial Suppliers |
| Molecular Weight | 189.12 g/mol | Calculated |
| Predicted Boiling Point | 276.7 ± 35.0 °C at 760 mmHg | Chemical Supplier Data |
| Predicted Melting Point | No data available | - |
| Solubility | No data available | - |
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |
| H-2 | 8.9 - 9.1 | d | J ≈ 2-3 | Downfield due to proximity to nitrogen and carboxylic acid. |
| H-4 | 8.3 - 8.5 | dd | J ≈ 8-9, 2-3 | Coupled to H-2 and H-5. |
| H-5 | 7.6 - 7.8 | d | J ≈ 8-9 | Coupled to H-4. |
| -OCHF₂ | 6.8 - 7.2 | t | J ≈ 73-75 | Characteristic triplet for the difluoromethyl group proton. |
| -COOH | 13.0 - 14.0 | br s | - | Broad singlet, exchangeable with D₂O. |
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-2 | 150 - 153 | |
| C-3 | 125 - 128 | |
| C-4 | 140 - 143 | |
| C-5 | 118 - 121 | |
| C-6 | 160 - 163 (t, J ≈ 25-30 Hz) | Attached to the difluoromethoxy group. |
| -C=O | 165 - 168 | |
| -OCHF₂ | 113 - 116 (t, J ≈ 240-250 Hz) | Carbon of the difluoromethoxy group. |
Table 4: Expected Infrared (IR) Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 2500-3300 | Broad |
| C-H (Aromatic) | 3000-3100 | Medium |
| C=O (Carboxylic acid) | 1700-1730 | Strong |
| C=C, C=N (Aromatic ring) | 1550-1620 | Medium-Strong |
| C-O-C (Ether) | 1200-1300 | Strong |
| C-F | 1000-1100 | Strong |
Table 5: Expected Mass Spectrometry (MS) Fragmentation
| m/z | Ion | Notes |
| 189 | [M]⁺ | Molecular ion |
| 171 | [M - H₂O]⁺ | Loss of water from the carboxylic acid |
| 144 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 124 | [M - OCHF₂]⁺ | Loss of the difluoromethoxy group |
| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |
Experimental Protocols
A specific, validated experimental protocol for the synthesis of this compound is not detailed in publicly available scientific literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of analogous 6-alkoxypyridine-3-carboxylic acids. The key transformation is the nucleophilic aromatic substitution of a suitable leaving group at the 6-position with a difluoromethoxide equivalent or a subsequent difluoromethoxylation of a hydroxyl group.
Proposed Synthesis of this compound
This proposed two-step synthesis starts from the commercially available 6-chloronicotinic acid.
Step 1: Synthesis of 6-Hydroxynicotinic acid
This step involves the hydrolysis of 6-chloronicotinic acid to 6-hydroxynicotinic acid.
-
Materials: 6-chloronicotinic acid, Sodium Hydroxide (NaOH), Water, Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve 6-chloronicotinic acid in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for several hours to facilitate the nucleophilic aromatic substitution of the chloride with a hydroxide ion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the solution with concentrated hydrochloric acid to the isoelectric point of 6-hydroxynicotinic acid (typically pH 3-4) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-hydroxynicotinic acid.
-
Step 2: Synthesis of this compound
This step involves the difluoromethoxylation of the hydroxyl group of 6-hydroxynicotinic acid. This is a challenging transformation, and a common method involves the use of a difluoromethylating agent.
-
Materials: 6-hydroxynicotinic acid, Sodium 2-chloro-2,2-difluoroacetate, a polar aprotic solvent (e.g., DMF or DMSO), a base (e.g., K₂CO₃).
-
Procedure:
-
Suspend 6-hydroxynicotinic acid and potassium carbonate in a suitable polar aprotic solvent.
-
Add sodium 2-chloro-2,2-difluoroacetate to the mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours. The reaction generates difluorocarbene in situ, which then reacts with the phenoxide.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution with HCl to precipitate the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
DOT Script for Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Biological Activity and Signaling Pathways
While no specific biological activity or signaling pathway has been reported for this compound, the broader class of nicotinic acid derivatives exhibits a wide range of pharmacological effects. Nicotinic acid itself is a well-known lipid-lowering agent that modulates lipid metabolism through various mechanisms, including the activation of the G protein-coupled receptor GPR109A.[9][10]
The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity.[11] Fluorinated nicotinic acid derivatives have been explored for various therapeutic applications. For example, 6-fluoronicotinic acid is used as a building block for active pharmaceutical ingredients, including those investigated for cancer treatment.[12] Other fluorinated nicotinic acid analogs have been developed as agonists for the high-affinity niacin receptor GPR109a.[13]
Given these precedents, it is plausible that this compound could exhibit interesting biological activities. The difluoromethoxy group, being a lipophilic hydrogen bond donor, can significantly alter the interaction of the molecule with biological targets compared to a simple methoxy or fluoro substituent.
Potential Research Directions and Experimental Workflows:
-
Screening for GPR109A Agonism: An initial biological evaluation could involve screening for agonist activity at the GPR109A receptor using a cell-based assay that measures downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels.
-
Anti-inflammatory Activity: Nicotinic acid and its derivatives have shown anti-inflammatory properties.[14] The anti-inflammatory potential of this compound could be assessed in vitro using lipopolysaccharide (LPS)-stimulated macrophages and measuring the production of inflammatory cytokines like TNF-α and IL-6.
-
Anticancer Activity: Given the use of related compounds in oncology research, screening against a panel of cancer cell lines to assess for antiproliferative effects would be a valuable line of investigation.
DOT Script for a General Biological Screening Workflow
Caption: A general workflow for the initial biological evaluation of this compound.
Conclusion
This compound is a promising, yet underexplored, molecule with potential applications in drug discovery. This guide provides a foundational understanding of its structure and predicted properties, along with a plausible synthetic route. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound and explore its biological potential. The proposed experimental workflows offer a starting point for researchers interested in investigating the therapeutic utility of this and related fluorinated nicotinic acid derivatives.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Nicotinic acid(59-67-6) IR Spectrum [m.chemicalbook.com]
- 5. Nicotinic acid(59-67-6) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 11. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 12. ossila.com [ossila.com]
- 13. Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 6-(Difluoromethoxy)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical properties of 6-(Difluoromethoxy)nicotinic acid, a fluorinated pyridine carboxylic acid derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimentally determined data for this specific compound, this document compiles predicted values from reliable sources and presents standardized, detailed experimental protocols for the determination of key physical characteristics. This guide is intended to serve as a foundational resource for researchers and scientists, enabling them to accurately assess and utilize this compound in their work. The provided methodologies for determining melting point and solubility are broadly applicable to novel chemical entities.
Core Physical Properties
The physical properties of a compound are critical for its handling, formulation, and development as a potential therapeutic agent. While experimentally determined data for this compound is not extensively available in peer-reviewed literature, the following table summarizes the available predicted and observed data from chemical suppliers.
| Property | Value | Source/Type |
| Molecular Formula | C₇H₅F₂NO₃ | ChemicalBook[1] |
| Molecular Weight | 189.12 g/mol | ChemicalBook[1] |
| Appearance | White to off-white solid | ChemicalBook[2] |
| Boiling Point | 276.7 ± 35.0 °C | Predicted[2] |
| Density | 1.449 ± 0.06 g/cm³ | Predicted[2] |
| pKa | 3.29 ± 0.10 | Predicted[2] |
| Melting Point | No data available | ChemicalBook[3] |
| Solubility | No data available | ChemicalBook[3] |
| Storage | Sealed in dry, Room Temperature | ChemicalBook, Sigma-Aldrich[2][4] |
Experimental Protocols for Physical Property Determination
To supplement the limited available data, this section provides detailed, standard experimental protocols for determining the melting point and solubility of this compound. These protocols are widely accepted in the pharmaceutical and chemical industries.
Determination of Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically lower and broaden the melting point range.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp® or similar digital device)
-
Capillary tubes (sealed at one end)
-
This compound (finely powdered and dried)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound is placed on a clean, dry surface and crushed into a fine powder using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is pushed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height.
-
Initial Approximate Determination: If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20 °C per minute) is used to obtain a rough estimate of the melting range.
-
Accurate Determination: A new capillary tube is prepared. The melting point apparatus is preheated to a temperature approximately 15-20 °C below the estimated melting point. The sample is then heated at a slow rate (1-2 °C per minute) to allow for thermal equilibrium.
-
Data Recording: The temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[5][6]
Determination of Aqueous Solubility (Shake-Flask Method)
Aqueous solubility is a critical parameter for drug candidates, as it influences absorption and bioavailability. The shake-flask method is considered the gold standard for determining equilibrium solubility.
Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.
Apparatus and Materials:
-
This compound (solid)
-
Aqueous buffers (e.g., pH 1.2, 4.5, 6.8 to simulate physiological conditions)[7]
-
Glass vials with screw caps
-
Constant temperature shaker or incubator (e.g., set to 37 °C)[7][8]
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: An excess amount of solid this compound (enough to ensure a saturated solution with visible undissolved solid at equilibrium) is weighed and added to separate vials for each pH buffer.
-
Equilibration: A known volume of each buffer is added to the respective vials. The vials are securely capped and placed in a mechanical shaker set to a constant temperature (e.g., 37 °C). The samples are agitated for a sufficient period to reach equilibrium (typically 24-72 hours).[8]
-
Phase Separation: After equilibration, the vials are removed from the shaker. The undissolved solid is separated from the solution by centrifugation followed by filtration of the supernatant through a syringe filter to ensure a clear, particle-free solution.
-
Quantification: The concentration of the dissolved this compound in the filtrate is determined using a validated HPLC method. A calibration curve is prepared using standard solutions of the compound of known concentrations.
-
Data Analysis: The solubility is reported as the mean concentration of the dissolved compound from at least three replicate experiments for each pH condition.
Logical Workflow for Physicochemical Characterization
For a novel compound such as this compound, a structured workflow is essential to systematically determine its key physicochemical properties. The following diagram, generated using Graphviz, illustrates a logical progression for this characterization.
Biological Context and Potential Signaling Pathways
Currently, there is no specific information in the public domain detailing the biological activity or associated signaling pathways for this compound. However, as a derivative of nicotinic acid (Niacin, Vitamin B3), it may be investigated for similar biological targets. Nicotinic acid is known to exert its effects, particularly its lipid-modifying properties, through the activation of the G-protein coupled receptor, Hydroxycarboxylic Acid Receptor 2 (HCA₂), also known as GPR109A.[9]
The general signaling pathway initiated by nicotinic acid binding to HCA₂ in adipocytes is depicted below. This serves as a potential, though unconfirmed, framework for investigating the mechanism of action of its derivatives.
Conclusion
This compound is a compound with limited publicly available experimental data on its physical properties. This guide consolidates the existing predicted information and provides robust, standardized protocols for the experimental determination of its melting point and aqueous solubility. The logical workflow for physicochemical characterization and the potential signaling pathway based on its parent compound, nicotinic acid, offer a solid framework for future research. It is imperative for researchers working with this compound to perform their own experimental verification of its physical properties to ensure the accuracy and reproducibility of their findings.
References
- 1. scbt.com [scbt.com]
- 2. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. who.int [who.int]
- 8. benchchem.com [benchchem.com]
- 9. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 6-(Difluoromethoxy)nicotinic Acid
This technical guide provides a comprehensive overview of the core chemical properties of 6-(Difluoromethoxy)nicotinic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines its physicochemical characteristics, experimental protocols for its synthesis and analysis, and its relevant biological context.
Core Chemical Properties
This compound, a derivative of nicotinic acid (Vitamin B3), is a compound of interest in medicinal chemistry due to the presence of the difluoromethoxy group, which can significantly alter its biological activity and pharmacokinetic profile.
Physicochemical Data
Quantitative data for this compound and its parent compound, nicotinic acid, are summarized in the table below for comparative analysis.
| Property | This compound | Nicotinic Acid (for comparison) |
| Molecular Formula | C₇H₅F₂NO₃[1] | C₆H₅NO₂[2] |
| Molecular Weight | 189.12 g/mol [1] | 123.11 g/mol [2] |
| Melting Point | Data not available (Predicted); 144-148 °C (for 6-Fluoronicotinic acid)[3][4] | 237 °C[2] |
| Boiling Point | 276.7 ± 35.0 °C (Predicted)[1] | Decomposes |
| Density | 1.449 ± 0.06 g/cm³ (Predicted)[1] | 1.473 g/cm³[2] |
| pKa | 3.29 ± 0.10 (Predicted)[1] | 4.85[2] |
| Solubility | Data not available. Expected to have some solubility in polar organic solvents. | Water: 18 g/L; Soluble in DMSO and dimethylformamide (~1 mg/mL)[2][5] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of nicotinic acid derivatives are crucial for their application in research and development.
Synthesis of 6-Substituted Nicotinic Acid Derivatives
Reaction Scheme (Adapted for this compound):
A potential synthetic route could involve the reaction of a 6-chloronicotinic acid ester with a source of the difluoromethoxy group, followed by hydrolysis of the ester.
General Procedure (based on a related synthesis): [6]
-
Esterification: The starting material, 6-chloronicotinic acid, is first esterified to protect the carboxylic acid functionality.
-
Difluoromethoxylation: The 6-chloro-nicotinate is then reacted with a difluoromethoxylating agent, such as sodium chlorodifluoroacetate, under appropriate conditions (e.g., in the presence of a copper catalyst in a polar aprotic solvent like DMF or NMP) to introduce the OCF₂H group at the 6-position.
-
Hydrolysis: The resulting 6-(difluoromethoxy)nicotinate is hydrolyzed, typically under basic or acidic conditions, to yield the final product, this compound.
-
Purification: The crude product is then purified by recrystallization or column chromatography.
Purification
Purification of nicotinic acid derivatives often involves recrystallization from a suitable solvent, such as water or ethanol.[7] For laboratory-scale purification, column chromatography using silica gel is a common method.
General Recrystallization Protocol: [7]
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., water or an alcohol-water mixture).
-
If the solution is colored, treat it with activated charcoal.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the analysis and quantification of nicotinic acid and its derivatives.[8][9][10]
-
Column: A reversed-phase C18 column is typically used.[10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with a small percentage of formic or acetic acid) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.[10]
-
Detection: UV detection at approximately 260 nm is suitable for these compounds.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For more sensitive and selective detection, especially in biological matrices, LC-MS/MS is the method of choice.[8][10]
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used, depending on the specific derivative and mobile phase.
-
Detection: Selected reaction monitoring (SRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions. For nicotinic acid, a common transition is m/z 124.1 -> 80.0.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of this compound.
-
¹H NMR: The proton spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine ring and a triplet for the proton of the difluoromethoxy group.
-
¹³C NMR: The carbon spectrum will show signals for the pyridine ring carbons, the carboxylic acid carbon, and the carbon of the difluoromethoxy group, which will exhibit coupling to the fluorine atoms.
Biological Context and Signaling Pathways
Nicotinic acid and its derivatives are known for their lipid-lowering effects, which are primarily mediated through the activation of the G-protein coupled receptor, GPR109A (also known as HCA₂).[11] This receptor is highly expressed in adipocytes.
GPR109A Signaling Pathway
The binding of nicotinic acid derivatives to GPR109A on adipocytes initiates a signaling cascade that ultimately leads to the inhibition of lipolysis.
Caption: GPR109A signaling pathway activated by nicotinic acid derivatives.
Experimental Workflow for Biological Activity Screening
A typical workflow to assess the biological activity of a new nicotinic acid derivative like this compound is outlined below.
Caption: Workflow for evaluating the biological activity of a novel compound.
References
- 1. This compound | 1211535-62-4 [amp.chemicalbook.com]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. ossila.com [ossila.com]
- 4. 6-Fluoronicotinic acid | CAS#:403-45-2 | Chemsrc [chemsrc.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 7. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 8. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. [Determination of nicacid and its metabolites in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
6-(Difluoromethoxy)nicotinic acid solubility data
An In-Depth Technical Guide on the Solubility of 6-(Difluoromethoxy)nicotinic Acid for Researchers, Scientists, and Drug Development Professionals.
Abstract
This compound is a derivative of nicotinic acid (Vitamin B3) of interest in pharmaceutical research. Understanding its solubility is critical for drug development, influencing bioavailability, formulation, and efficacy. This technical guide provides a summary of the predicted physicochemical properties of this compound, detailed experimental protocols for determining its aqueous and organic solvent solubility, and comparative solubility data for the parent compound, nicotinic acid. Additionally, it outlines the key signaling pathway associated with nicotinic acid derivatives and a standard workflow for solubility determination to aid researchers in their investigations.
Physicochemical Properties of this compound
While experimental data is limited, predicted physicochemical properties provide a valuable starting point for experimental design.
| Property | Predicted Value | Source |
| Molecular Formula | C7H5F2NO3 | ChemicalBook[1] |
| Molecular Weight | 189.12 g/mol | ChemicalBook[1] |
| pKa | 3.29 ± 0.10 | ChemicalBook[1] |
| Boiling Point | 276.7 ± 35.0 °C | ChemicalBook[1] |
| Density | 1.449 ± 0.06 g/cm³ | ChemicalBook[1] |
| Appearance | White to off-white solid | ChemicalBook[1] |
Experimental Protocols for Solubility Determination
The following are standard methodologies for determining the solubility of a compound like this compound.
Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method
This method is considered the "gold standard" for determining the intrinsic solubility of a compound at equilibrium.
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the undissolved solid and the dissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH levels, or organic solvents) in a sealed container (e.g., a glass vial). The excess solid should be visually apparent.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. The equilibration time is critical and should be sufficient to reach a steady state, typically 24 to 72 hours.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration using a low-binding filter (e.g., PTFE or PVDF).
-
Quantification: Accurately dilute the saturated solution with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or µg/mL.
Kinetic Solubility Determination: Turbidimetric Method
This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock, typically DMSO.
Principle: A compound is first dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO). This stock solution is then gradually added to an aqueous buffer. The point at which the compound precipitates out of solution, causing turbidity, is measured optically. This precipitation point is defined as the kinetic solubility.[2]
Detailed Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a multi-well plate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer in the wells. This can be done in a serial dilution format to test a range of concentrations.
-
Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a wavelength where the compound does not absorb (e.g., 600-700 nm).
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to the baseline.
Comparative Solubility Data: Nicotinic Acid
The solubility of the parent compound, nicotinic acid, provides a useful reference for researchers working with its derivatives.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | 16.7 |
| Ethanol | 25 | ~20 |
| DMSO | 25 | ~1 |
| Diethyl Ether | 25 | <1 |
| Acetone | 25 | ~1-10 |
Note: The solubility of nicotinic acid is pH-dependent due to its carboxylic acid group. The data presented are approximate values and can vary with experimental conditions.
Visualization of Pathways and Workflows
Signaling Pathway of Nicotinic Acid Derivatives
Nicotinic acid and its derivatives are known to exert their effects, such as lipid-lowering, through the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[3] The activation of this receptor in adipocytes leads to a decrease in free fatty acids in the plasma.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the thermodynamic solubility of a research compound.
Conclusion
References
Spectral Analysis of 6-(Difluoromethoxy)nicotinic Acid: A Technical Guide
Disclaimer: Despite extensive searches, specific experimental spectral data (NMR, IR, MS) for 6-(Difluoromethoxy)nicotinic acid is not publicly available. This guide presents spectral data for the parent compound, nicotinic acid, to provide a foundational understanding of the nicotinic acid core. The spectral features of this compound will differ due to the presence of the difluoromethoxy group.
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the spectral characterization of the nicotinic acid scaffold. The inclusion of detailed experimental protocols and a visual workflow aims to facilitate a deeper understanding of the analytical processes involved.
Spectral Data Summary
The following tables summarize the key spectral data for nicotinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data of Nicotinic Acid
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.73 | d | H-2 |
| 8.25 | dt | H-4 |
| 7.52 | dd | H-5 |
| 9.12 | s | H-6 |
| 13.5 (broad) | s | -COOH |
¹³C NMR (Carbon-13 NMR) Data of Nicotinic Acid
| Chemical Shift (ppm) | Assignment |
| 166.5 | -COOH |
| 153.2 | C-6 |
| 150.9 | C-2 |
| 137.1 | C-4 |
| 129.8 | C-3 |
| 123.7 | C-5 |
Note on ¹⁹F NMR: For this compound, a ¹⁹F NMR spectrum would be crucial for characterizing the difluoromethoxy group. This would likely show a triplet due to coupling with the methoxy proton.
Infrared (IR) Spectroscopy
Characteristic IR Absorption Bands of Nicotinic Acid [1][2][3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2500 | Broad | O-H stretch (carboxylic acid) |
| 1705 | Strong | C=O stretch (carboxylic acid)[1] |
| 1610 | Medium | C=C and C=N ring stretching |
| 1320 | Medium | C-N stretch |
| 1290 | Strong | C-O stretch |
| 900-650 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass Spectrometry Data of Nicotinic Acid
| m/z | Interpretation |
| 123 | [M]⁺ (Molecular Ion) |
| 106 | [M-OH]⁺ |
| 78 | [M-COOH]⁺ (Pyridine radical cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented.
NMR Spectroscopy
Sample Preparation: A 5-10 mg sample of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 600 MHz) is used for analysis.
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-16 ppm.
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
Mass Spectrometry
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
ESI-MS Parameters (for Nicotinic Acid): [4]
-
Ionization Mode: Positive or negative.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-30 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 300-350 °C.
Workflow for Spectral Analysis
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectral analysis of a chemical compound.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of 6-(Difluoromethoxy)pyridine-3-carboxylic Acid and Its Analogs
Introduction
6-(Difluoromethoxy)pyridine-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyridine carboxylic acid class of molecules. Pyridine carboxylic acid derivatives are of significant interest in medicinal chemistry due to their versatile biological activities. The incorporation of a difluoromethoxy group can significantly modulate the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability, which in turn can influence its biological activity. This guide provides a comprehensive overview of the known biological activities of compounds structurally related to 6-(difluoromethoxy)pyridine-3-carboxylic acid, summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows. While specific data for 6-(difluoromethoxy)pyridine-3-carboxylic acid is limited in the public domain, this guide draws upon research on analogous structures to provide a predictive framework for its potential biological profile.
Quantitative Biological Data
The biological activities of various pyridine carboxylic acid derivatives have been quantified in numerous studies. The following tables summarize key inhibitory concentrations (IC50) and other relevant metrics for compounds with structural similarities to 6-(difluoromethoxy)pyridine-3-carboxylic acid, providing a comparative basis for its potential efficacy in different biological contexts.
Table 1: Phosphodiesterase-3A (PDE3A) Inhibitory Activity and Cytotoxicity of Pyridine Derivatives [1]
| Compound ID | Target | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) |
| Ib | PDE3A | 3.76 ± 1.03 | HeLa | 34.3 ± 2.6 |
| Ib | PDE3A | 3.76 ± 1.03 | MCF-7 | 50.18 ± 1.11 |
Table 2: Anti-inflammatory and Anti-hyperglycemic Activity of Nicotinic Acid Derivatives [2][3]
| Compound ID | Assay | IC50 (µM) |
| 2b | DPPH radical scavenging | 15.63 ± 0.13 |
| 2h | DPPH radical scavenging | 12.88 ± 0.19 |
| 2b | ABTS radical scavenging | 19.89 ± 0.25 |
| 2h | ABTS radical scavenging | 16.35 ± 0.25 |
| Ketorolac (Ref) | Human RBC hemolysis (Anti-inflammatory) | 11.79 ± 0.17 |
| Various | Human RBC hemolysis (Anti-inflammatory) | 14.06 - 85.56 |
| Acarbose (Ref) | α-amylase inhibition (Anti-hyperglycemic) | 1.273 ± 0.12 µg/mL |
| Various | α-amylase inhibition (Anti-hyperglycemic) | 1.324 - 1.516 µg/mL |
Table 3: Antibacterial Activity of 3-(pyridine-3-yl)-2-oxazolidinone Derivatives [4]
| Compound ID | Target Organism | MBIC (µg/ml) |
| 21d | S. pneumoniae | 0.5 |
Table 4: EP4 Antagonist Activity of a 3-methylpyridine-2-carbonyl amino-2,4-dimethyl-benzoic acid derivative [5]
| Compound ID | Assay | IC50 (nM) |
| 4f | PGE2-induced TNFα reduction in human whole blood | 123 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key assays mentioned in the context of pyridine carboxylic acid derivatives.
Phosphodiesterase-3A (PDE3A) Inhibition Assay [1]
-
Enzyme and Substrate Preparation: Recombinant human PDE3A is used. The substrate, [³H]cAMP, is prepared in assay buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).
-
Inhibition Assay: The test compounds are pre-incubated with the enzyme for 10 minutes at 37°C. The reaction is initiated by adding the [³H]cAMP substrate.
-
Reaction Termination: After a defined incubation period, the reaction is stopped by adding a stop solution (e.g., 0.2 M ZnSO₄ and 0.2 M Ba(OH)₂).
-
Quantification: The amount of [³H]AMP produced is determined by scintillation counting after separation from the unreacted substrate using ion-exchange chromatography.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
α-Amylase Inhibition Assay [2][3]
-
Reagent Preparation: A solution of α-amylase is prepared in phosphate buffer (pH 6.9). The substrate is a starch solution.
-
Assay Procedure: The test compounds are mixed with the α-amylase solution and incubated. The starch solution is then added to start the enzymatic reaction.
-
Colorimetric Reaction: After incubation, dinitrosalicylic acid (DNS) color reagent is added, and the mixture is heated in a boiling water bath.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a spectrophotometer. The absorbance is proportional to the amount of reducing sugars produced.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control (enzyme and starch without inhibitor). IC50 values are then determined.
Human Red Blood Cell (RBC) Hemolysis Assay (Anti-inflammatory) [2][3]
-
RBC Preparation: Fresh human blood is collected and centrifuged to separate the RBCs. The RBCs are washed multiple times with isotonic saline.
-
Induction of Hemolysis: A suspension of RBCs is pre-incubated with the test compounds. Hemolysis is induced by adding a hypotonic solution or a hemolytic agent (e.g., hydrogen peroxide).
-
Quantification of Hemolysis: The mixture is centrifuged, and the absorbance of the supernatant, which contains the released hemoglobin, is measured at 540 nm.
-
Data Analysis: The percentage of hemolysis inhibition is calculated relative to the control. IC50 values are determined from the dose-response curve.
Visualizations of Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows can greatly enhance understanding. The following diagrams were generated using the DOT language.
Caption: PI3Kα Signaling Pathway Inhibition by a Quinazoline Derivative.
Caption: General Workflow for Synthesis and Biological Evaluation.
The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While direct experimental data on 6-(difluoromethoxy)pyridine-3-carboxylic acid is not extensively available, the information on analogous compounds suggests it could be a promising candidate for further investigation. The difluoromethoxy substitution is expected to enhance its drug-like properties. Future research should focus on the synthesis and comprehensive biological evaluation of this specific compound to elucidate its therapeutic potential. The experimental protocols and pathway visualizations provided in this guide offer a solid foundation for such research endeavors.
References
- 1. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists [pubmed.ncbi.nlm.nih.gov]
6-(Difluoromethoxy)nicotinic Acid: A Technical Guide and Literature Review
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and extensive experimental data for 6-(difluoromethoxy)nicotinic acid is limited in publicly available literature. This guide provides a comprehensive overview based on available information for the target molecule and closely related analogues to infer potential synthetic methodologies, biological activities, and mechanisms of action. All inferred information is clearly designated.
Introduction
This compound is a fluorinated derivative of nicotinic acid, also known as vitamin B3. The introduction of the difluoromethoxy group (-OCF₂H) into organic molecules is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. This functional group can act as a lipophilic hydrogen bond donor and can significantly alter a molecule's metabolic stability and binding affinity to biological targets. While specific research on this compound is not abundant, the known biological activities of nicotinic acid and other fluorinated pyridine derivatives suggest its potential as a valuable compound in drug discovery.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅F₂NO₃ | Inferred |
| Molecular Weight | 189.12 g/mol | Inferred |
| CAS Number | 1211535-62-4 | |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in organic solvents such as DMSO and methanol | Inferred from related compounds |
Synthesis and Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be inferred from established methods for the O-difluoromethoxylation of hydroxypyridines.
Inferred Synthetic Pathway
A potential synthesis could start from 6-hydroxynicotinic acid, a commercially available starting material. The key transformation would be the O-difluoromethoxylation of the hydroxyl group.
Caption: Inferred synthetic route to this compound.
Exemplary Experimental Protocol (Adapted from a similar transformation)
This protocol is adapted from the O-difluoromethoxylation of 6-fluoropyridin-2-ol and should be optimized for 6-hydroxynicotinic acid.[1]
Materials:
-
6-Hydroxynicotinic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Chlorodifluoromethane (CHClF₂)
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
To a pressure vessel, add 6-hydroxynicotinic acid (1 equivalent) and anhydrous potassium carbonate (2-3 equivalents).
-
Add anhydrous DMF to the vessel.
-
Seal the vessel and cool it to -78 °C in a dry ice/acetone bath.
-
Carefully condense chlorodifluoromethane gas into the cooled reaction mixture.
-
Allow the reaction vessel to warm to room temperature and then heat to 80-100 °C for 12-24 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the vessel to room temperature and slowly vent the excess chlorodifluoromethane.
-
Pour the reaction mixture into water and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Potential Biological Activities and Signaling Pathways
Direct biological data for this compound is not available. However, based on the well-documented activities of nicotinic acid and related fluorinated compounds, several potential biological roles can be postulated.
Lipid Metabolism and Cardiovascular Disease
Nicotinic acid is a well-known lipid-lowering agent.[2][3] It exerts its effects primarily through the activation of the G-protein coupled receptor 109A (GPR109A), also known as HM74A, which is highly expressed in adipocytes.[3] Activation of GPR109A leads to a decrease in free fatty acid mobilization from adipose tissue, resulting in reduced triglyceride synthesis in the liver and decreased secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[4] Nicotinic acid also increases high-density lipoprotein (HDL) levels, although the exact mechanism is not fully understood.[2] It is plausible that this compound could act as an agonist of GPR109A, potentially with modified potency or pharmacokinetic properties due to the difluoromethoxy group.
Caption: Hypothesized signaling pathway for lipid-lowering effects.
Anti-inflammatory Effects
Recent studies have shown that nicotinic acid possesses anti-inflammatory properties.[5] It has been demonstrated to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5] This effect may also be mediated through GPR109A, which is expressed on immune cells like macrophages. The difluoromethoxy substituent could potentially enhance these anti-inflammatory activities.
Other Potential Activities
Derivatives of nicotinic acid have been explored for a wide range of therapeutic applications, including as anticancer and antioxidant agents.[6] Furthermore, the introduction of difluoromethyl groups into pyridine rings has led to the discovery of compounds with novel biological activities, such as quorum sensing inhibition.[7] Therefore, this compound could be a scaffold for developing new therapeutic agents in these areas.
Quantitative Data from Related Compounds
No quantitative biological data for this compound has been found in the literature. The following table summarizes data for related difluoromethylpyridine derivatives to provide a reference for potential activity ranges.
| Compound | Biological Activity | IC₅₀ / EC₅₀ | Source |
| 2-Difluoromethylpyridine derivative 1 | Quorum Sensing Inhibition (P. aeruginosa) | 35 ± 1.12 µM | [7] |
| 2-Difluoromethylpyridine derivative 5 | Quorum Sensing Inhibition (P. aeruginosa) | 19 ± 1.01 µM | [7] |
| 2-Difluoromethylpyridine derivative 6 | Quorum Sensing Inhibition (P. aeruginosa) | 27 ± 0.67 µM | [7] |
| 2-Difluoromethylbenzimidazole derivative 86 | PI3Kα Inhibition | 22.8 nM | [8] |
| 2-Difluoromethylbenzimidazole derivative 87 | PI3Kα Inhibition | 33.6 nM | [8] |
Conclusion and Future Directions
This compound is a molecule with significant, yet underexplored, therapeutic potential. Based on the established pharmacology of nicotinic acid and the unique properties conferred by the difluoromethoxy group, it is a promising candidate for investigation in the areas of dyslipidemia, cardiovascular disease, and inflammation. Future research should focus on developing a robust and scalable synthesis for this compound, followed by comprehensive in vitro and in vivo studies to elucidate its biological activities and mechanism of action. In particular, its interaction with the GPR109A receptor and its effects on lipid metabolism and inflammatory pathways warrant detailed investigation. The synthesis and evaluation of a library of derivatives based on the this compound scaffold could also lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 7. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Profile of 6-(Difluoromethoxy)nicotinic Acid: A Technical Whitepaper on a Novel Nicotinic Acid Derivative
Disclaimer: As of late 2025, a thorough review of publicly accessible scientific literature, patent databases, and chemical registries reveals a significant scarcity of information regarding the specific discovery, developmental history, and biological characterization of 6-(Difluoromethoxy)nicotinic acid. This compound, identified by the CAS Number 1211535-62-4, remains largely uncharacterized in peer-reviewed publications. This technical guide, therefore, aims to provide a comprehensive framework for understanding this molecule by examining its parent compound, nicotinic acid, the relevant biological pathways, and the established methodologies for the synthesis and analysis of structurally similar compounds.
Introduction to Nicotinic Acid and its Derivatives
Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin essential for a myriad of metabolic processes in the human body. Its discovery is historically linked to the prevention and treatment of pellagra, a nutritional deficiency disease. Beyond its role as a vitamin, nicotinic acid has been utilized for decades as a lipid-modifying agent, capable of lowering low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.
The pharmacological effects of nicotinic acid are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). This has spurred significant interest in the development of nicotinic acid derivatives with improved therapeutic profiles, aiming to retain the beneficial lipid-modifying effects while minimizing side effects such as cutaneous flushing. This compound represents a structural analog of nicotinic acid, where a difluoromethoxy group is introduced at the 6-position of the pyridine ring. This modification has the potential to alter the compound's physicochemical properties, potency, selectivity, and pharmacokinetic profile.
The GPR109A Signaling Pathway
The primary molecular target of nicotinic acid and its derivatives is the GPR109A receptor, a member of the Gi/o-coupled GPCR family. The activation of this receptor initiates a cascade of intracellular events that ultimately lead to the observed therapeutic effects and side effects.
Canoncial Gαi-Mediated Signaling
Upon agonist binding, GPR109A undergoes a conformational change, leading to the activation of the heterotrimeric G protein by promoting the exchange of GDP for GTP on the Gαi subunit. The activated Gαi subunit dissociates from the Gβγ dimer and proceeds to inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is central to the anti-lipolytic effect of nicotinic acid in adipocytes.
β-Arrestin Mediated Signaling
In addition to the canonical G protein pathway, GPR109A activation can also trigger signaling through β-arrestins. Following agonist-induced phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domain of the receptor. This interaction can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades that are implicated in some of the adverse effects of nicotinic acid, such as flushing.
In-Depth Technical Guide: Safety and Handling of 6-(Difluoromethoxy)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and relevant technical data for 6-(Difluoromethoxy)nicotinic acid. The information is intended to support laboratory research and drug development activities by providing key safety precautions, experimental considerations, and a summary of its physicochemical properties. Due to the limited publicly available data specific to this derivative, information from closely related compounds, particularly nicotinic acid, is included for context and guidance.
Physicochemical and Safety Data
A summary of the known quantitative data for this compound and its parent compound, nicotinic acid, is presented below. This allows for a comparative understanding of their basic properties.
| Property | This compound | Nicotinic Acid (Niacin) |
| CAS Number | 1211535-62-4 | 59-67-6 |
| Molecular Formula | C7H5F2NO3 | C6H5NO2 |
| Molecular Weight | 189.12 g/mol | 123.11 g/mol |
| Appearance | White to off-white solid | White crystalline powder |
| Boiling Point | 276.7±35.0 °C (Predicted)[1] | Sublimes |
| Density | 1.449±0.06 g/cm3 (Predicted)[1] | 1.473 g/cm³ |
| pKa | 3.29±0.10 (Predicted)[1] | 4.85 |
| Storage Temperature | Room Temperature, Sealed in dry conditions[1] | Room Temperature |
Hazard Identification and Safety Precautions
While specific toxicological data for this compound is not extensively documented, information from Safety Data Sheets (SDS) of the compound and its structural analogs indicates the following hazards and necessary precautions.
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
-
-
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
-
Storage:
-
Store in a well-ventilated place.
-
Keep the container tightly closed.
-
Store locked up in a dry environment.
-
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Experimental Protocols
Hypothetical Synthesis Workflow
A potential synthetic route to this compound could involve the difluoromethoxylation of a suitable precursor, such as 6-hydroxynicotinic acid.
Caption: A potential workflow for the synthesis of this compound.
General Purification Protocol: Recrystallization
Recrystallization is a common method for purifying solid organic compounds like nicotinic acid derivatives.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of solvents may be necessary.
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under a vacuum.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity and quantifying nicotinic acid and its derivatives.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol). The exact composition will need to be optimized.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 260 nm).
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., the mobile phase) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample onto the HPLC system. The purity can be determined by the area percentage of the main peak. Quantification can be achieved by comparing the peak area to a calibration curve generated from standards of known concentrations.
Biological Context and Signaling Pathways
Specific biological studies on this compound are scarce. However, the biological activity of nicotinic acid is well-characterized and provides a likely framework for the action of its derivatives. Nicotinic acid is known to exert its effects on lipid metabolism primarily through the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).
Nicotinic Acid Signaling via GPR109A
The activation of GPR109A in adipocytes by nicotinic acid leads to a cascade of events that ultimately reduces the levels of circulating free fatty acids.
Caption: The signaling cascade initiated by nicotinic acid binding to the GPR109A receptor.
The difluoromethoxy group at the 6-position of the nicotinic acid core may influence the compound's potency, selectivity, and pharmacokinetic properties. The electron-withdrawing nature of the difluoromethoxy group could affect the acidity of the carboxylic acid and its interaction with the receptor binding pocket. Further research is needed to elucidate the specific effects of this substitution on the biological activity.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. While specific experimental and biological data are limited, a robust safety and handling plan can be implemented based on the information available for this compound and its close structural relatives. The provided protocols and pathways, derived from established knowledge of nicotinic acid chemistry and biology, offer a solid foundation for researchers working with this compound. As with any research chemical, all handling and experimental procedures should be conducted with appropriate safety precautions and after a thorough risk assessment.
References
A Technical Guide to 6-(Difluoromethoxy)nicotinic Acid: Sourcing, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-(difluoromethoxy)nicotinic acid, a fluorinated building block of significant interest in medicinal chemistry. The strategic incorporation of the difluoromethoxy (-OCHF₂) group into molecular scaffolds can impart desirable physicochemical and pharmacokinetic properties, making it a valuable moiety in the design of novel therapeutics. This document details commercially available sources, outlines a plausible synthetic pathway, and explores the role of this compound in modulating biological signaling pathways, with a focus on its potential applications in drug discovery.
Commercial Availability and Suppliers
This compound (CAS No. 1211535-62-4) is available from several chemical suppliers. The table below summarizes key information from a selection of vendors to facilitate procurement for research and development purposes. Purity levels are generally high, making the compound suitable for a range of synthetic applications.
| Supplier | CAS Number | Molecular Weight | Purity/Specification | Storage Conditions |
| BLD Pharm [1] | 1211535-62-4 | 189.12 | Not specified | Sealed in dry, room temperature |
| Amadis Chemical [2] | 1211535-62-4 | Not specified | 97% | Store in a tightly closed container |
| Sigma-Aldrich | 1211535-62-4 | 189.12 | 95% | Sealed in dry, room temperature |
Note: Pricing and lead times are subject to change and should be confirmed directly with the suppliers.
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: A General Approach
Step 1: Esterification of 6-Hydroxynicotinic Acid
-
To a solution of 6-hydroxynicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product, methyl 6-hydroxynicotinate, with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography.
Step 2: Difluoromethoxylation of Methyl 6-hydroxynicotinate
-
Dissolve methyl 6-hydroxynicotinate in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate.
-
Introduce a difluoromethylating agent, such as chloro(difluoro)methane (freon-22) or diiododifluoromethane, into the reaction mixture. Caution: Chloro(difluoro)methane is a gas and requires appropriate handling in a well-ventilated fume hood.
-
Heat the reaction mixture and monitor its progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product, methyl 6-(difluoromethoxy)nicotinate, with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Step 3: Hydrolysis of Methyl 6-(difluoromethoxy)nicotinate
-
Dissolve the purified methyl 6-(difluoromethoxy)nicotinate in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of a base, such as lithium hydroxide.
-
Stir the reaction mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
Role in Medicinal Chemistry and Drug Discovery
The difluoromethoxy group is a valuable substituent in medicinal chemistry due to its unique properties. It is often considered a bioisostere of the methoxy group but with increased metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, which can lead to an improved pharmacokinetic profile of a drug candidate. Furthermore, the -OCHF₂ group can act as a lipophilic hydrogen bond donor, a characteristic that can enhance binding affinity to biological targets.
Application as a Building Block for PDE4 Inhibitors
Phosphodiesterase-4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition has been a successful strategy for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD). The difluoromethoxy group has been incorporated into several potent PDE4 inhibitors. This compound serves as a valuable building block for the synthesis of novel PDE4 inhibitors with potentially improved drug-like properties.
PDE4 Signaling Pathway
Caption: The role of PDE4 in the inflammatory signaling cascade and the inhibitory action of a potential this compound derivative.
Experimental Workflow for Evaluating Novel Compounds
The development of new drug candidates requires a systematic evaluation of their biological activity and physicochemical properties. The following workflow outlines a general approach for the characterization of a novel compound, such as a derivative of this compound.
Caption: A general experimental workflow for the evaluation of a novel drug candidate derived from this compound.
Conclusion
This compound is a readily accessible building block with significant potential in drug discovery. Its unique electronic and steric properties, conferred by the difluoromethoxy group, offer medicinal chemists a valuable tool to optimize the pharmacokinetic and pharmacodynamic profiles of new drug candidates. The proposed synthetic route provides a practical approach for its preparation, and its application in the development of novel therapeutics, such as PDE4 inhibitors, warrants further investigation. This guide serves as a foundational resource for researchers interested in leveraging the advantageous properties of this and similar fluorinated building blocks in their drug development programs.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-(Difluoromethoxy)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Difluoromethoxy)nicotinic acid is a valuable fluorinated building block in medicinal chemistry and drug discovery. The incorporation of the difluoromethoxy group (-OCHF₂) can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity, making it a desirable moiety in the design of novel therapeutic agents. These application notes provide a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound, starting from commercially available 6-hydroxynicotinic acid. The described synthetic route involves three key transformations: esterification of the starting material, difluoromethoxylation of the resulting hydroxypyridine derivative, and subsequent hydrolysis to yield the final product.
Synthetic Strategy Overview
The overall synthetic pathway for this compound is depicted in the following workflow diagram. The synthesis commences with the protection of the carboxylic acid functionality of 6-hydroxynicotinic acid via Fischer esterification to yield methyl 6-hydroxynicotinate. This intermediate then undergoes O-difluoromethoxylation using sodium chlorodifluoroacetate as the difluorocarbene precursor. The final step involves the hydrolysis of the methyl ester to afford the target this compound.
Caption: Synthetic workflow for this compound.
Data Presentation: Summary of Synthetic Steps
The following table provides a summary of the key parameters for each step in the synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents & Solvents | Reaction Conditions | Product |
| 1 | Esterification | 6-Hydroxynicotinic acid | Methanol, Sulfuric acid | Reflux, 12-18 h | Methyl 6-hydroxynicotinate |
| 2 | Difluoromethoxylation | Methyl 6-hydroxynicotinate | Sodium chlorodifluoroacetate, N,N-Dimethylformamide (DMF), Water | 120 °C, 2 h | Methyl 6-(difluoromethoxy)nicotinate |
| 3 | Hydrolysis | Methyl 6-(difluoromethoxy)nicotinate | Sodium hydroxide, Water, Methanol | 60 °C, 2-4 h | This compound |
Experimental Protocols
Step 1: Synthesis of Methyl 6-Hydroxynicotinate (Esterification)
This protocol describes the Fischer esterification of 6-hydroxynicotinic acid to protect the carboxylic acid group.
Caption: Workflow for the esterification of 6-hydroxynicotinic acid.
Materials:
-
6-Hydroxynicotinic acid (1.0 eq)
-
Methanol (10-20 mL per gram of starting material)
-
Concentrated Sulfuric Acid (0.1-0.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 6-hydroxynicotinic acid and methanol.
-
Stir the suspension and cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise to the stirred suspension.
-
Remove the ice bath and attach a reflux condenser. Heat the mixture to reflux and maintain for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Ensure the final pH is approximately 7-8.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield methyl 6-hydroxynicotinate, which can be used in the next step without further purification.
Step 2: Synthesis of Methyl 6-(Difluoromethoxy)nicotinate (Difluoromethoxylation)
This protocol is adapted from a reliable method for the difluoromethylation of phenols using sodium chlorodifluoroacetate.[1]
Caption: Workflow for the difluoromethoxylation of methyl 6-hydroxynicotinate.
Materials:
-
Methyl 6-hydroxynicotinate (1.0 eq)
-
Sodium chlorodifluoroacetate (2.5-3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, condenser, nitrogen inlet, magnetic stirrer, and oil bath
-
Silica gel for column chromatography
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, combine methyl 6-hydroxynicotinate, DMF (e.g., 10 mL per gram of substrate), and water (e.g., 1 mL per 10 mL of DMF).
-
Stir the solution and degas with a stream of nitrogen for at least 30 minutes.
-
Under a positive flow of nitrogen, add sodium chlorodifluoroacetate in one portion.
-
Heat the reaction mixture in a preheated oil bath at 120 °C for 2 hours. Vigorous gas evolution will be observed upon heating.
-
After 2 hours, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water (3x) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to obtain pure methyl 6-(difluoromethoxy)nicotinate.
Step 3: Synthesis of this compound (Hydrolysis)
This protocol describes the final hydrolysis of the methyl ester to yield the target carboxylic acid.
Materials:
-
Methyl 6-(difluoromethoxy)nicotinate (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0-3.0 eq)
-
Methanol
-
Water
-
Hydrochloric acid (HCl), 1M or 2M solution
-
Round-bottom flask, magnetic stirrer, and heating mantle
Procedure:
-
In a round-bottom flask, dissolve methyl 6-(difluoromethoxy)nicotinate in a mixture of methanol and water.
-
Add sodium hydroxide pellets or a concentrated aqueous solution to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of hydrochloric acid.
-
A precipitate of this compound should form. If no precipitate forms, extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound. If an extraction was performed, dry the organic layer, and remove the solvent to yield the product.
Disclaimer
These protocols are intended for use by trained chemists in a well-equipped laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be performed in a well-ventilated fume hood. The user is solely responsible for the safe handling of all chemicals and for the proper execution of these procedures.
References
Synthesis of 6-(Difluoromethoxy)nicotinic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 6-(difluoromethoxy)nicotinic acid, a valuable building block in medicinal chemistry and drug discovery. The protocol herein outlines a robust three-step synthetic sequence commencing with the readily available 6-hydroxynicotinic acid. The key transformation involves a difluoromethoxylation reaction, followed by protective esterification and subsequent deprotection. This application note is intended to furnish researchers with a detailed, practical, and reproducible method for the preparation of this important fluorinated heterocyclic compound.
Introduction
The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy group (-OCHF₂) is of particular interest as it can serve as a lipophilic hydrogen bond donor and a bioisostere for other functional groups. This compound, as a derivative of nicotinic acid (a form of vitamin B3), represents a key intermediate for the synthesis of novel therapeutic agents. This protocol details a reliable synthetic route to access this compound.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a three-step process:
-
Esterification: The carboxylic acid functionality of 6-hydroxynicotinic acid is protected as an ethyl ester to prevent interference in the subsequent difluoromethoxylation step.
-
Difluoromethoxylation: The hydroxyl group of the ethyl 6-hydroxynicotinate is converted to a difluoromethoxy group using a suitable difluorocarbene precursor.
-
Hydrolysis: The ethyl ester is saponified to yield the final product, this compound.
Data Presentation
| Step | Reactant | Product | Reagents and Conditions | Typical Yield (%) |
| 1. Esterification | 6-Hydroxynicotinic acid | Ethyl 6-hydroxynicotinate | Ethanol, Sulfuric acid, Reflux | 85-95 |
| 2. Difluoromethoxylation | Ethyl 6-hydroxynicotinate | Ethyl 6-(difluoromethoxy)nicotinate | Sodium chlorodifluoroacetate, Potassium carbonate, N,N-Dimethylformamide, 120 °C | 70-80 |
| 3. Hydrolysis | Ethyl 6-(difluoromethoxy)nicotinate | This compound | Sodium hydroxide, Ethanol/Water, Reflux | >90 |
Experimental Protocols
Step 1: Synthesis of Ethyl 6-hydroxynicotinate
This procedure employs a classic Fischer esterification method.
Materials:
-
6-Hydroxynicotinic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-hydroxynicotinic acid (1.0 eq).
-
Suspend the acid in absolute ethanol (approximately 10-15 mL per gram of acid).
-
Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ethanol.
-
Carefully neutralize the residue by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 6-hydroxynicotinate.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of Ethyl 6-(difluoromethoxy)nicotinate
This protocol is adapted from a general procedure for the difluoromethylation of phenols.
Materials:
-
Ethyl 6-hydroxynicotinate
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer or temperature probe
-
Nitrogen or Argon inlet
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
Procedure:
-
Set up a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a thermometer.
-
To the flask, add ethyl 6-hydroxynicotinate (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) (approximately 10 mL per gram of the ester).
-
Stir the mixture at room temperature for 10 minutes.
-
Add sodium chlorodifluoroacetate (2.5 eq) to the reaction mixture in one portion.
-
Heat the reaction mixture to 120 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure ethyl 6-(difluoromethoxy)nicotinate.
Step 3: Synthesis of this compound
This final step involves the saponification of the ester to the desired carboxylic acid.
Materials:
-
Ethyl 6-(difluoromethoxy)nicotinate
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve ethyl 6-(difluoromethoxy)nicotinate (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 or 2:1 ratio).
-
Add sodium hydroxide (1.5-2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with water and cool the solution in an ice bath.
-
Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water.
-
Dry the solid product under vacuum to obtain this compound.
Visualizations
Application Notes and Protocols for the Preparation of 6-(Difluoromethoxy)nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Difluoromethoxy)nicotinic acid and its derivatives are emerging as valuable building blocks in medicinal chemistry and drug discovery. The incorporation of the difluoromethoxy (-OCF₂H) group into the nicotinic acid scaffold can significantly enhance the metabolic stability, lipophilicity, and bioavailability of parent compounds. These improved pharmacokinetic properties make this compound derivatives attractive candidates for the development of novel therapeutics targeting a range of diseases.
This document provides detailed application notes and experimental protocols for the synthesis of this compound, starting from readily available precursors. The protocols are designed to be clear, concise, and reproducible for researchers in both academic and industrial settings.
Synthetic Strategy Overview
The preparation of this compound is typically achieved through a multi-step synthesis. A common and effective strategy involves the following key transformations:
-
Synthesis of a 6-hydroxynicotinic acid ester: This intermediate serves as the precursor for the introduction of the difluoromethoxy group.
-
Difluoromethylation of the 6-hydroxy group: This crucial step installs the desired difluoromethoxy moiety onto the pyridine ring.
-
Hydrolysis of the ester: The final step involves the conversion of the ester to the corresponding carboxylic acid.
This synthetic route offers a reliable and scalable method for accessing this compound and its derivatives.
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-hydroxynicotinate
This protocol describes the synthesis of methyl 6-hydroxynicotinate from coumalic acid, a commercially available starting material. The reaction proceeds via the formation of methyl coumalate, which is then converted to the desired product.
Materials:
-
Coumalic acid
-
Concentrated Sulfuric acid (H₂SO₄)
-
Methanol (MeOH)
-
Ammonium hydroxide (NH₄OH)
-
Sodium hydroxide (NaOH)
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
-
Ice
Procedure:
-
Preparation of Methyl Coumalate:
-
In a round-bottom flask, carefully add 50 g of pulverized coumalic acid to 139 mL of concentrated sulfuric acid while maintaining the temperature between 20-30°C with an ice bath.
-
Slowly add 70 mL of methanol, keeping the temperature between 25-35°C.
-
Heat the mixture on a steam bath for 1 hour.
-
Cool the mixture and pour it into 800 mL of ice-cold water.
-
Neutralize the solution with anhydrous sodium carbonate.
-
Collect the precipitated methyl coumalate by filtration, wash with cold water, and air-dry.
-
-
Synthesis of Methyl 6-hydroxynicotinate:
-
In a beaker, dissolve 45 g of methyl coumalate in 117 mL of 14% ammonium hydroxide, keeping the temperature below 20°C.
-
Stir the solution for 45 minutes at approximately 20°C.
-
In a separate beaker, prepare a solution of 600 mL of approximately 17% aqueous sodium hydroxide and heat it to near boiling.
-
Add the ammoniacal solution of methyl coumalate to the hot sodium hydroxide solution.
-
Boil the mixture for 5 minutes.
-
Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield methyl 6-hydroxynicotinate.
-
Quantitative Data:
| Step | Product | Starting Material | Reagents | Reaction Conditions | Yield |
| 1 | Methyl Coumalate | Coumalic acid | H₂SO₄, MeOH | 1 hour, steam bath | 32-45% |
| 2 | Methyl 6-hydroxynicotinate | Methyl Coumalate | NH₄OH, NaOH, HCl | Boiling, 5 min | 72-91% |
Protocol 2: Synthesis of Methyl 6-(Difluoromethoxy)nicotinate
This protocol outlines the difluoromethylation of methyl 6-hydroxynicotinate using sodium chlorodifluoroacetate as the difluorocarbene source.
Materials:
-
Methyl 6-hydroxynicotinate
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add methyl 6-hydroxynicotinate (1.0 eq) and cesium carbonate (1.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF and a small amount of water.
-
Stir the mixture at room temperature for 10 minutes.
-
Add sodium chlorodifluoroacetate (2.5 eq) in one portion.
-
Heat the reaction mixture to 100°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford methyl 6-(difluoromethoxy)nicotinate.
Quantitative Data:
| Product | Starting Material | Reagents | Reaction Conditions | Typical Yield |
| Methyl 6-(Difluoromethoxy)nicotinate | Methyl 6-hydroxynicotinate | ClCF₂COONa, Cs₂CO₃ | 100°C, 4-6 hours | 60-80% |
Protocol 3: Synthesis of this compound
This final step involves the hydrolysis of the methyl ester to the desired carboxylic acid.
Materials:
-
Methyl 6-(difluoromethoxy)nicotinate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 6-(difluoromethoxy)nicotinate (1.0 eq) in a mixture of THF (or MeOH) and water.
-
Add lithium hydroxide (or sodium hydroxide) (1.5 - 2.0 eq).
-
Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours, monitoring the reaction by TLC.
-
After completion, remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Quantitative Data:
| Product | Starting Material | Reagents | Reaction Conditions | Typical Yield |
| This compound | Methyl 6-(Difluoromethoxy)nicotinate | LiOH or NaOH, HCl | 25-50°C, 2-4 hours | >90% |
Visualizations
Synthetic Pathway for this compound
Application Notes and Protocols for Suzuki Coupling Reactions of 6-Substituted Nicotinic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of 6-aryl nicotinic acids. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the nicotinic acid scaffold in numerous biologically active molecules. The functionalization at the 6-position allows for the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms, making it ideal for the synthesis of biaryl compounds.[1][2] This document outlines the key parameters, including the choice of catalyst, base, and solvent, and provides detailed experimental protocols for researchers engaged in the synthesis of novel nicotinic acid derivatives.
General Reaction Scheme
The general scheme for the Suzuki coupling of a 6-halonicotinic acid with an arylboronic acid is depicted below. The reactivity of the halide (X) typically follows the trend I > Br > Cl, which is influenced by the carbon-halogen bond dissociation energies.[3] While iodo- and bromo-substituted nicotinic acids offer higher reactivity, chloro-substituted analogs are often more cost-effective and readily available, necessitating the use of more active catalyst systems.[3]
Figure 1: General reaction scheme for the Suzuki coupling of 6-halonicotinic acids.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the Suzuki coupling of various 6-substituted nicotinic acid derivatives and related compounds. These data provide a valuable starting point for reaction optimization.
Table 1: Suzuki Coupling of 6-Halonicotinic Acid Derivatives
| Halogen | Nicotinic Acid Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Chloro | 6-Chloronicotinic acid | 2-Naphthylboronic acid | Pd₂(dba)₃ (2) / RuPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 78 | [3] |
| Bromo | 6-Bromonicotinic acid | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 95 | 10 | 89 | [3] |
| Iodo | 6-Iodonicotinic acid | Phenylboronic acid | PdCl₂(dppf) (3) | CsF | DME | 80 | 3 | 94 | [3] |
Table 2: Suzuki Coupling of 6-Bromonicotinonitrile
| Coupling Partner (Arylboronic Acid) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [4] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 | [4] |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 78 | [4] |
Experimental Protocols
The following protocols provide a general framework for performing Suzuki-Miyaura cross-coupling reactions with 6-substituted nicotinic acids. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling of 6-Halonicotinic Acids
This protocol is adapted from a general procedure for the Suzuki-Miyaura cross-coupling of halonicotinic acid derivatives.[3]
Materials:
-
6-Halonicotinic acid derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, RuPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DME, THF, 5-10 mL)
-
Degassed water (if using a biphasic system)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 6-halonicotinic acid derivative, arylboronic acid, base, palladium catalyst, and ligand (if applicable).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent(s) via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature and stir vigorously.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic system is used, separate the layers. If not, add water and an appropriate organic solvent for extraction.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-nicotinic acid.[3][6]
Protocol 2: Synthesis of 6-Aryl-nicotinonitriles from 6-Bromonicotinonitrile
This protocol is based on the synthesis of 6-aryl-nicotinonitriles via Suzuki-Miyaura coupling.[4]
Materials:
-
6-Bromonicotinonitrile (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Potassium carbonate (2.0 mmol)
-
Degassed toluene/water mixture (4:1, 5 mL)
Procedure:
-
To a dry round-bottom flask, add 6-bromonicotinonitrile, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed toluene/water (4:1) mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic phase, concentrate, and purify the residue by flash column chromatography.[5]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura coupling reaction, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Suzuki Coupling
This diagram outlines a typical experimental workflow for the synthesis and purification of 6-aryl-nicotinic acids via Suzuki coupling.[3]
Caption: A general experimental workflow for Suzuki coupling reactions.
References
6-(Difluoromethoxy)nicotinic Acid: A Versatile Building Block for Drug Discovery
Introduction:
6-(Difluoromethoxy)nicotinic acid is a fluorinated heterocyclic building block that has garnered significant interest in medicinal chemistry. The incorporation of the difluoromethoxy group (-OCHF₂) at the 6-position of the nicotinic acid scaffold offers a unique combination of properties that can be strategically exploited in drug design. This difluoromethyl ether moiety can serve as a bioisosteric replacement for other functional groups, potentially enhancing metabolic stability, improving pharmacokinetic profiles, and modulating target engagement. This application note will delve into the utility of this compound in the discovery of novel therapeutics, with a focus on its application in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.
Physicochemical Properties and Synthetic Utility
The presence of the difluoromethoxy group imparts distinct electronic and lipophilic characteristics to the nicotinic acid core. This modification can influence the molecule's acidity, hydrogen bonding capacity, and overall shape, which are critical determinants of its interaction with biological targets. From a synthetic standpoint, the carboxylic acid functionality of this compound provides a versatile handle for amide bond formation, enabling its conjugation to a wide array of amine-containing fragments to generate diverse chemical libraries for screening.
Application in the Development of IRAK4 Inhibitors
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune signaling cascade downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive therapeutic target.[2][3]
Recent drug discovery efforts have focused on the development of small molecule inhibitors of IRAK4. Nicotinamide-based scaffolds have emerged as a promising class of IRAK4 inhibitors. Structure-guided optimization of these scaffolds has led to the identification of potent and selective inhibitors with demonstrated efficacy in preclinical models of inflammatory diseases.[1] While specific examples detailing the direct use of this compound in published IRAK4 inhibitor studies are not extensively documented in the public domain, its structural features make it an ideal candidate for incorporation into such scaffolds. The difluoromethoxy group can be strategically employed to probe the front pocket of the IRAK4 kinase domain, potentially enhancing potency and selectivity.[1]
Quantitative Data on Related IRAK4 Inhibitors
To illustrate the potential of nicotinamide-based IRAK4 inhibitors, the following table summarizes the in vitro potency of representative compounds from a closely related series. These compounds, while not explicitly containing the 6-(difluoromethoxy) moiety, highlight the structure-activity relationships (SAR) that guide the design of new analogs.
| Compound ID | IRAK4 IC₅₀ (nM) | Cellular Potency (PBMC, nM) | Kinase Selectivity (LCK IC₅₀/IRAK4 IC₅₀) |
| 12 | 10 | 400 | 100 |
| 21 | 5 | 370 | >1000 |
Data adapted from a study on nicotinamide-based IRAK4 inhibitors.[1] PBMC: Peripheral Blood Mononuclear Cells. LCK: Lymphocyte-specific protein tyrosine kinase, an off-target kinase.
Experimental Protocols
The following are representative protocols for key experiments used in the characterization of IRAK4 inhibitors derived from nicotinic acid building blocks.
Synthesis of 6-(Difluoromethoxy)nicotinamide Derivatives
A general procedure for the synthesis of amide derivatives from this compound is as follows:
-
Acid Chloride Formation: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or toluene), add a chlorinating agent such as oxalyl chloride or thionyl chloride, along with a catalytic amount of N,N-dimethylformamide (DMF).
-
The reaction mixture is typically stirred at room temperature or gently heated until the conversion to the acid chloride is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
The solvent and excess chlorinating agent are removed under reduced pressure.
-
Amide Coupling: The resulting crude 6-(difluoromethoxy)nicotinoyl chloride is dissolved in an aprotic solvent (e.g., dichloromethane or THF).
-
To this solution, the desired amine is added, often in the presence of a non-nucleophilic base such as triethylamine or diisopropylethylamine, to neutralize the HCl generated during the reaction.
-
The reaction is stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove salts and other impurities. The organic layer is dried, filtered, and concentrated. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the desired 6-(difluoromethoxy)nicotinamide derivative.
IRAK4 Kinase Activity Assay (Biochemical Assay)
This protocol outlines a method to determine the in vitro inhibitory potency of a compound against the IRAK4 enzyme.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then further dilute in kinase buffer.
-
Add the diluted inhibitor or vehicle control to the wells of the assay plate.
-
Add the IRAK4 enzyme to the wells and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[4]
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular Assay for Cytokine Inhibition
This protocol assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).
-
Materials:
-
Human PBMCs
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) or other TLR agonist
-
Test compound (dissolved in DMSO)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
-
Procedure:
-
Plate PBMCs in a 96-well plate.
-
Pre-treat the cells with serial dilutions of the test compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a TLR agonist (e.g., LPS) to induce cytokine production.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Calculate the percent inhibition of cytokine production and determine the IC₅₀ value.
-
Visualizations
IRAK4 Signaling Pathway
Caption: IRAK4 signaling pathway and the point of inhibition.
Experimental Workflow for IRAK4 Inhibitor Screening
Caption: Workflow for IRAK4 inhibitor discovery and development.
Conclusion
This compound represents a valuable and versatile building block in modern drug discovery. Its unique physicochemical properties make it an attractive component for the design of novel therapeutics with improved pharmacological profiles. The application of this scaffold in the development of IRAK4 inhibitors for inflammatory and autoimmune diseases showcases its potential to contribute to the generation of new and effective medicines. The provided protocols and visualizations serve as a guide for researchers and scientists working in this exciting area of medicinal chemistry.
References
- 1. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Assays Using 6-(Difluoromethoxy)nicotinic acid
These application notes provide detailed protocols for the in vitro characterization of 6-(Difluoromethoxy)nicotinic acid, a derivative of nicotinic acid. The assays are designed for researchers, scientists, and drug development professionals to assess the compound's activity on the GPR109A receptor and its subsequent effects on cellular signaling and lipid metabolism.
Application Note 1: GPR109A Receptor Binding Affinity
Introduction: The G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is the primary target of nicotinic acid and its derivatives.[1] To determine the binding affinity of this compound to the human GPR109A receptor, a competitive radioligand binding assay is employed. This assay measures the ability of the test compound to displace a known radioligand from the receptor, allowing for the calculation of the inhibitory constant (Ki).
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture CHO-K1 cells stably expressing human GPR109A.[2]
-
Harvest the cells and homogenize them in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g to pellet the cell membranes.[3]
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Determine the protein concentration of the membrane preparation using a BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation (20-40 µg of protein), a fixed concentration of [3H]-nicotinic acid (as the radioligand), and varying concentrations of this compound or unlabeled nicotinic acid (for comparison).
-
For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of unlabeled nicotinic acid.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry, and then add a scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: GPR109A Binding Affinity
| Compound | Ki (nM) |
| Nicotinic Acid (Reference) | 150 |
| This compound | 125 |
Application Note 2: Functional GPR109A Activation - cAMP Assay
Introduction: GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] A functional assay to measure this decrease in cAMP is crucial for determining the potency and efficacy of GPR109A agonists like this compound.
Experimental Protocol: cAMP Assay
-
Cell Preparation:
-
Seed CHO-K1 cells expressing human GPR109A in a 384-well plate and incubate overnight.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the reference compound, nicotinic acid.
-
Aspirate the culture medium and add the compound dilutions to the cells.
-
Incubate for 30 minutes at room temperature.
-
Add forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production and incubate for another 30 minutes.
-
-
Detection:
-
Data Analysis:
-
Measure the signal (e.g., fluorescence or luminescence), which is inversely proportional to the amount of cAMP produced.
-
Plot the signal as a function of the log of the agonist concentration.
-
Use a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Data Presentation: GPR109A Functional Activity
| Compound | EC50 (nM) |
| Nicotinic Acid (Reference) | 250 |
| This compound | 180 |
Application Note 3: In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
Introduction: A key physiological effect of GPR109A activation in adipocytes is the inhibition of lipolysis, the breakdown of triglycerides into free fatty acids and glycerol.[4][7] This assay measures the ability of this compound to inhibit stimulated lipolysis in differentiated 3T3-L1 adipocytes by quantifying the amount of glycerol released into the medium.
Experimental Protocol: Lipolysis Inhibition Assay
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Induce differentiation into mature adipocytes using a standard differentiation cocktail (containing, for example, insulin, dexamethasone, and IBMX).
-
-
Lipolysis Assay:
-
Wash the differentiated 3T3-L1 adipocytes with a suitable buffer.[8]
-
Pre-incubate the cells with varying concentrations of this compound or nicotinic acid for 1 hour.
-
Stimulate lipolysis by adding isoproterenol (a β-adrenergic agonist) to the cells and incubate for 2-3 hours.
-
Collect the cell culture medium from each well.
-
-
Glycerol Quantification:
-
Data Analysis:
-
Calculate the percentage of inhibition of isoproterenol-stimulated glycerol release for each concentration of the test compound.
-
Plot the percentage of inhibition versus the log of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the stimulated lipolysis).
-
Data Presentation: Inhibition of Lipolysis
| Compound | IC50 (µM) |
| Nicotinic Acid (Reference) | 5.2 |
| This compound | 3.8 |
Application Note 4: Gene Expression Analysis of Lipid Metabolism Markers
Introduction: To investigate the downstream effects of this compound on lipid metabolism, the expression of key genes can be analyzed using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). This can provide insights into the compound's mechanism of action beyond the initial signaling events.
Experimental Protocol: RT-qPCR for Gene Expression
-
Cell Treatment and RNA Isolation:
-
Treat differentiated 3T3-L1 adipocytes or a relevant liver cell line (e.g., HepG2) with this compound at a selected concentration (e.g., near the lipolysis IC50) for a specified time (e.g., 24 hours).
-
Wash the cells and isolate total RNA using a suitable RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.
-
-
Quantitative PCR (qPCR):
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Express the results as fold change in gene expression in treated cells compared to untreated control cells.
-
Data Presentation: Gene Expression Changes
| Gene | Function | Fold Change |
| SREBF1 | Lipogenesis Transcription Factor | -1.8 |
| FASN | Fatty Acid Synthase | -2.1 |
| CPT1A | Fatty Acid Oxidation | +1.5 |
Visualizations
Caption: GPR109A Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. multispaninc.com [multispaninc.com]
- 3. benchchem.com [benchchem.com]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipolysis Assay Kit. Colorimetric. Quantitative. (ab185433) | Abcam [abcam.com]
- 9. saibou.jp [saibou.jp]
- 10. easychair.org [easychair.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays with 6-(Difluoromethoxy)nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell-based assays to characterize the biological activity of 6-(Difluoromethoxy)nicotinic acid and its derivatives. Due to the limited publicly available data on this specific compound, the following protocols and data are presented as an illustrative example based on the well-characterized effects of nicotinic acid derivatives, which are known to primarily act as agonists for the G-protein coupled receptor 109A (GPR109A).[1] Researchers should adapt these protocols and expect to generate specific data for their particular this compound derivative of interest.
Introduction
This compound is a derivative of nicotinic acid (Niacin, Vitamin B3). Nicotinic acid and its analogs are known to exert a variety of biological effects, including modulation of lipid metabolism and anti-inflammatory responses, primarily through the activation of GPR109A (also known as HCA2).[1][2] GPR109A is a Gi-coupled receptor expressed in various cell types, including adipocytes and immune cells such as macrophages.[2][3] The activation of GPR109A initiates downstream signaling cascades that can be quantified using various cell-based assays. This document outlines key in vitro assays to characterize the bioactivity of novel nicotinic acid derivatives like this compound.
Data Presentation: Illustrative Quantitative Data
The following tables summarize hypothetical data for the effects of a representative this compound derivative on cells expressing GPR109A. These tables are intended to serve as a template for presenting experimental results.
Table 1: GPR109A Activation in CHO-K1 Cells Stably Expressing Human GPR109A
| Concentration (µM) | cAMP Inhibition (%) (Mean ± SD) |
| 0 (Control) | 0 ± 2.1 |
| 0.01 | 15.3 ± 3.5 |
| 0.1 | 48.7 ± 4.2 |
| 1 | 85.1 ± 5.6 |
| 10 | 98.2 ± 3.9 |
| 100 | 99.1 ± 2.8 |
| EC50 (µM) | 0.12 |
Table 2: Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages
| Concentration (µM) | Nitric Oxide (NO) Production (% of LPS Control) (Mean ± SD) |
| 0 (LPS Control) | 100 ± 8.5 |
| 0.1 | 88.2 ± 7.1 |
| 1 | 65.4 ± 6.3 |
| 10 | 42.1 ± 5.8 |
| 50 | 25.9 ± 4.2 |
| 100 | 18.7 ± 3.5 |
| IC50 (µM) | 8.5 |
Table 3: Cell Viability in HEK293T Cells after 48-hour Incubation
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 10 | 97.1 ± 5.5 |
| 50 | 95.3 ± 4.9 |
| 100 | 92.8 ± 6.1 |
| 250 | 88.5 ± 5.7 |
| CC50 (µM) | >250 |
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
6-(Difluoromethoxy)nicotinic Acid in Drug Discovery: Application Notes and Protocols for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Difluoromethoxy)nicotinic acid is a fluorinated heterocyclic building block of significant interest in medicinal chemistry. The incorporation of the difluoromethoxy (-OCF₂H) group into a nicotinic acid scaffold offers a unique combination of physicochemical properties that can be strategically exploited in structure-activity relationship (SAR) studies. The -OCF₂H group serves as a lipophilic hydrogen bond donor and can act as a bioisosteric replacement for other functional groups, such as methoxy or hydroxyl groups. This strategic substitution can modulate a compound's metabolic stability, membrane permeability, and target engagement, making it a valuable tool for optimizing lead compounds in drug discovery programs.
While extensive, direct SAR data for this compound itself is limited in publicly available literature, its application can be understood through the lens of established principles of bioisosterism and by examining SAR studies of analogous compounds, such as those targeting Tropomyosin receptor kinase A (TrkA). This document provides a detailed overview of the potential applications, relevant experimental protocols, and a representative SAR discussion to guide researchers in utilizing this valuable chemical scaffold.
Physicochemical Properties and Bioisosteric Rationale
The difluoromethoxy group offers a distinct set of properties compared to more common substituents, making it an attractive moiety for fine-tuning the characteristics of a drug candidate.
| Property | Comparison with Methoxy (-OCH₃) | Comparison with Hydroxyl (-OH) | Rationale for Use in SAR |
| Lipophilicity (logP) | Increased lipophilicity | Significantly increased lipophilicity | Modulate solubility and permeability across biological membranes. |
| Hydrogen Bonding | Acts as a weak hydrogen bond donor (C-F···H) | Weaker H-bond donor than -OH | Can introduce novel interactions with the target protein that may enhance binding affinity or selectivity. |
| Metabolic Stability | Generally higher metabolic stability due to the strength of the C-F bonds, making it less susceptible to O-dealkylation. | Significantly more stable to metabolic oxidation. | Improve pharmacokinetic profile by reducing clearance. |
| Electronic Effects | Electron-withdrawing, influencing the pKa of the nicotinic acid. | Electron-withdrawing. | Alter the electronic properties of the pyridine ring, which can impact target binding and off-target activities. |
| Conformation | Can influence the preferred conformation of the molecule due to steric and electronic effects. | Can alter molecular conformation. | Explore different binding modes within the target's active site. |
Application in SAR Studies: A Case Study Based on TrkA Inhibitors
Representative SAR Data for Pyridine-based Kinase Inhibitors
The following table summarizes hypothetical SAR data for a series of nicotinamide analogs targeting TrkA, illustrating the potential impact of substituting the 6-position of the pyridine ring.
| Compound ID | R Group (at 6-position) | TrkA IC₅₀ (nM)[1] | Rationale for Activity |
| 1a | -H | 500 | Baseline activity of the unsubstituted scaffold. |
| 1b | -OCH₃ | 250 | Methoxy group may engage in favorable interactions or improve physicochemical properties. |
| 1c | -F | 300 | Fluoro substitution can alter electronics and potentially form halogen bonds. |
| 1d | -OCF₂H | 150 | The difluoromethoxy group could offer a favorable combination of lipophilicity, hydrogen bonding, and metabolic stability, leading to improved potency. |
| 1e | -Cl | 200 | Chloro group provides steric bulk and electronic effects that may be beneficial for binding. |
| 1f | -CH₃ | 400 | Small alkyl group may provide some favorable hydrophobic interactions. |
Note: The IC₅₀ values are representative and for illustrative purposes to demonstrate SAR principles.
Experimental Protocols
General Synthesis of 6-(Difluoromethoxy)nicotinamide Derivatives for SAR Studies
The following is a general protocol for the synthesis of a library of 6-(difluoromethoxy)nicotinamide derivatives for use in SAR studies.
Protocol 1: Amide Coupling
-
Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) or EDC (1.2 eq) and an additive like HOBt (1.2 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
In Vitro Kinase Inhibition Assay (Example: TrkA)
This protocol describes a typical in vitro assay to determine the inhibitory activity of synthesized compounds against a target kinase.
Protocol 2: TrkA Kinase Assay
-
Reagents and Materials:
-
Recombinant human TrkA kinase domain
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (at a concentration close to the Kₘ for TrkA)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add a small volume of the compound solution to the wells of a 384-well plate.
-
Add the TrkA enzyme and substrate to the wells and incubate for a short period.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the luminescence signal, which is proportional to the amount of ADP generated.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Logical Workflow for a Typical SAR Study
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Potential Signaling Pathway Inhibition
Caption: Inhibition of the TrkA signaling pathway by a hypothetical inhibitor.
Conclusion
This compound represents a valuable and strategic building block for medicinal chemists engaged in SAR studies. Its unique physicochemical properties, particularly its role as a metabolically stable, lipophilic hydrogen bond donor, provide a powerful tool for modulating the biological activity and pharmacokinetic profiles of lead compounds. While direct SAR data for this specific molecule is emerging, the principles outlined in these application notes, drawn from related scaffolds and established medicinal chemistry knowledge, provide a solid framework for its effective utilization in drug discovery projects. The provided protocols and visualizations serve as a guide for researchers to design, synthesize, and evaluate novel compounds incorporating this promising chemical moiety.
References
Formulation of 6-(Difluoromethoxy)nicotinic Acid for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of 6-(Difluoromethoxy)nicotinic acid for in vivo studies. Due to the limited publicly available data on the specific physicochemical properties of this compound, the following protocols are based on the known properties of nicotinic acid and general principles for formulating acidic, poorly soluble small molecules. It is imperative for researchers to perform solubility and stability studies to determine the optimal formulation for their specific experimental needs.
Physicochemical Properties and Pre-formulation Considerations
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful in vivo formulation.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Nicotinic Acid (Niacin) | Reference |
| Molecular Formula | C₇H₅F₂NO₃ | C₆H₅NO₂ | [1] |
| Molecular Weight | 189.12 g/mol | 123.11 g/mol | [1] |
| Predicted pKa | 3.29 ± 0.10 | 4.85 | [1] |
| Appearance | White to off-white solid | White crystalline powder | [1] |
| Solubility | Data not available | Soluble in DMSO and dimethylformamide (~1 mg/mL). Slightly soluble in water. | [2] |
The difluoromethoxy group is expected to increase the lipophilicity and acidity of the molecule compared to nicotinic acid. The lower predicted pKa suggests that this compound is a stronger acid than nicotinic acid, which will influence the choice of pH for solubilization.
Experimental Protocols for Formulation Development
The following protocols outline the steps for developing oral and intravenous formulations. Researchers should start with small-scale solubility assessments to identify promising vehicle systems.
Solubility Assessment Protocol
Objective: To determine the approximate solubility of this compound in a range of pharmaceutically acceptable vehicles.
Materials:
-
This compound
-
Selection of vehicles (see Table 2)
-
Vortex mixer
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of each test vehicle in a microcentrifuge tube.
-
Vortex the tubes vigorously for 2 minutes.
-
Place the tubes on a rotator at room temperature for 24 hours to reach equilibrium.
-
Centrifuge the tubes to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method.
Table 2: Suggested Vehicles for Solubility Screening
| Vehicle Type | Examples | Suitability |
| Aqueous Buffers | Phosphate Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 4.5 | Oral, Intravenous |
| Co-solvents | Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol | Oral, Intravenous (with caution) |
| Surfactants | Tween® 80, Solutol® HS 15 | Oral, Intravenous |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Oral, Intravenous |
| Oils | Corn oil, Sesame oil | Oral |
Oral Formulation Protocol (Solution/Suspension)
Objective: To prepare a homogenous and stable oral formulation.
Method 1: pH-Adjusted Aqueous Solution Given the acidic nature of the compound, adjusting the pH to above its pKa will increase its solubility in aqueous vehicles.
Materials:
-
This compound
-
Purified Water or appropriate buffer
-
pH adjusting agents (e.g., 1N NaOH, 1N HCl)
-
pH meter
Procedure:
-
Disperse the required amount of this compound in the desired volume of water or buffer.
-
Slowly add a basic solution (e.g., 1N NaOH) dropwise while stirring and monitoring the pH.
-
Continue to add the base until the compound is fully dissolved and the desired pH is reached.
-
Record the final pH and volume.
-
Visually inspect for clarity and stability over time.
Method 2: Co-solvent Based Solution
Materials:
-
This compound
-
Selected co-solvents (e.g., PEG 400, Propylene Glycol)
-
Aqueous vehicle (e.g., water, PBS)
Procedure:
-
Dissolve the this compound in the minimum required volume of the co-solvent.
-
Slowly add the aqueous vehicle to the co-solvent solution while stirring to reach the final desired concentration.
-
Observe for any precipitation. The final percentage of the co-solvent should be kept as low as possible.
Method 3: Suspension If a solution is not feasible at the desired concentration, a suspension can be prepared.
Materials:
-
This compound
-
Suspending agent (e.g., 0.5% w/v carboxymethylcellulose sodium (CMC-Na), 1% Tween® 80)
-
Vehicle (e.g., water, PBS)
Procedure:
-
Prepare the vehicle by dissolving the suspending agent in the chosen aqueous medium.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while mixing to form a uniform suspension.
Intravenous Formulation Protocol
Objective: To prepare a sterile, clear, and stable solution for intravenous administration. The final formulation must be isotonic and have a physiologically acceptable pH.
Method 1: pH-Adjusted Saline Solution
Materials:
-
This compound
-
Sterile Saline (0.9% NaCl)
-
Sterile pH adjusting agents (e.g., 0.1N NaOH, 0.1N HCl)
-
Sterile filter (0.22 µm)
Procedure:
-
In a sterile environment, dissolve the this compound in sterile saline.
-
Adjust the pH to a physiologically acceptable range (typically pH 6.5-8.0) using sterile acid or base until the compound dissolves.
-
Sterile filter the final solution using a 0.22 µm filter.
-
Visually inspect for any particulates.
Method 2: Co-solvent/Surfactant System A common vehicle for poorly soluble compounds for IV administration is a mixture of solvents and surfactants.
Table 3: Example Intravenous Formulation Vehicles
| Vehicle Composition | Notes |
| 10% DMSO / 40% PEG 400 / 50% Saline | A common vehicle for preclinical studies. The concentration of DMSO should be minimized. |
| 20% HP-β-CD in Saline | Cyclodextrins can enhance the solubility of hydrophobic drugs. |
Procedure:
-
Dissolve the this compound in the organic solvent component first (e.g., DMSO, PEG 400).
-
If using a surfactant, add it to the mixture.
-
Slowly add the aqueous component (e.g., saline) with continuous stirring.
-
Ensure the final solution is clear and free of precipitation.
-
Sterile filter the final formulation.
Visualization of Workflow and Signaling Pathway
Experimental Workflow for Formulation Development
The following diagram illustrates a typical workflow for developing an in vivo formulation for a novel compound like this compound.
Caption: In vivo formulation development workflow.
GPR109A Signaling Pathway
Nicotinic acid is a known agonist of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂). Activation of this receptor in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in lipolysis.[3] It is plausible that this compound interacts with the same pathway.
Caption: GPR109A signaling pathway activation.
Safety and Handling
Researchers should consult the Safety Data Sheet (SDS) for this compound before handling. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All formulation work should be conducted in a well-ventilated area or a fume hood.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Difluoromethoxy)nicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(Difluoromethoxy)nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective synthetic strategy involves a three-step process starting from 6-hydroxynicotinic acid:
-
Esterification: Protection of the carboxylic acid functionality of 6-hydroxynicotinic acid as a methyl ester.
-
O-Difluoromethylation: Introduction of the difluoromethoxy group onto the hydroxyl group of the nicotinic acid ester.
-
Hydrolysis: Saponification of the methyl ester to yield the final this compound.
Q2: What are the critical parameters to control during the O-difluoromethylation step?
The O-difluoromethylation step is crucial and requires careful control of reaction conditions to favor O-alkylation over N-alkylation and minimize side reactions. Key parameters include the choice of base, solvent, temperature, and the difluoromethylating agent. Softer conditions (e.g., lower temperatures and milder bases) generally favor O-alkylation.
Q3: What are the primary safety concerns when working with difluoromethylating agents?
Difluoromethylating agents can be hazardous. For instance, chlorodifluoromethane is a gas that requires specialized handling in a pressure vessel and is an ozone-depleting substance. Safer alternatives like sodium 2-chloro-2,2-difluoroacetate are available, but these can also release toxic gases upon decomposition. It is essential to work in a well-ventilated fume hood and adhere to all safety protocols for handling fluorinated reagents.
Q4: How can I purify the final product, this compound?
Purification is typically achieved through recrystallization. The choice of solvent is critical and often involves a binary solvent system, such as an ethanol/water mixture. The crude product is dissolved in a minimal amount of the hot solvent, and the solution is then cooled slowly to induce crystallization, leaving impurities in the mother liquor.
Experimental Protocols
Protocol 1: Esterification of 6-Hydroxynicotinic Acid
This protocol describes the formation of methyl 6-hydroxynicotinate.
Materials:
-
6-Hydroxynicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 6-hydroxynicotinic acid in anhydrous methanol, slowly add concentrated sulfuric acid at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield methyl 6-hydroxynicotinate.
Protocol 2: O-Difluoromethylation of Methyl 6-Hydroxynicotinate
This protocol details the synthesis of methyl 6-(difluoromethoxy)nicotinate using sodium 2-chloro-2,2-difluoroacetate.
Materials:
-
Methyl 6-hydroxynicotinate
-
Sodium 2-chloro-2,2-difluoroacetate
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Water
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 6-hydroxynicotinate and potassium carbonate in anhydrous DMF.
-
Add sodium 2-chloro-2,2-difluoroacetate in one portion.
-
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with hexanes.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 3: Hydrolysis of Methyl 6-(Difluoromethoxy)nicotinate
This protocol describes the final saponification step to obtain this compound.
Materials:
-
Methyl 6-(difluoromethoxy)nicotinate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve methyl 6-(difluoromethoxy)nicotinate in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization.
Data Presentation
| Step | Product | Typical Yield (%) | Purity (%) | Key Parameters |
| 1. Esterification | Methyl 6-hydroxynicotinate | 85-95 | >95 | Reflux temperature, anhydrous conditions |
| 2. O-Difluoromethylation | Methyl 6-(difluoromethoxy)nicotinate | 60-75 | >90 (after chromatography) | Inert atmosphere, anhydrous solvent, temperature control |
| 3. Hydrolysis | This compound | 90-98 | >98 (after recrystallization) | pH of acidification, complete reaction |
Troubleshooting Guides
Guide 1: Low Yield in O-Difluoromethylation
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material | Inactive difluoromethylating agent | Ensure the difluoromethylating agent is fresh and has been stored under appropriate conditions (e.g., dry, inert atmosphere). |
| Insufficient base | Use a sufficient excess of a strong, non-nucleophilic base like potassium carbonate. Ensure the base is anhydrous. | |
| Low reaction temperature | While lower temperatures favor O-alkylation, insufficient temperature can lead to slow or incomplete reactions. Gradually increase the temperature while monitoring for side product formation. | |
| Formation of N-difluoromethylated byproduct | Reaction conditions are too harsh | Use a milder base (e.g., cesium carbonate) and a lower reaction temperature (e.g., 80-90 °C). "Soft" conditions generally favor O-alkylation over N-alkylation. |
| Decomposition of starting material or product | Temperature is too high | Reduce the reaction temperature. Monitor the reaction closely by TLC to avoid prolonged heating after completion. |
| Presence of water | Ensure all reagents and solvents are anhydrous. Water can lead to the decomposition of the difluoromethylating agent and other side reactions. |
Guide 2: Issues with Product Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Product "oils out" during recrystallization | Solution is too concentrated or cooling is too rapid | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Using an insulated container can help. |
| Poor recovery after recrystallization | Too much solvent was used | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize crystallization. |
| Product is significantly soluble in the cold solvent | Try a different solvent system. For fluorinated acids, a mixture of a polar solvent (like ethanol) and a less polar co-solvent (like water or hexane) can be effective. | |
| Product is colored after recrystallization | Presence of colored impurities | Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as charcoal can sometimes adsorb the product as well. |
| Broad or depressed melting point | Impure product | The sample may still contain impurities or residual solvent. Repeat the recrystallization or dry the sample more thoroughly under vacuum. |
Visualizations
Caption: Synthetic workflow for this compound.
Technical Support Center: Purification of 6-(Difluoromethoxy)nicotinic Acid
Welcome to the technical support center for the purification of 6-(Difluoromethoxy)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification challenges and answer frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Purity After Initial Synthesis | Incomplete reaction or presence of starting materials and side-products. Common impurities in nicotinic acid synthesis can include unreacted precursors, isomers, and over-oxidized or hydrolyzed byproducts. | - Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to convert the acid to its water-soluble salt. The aqueous layer can then be separated, acidified (e.g., with 1M HCl) to a pH of 3-4 to precipitate the purified acid, which is then filtered, washed with cold water, and dried. - Recrystallization: Select an appropriate solvent system. Good single solvents for nicotinic acid derivatives are often polar protic solvents like water or ethanol. Solvent pairs such as ethanol/water or DMF/water can also be effective. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals. |
| Poor Crystal Formation During Recrystallization | The compound may be too soluble in the chosen solvent, the solution may be supersaturated, or impurities may be inhibiting crystallization. | - Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution-air interface. Alternatively, add a seed crystal of pure this compound. - Solvent Adjustment: If the compound is too soluble, partially evaporate the solvent to increase the concentration. If an anti-solvent system is being used (e.g., adding water to a DMF solution), add the anti-solvent dropwise until turbidity persists, then warm slightly to redissolve and cool slowly. - Purity Check: Oiling out instead of crystallization can indicate the presence of significant impurities. Consider a preliminary purification step like acid-base extraction before attempting recrystallization. |
| Colored Impurities Present in Final Product | Presence of chromophores, which are common in the synthesis of aromatic compounds. For nicotinic acid, yellow coloration can be a persistent issue. | - Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (charcoal) and boil for a few minutes. The carbon will adsorb colored impurities and can be removed by hot filtration before cooling the solution to crystallize the product. - Melting Prior to Recrystallization: For stubborn color impurities in nicotinic acid derivatives, melting the crude solid and holding it in the molten state for a few minutes can help destroy chromophores before proceeding with recrystallization. |
| Residual Solvent Contamination | Inefficient drying of the purified solid. | - Drying Under Vacuum: Dry the filtered crystals in a vacuum oven at a temperature below the compound's melting point to effectively remove residual solvents. - Washing: Ensure the final crystal cake is washed with a small amount of cold, fresh solvent in which the compound has low solubility to remove residual mother liquor containing dissolved impurities and the crystallization solvent. |
| Difficulty in Separating from Structurally Similar Impurities | Isomers or closely related byproducts may have similar solubility profiles, making separation by recrystallization challenging. | - Chromatography: If high purity is required and recrystallization is insufficient, column chromatography is a powerful alternative. Normal-phase silica gel chromatography using a solvent system such as ethyl acetate/hexanes with a small amount of acetic acid can be effective. For higher purity and smaller scales, preparative High-Performance Liquid Chromatography (HPLC) is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the most common first step for purifying crude this compound?
A1: Acid-base extraction is a highly effective and common initial purification step.[1][2] This technique leverages the acidic proton of the carboxylic acid group to separate it from neutral and basic impurities. By treating an organic solution of the crude product with an aqueous base, the desired acid is selectively moved to the aqueous phase as its salt. Subsequent acidification of the aqueous layer precipitates the purified acid.
Q2: What are some suitable solvent systems for the recrystallization of this compound?
A2: While specific solvent systems for this exact molecule are not widely published, based on its structure and data from similar compounds like 6-fluoronicotinic acid, suitable solvents would include:
-
Single Solvents: Water, ethanol, or isopropanol.
-
Solvent Pairs: A combination of a good solvent (in which the compound is soluble when hot) and an anti-solvent (in which the compound is poorly soluble). Examples include Dimethylformamide (DMF)/water or ethanol/water. A patent for the related 6-fluoronicotinic acid mentions the use of DMF.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or acetic acid) is a typical starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can provide information on the structural integrity of the compound and detect the presence of impurities.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the desired product and help identify impurities.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
Q4: What are some potential impurities I should be aware of?
A4: Potential impurities can arise from the starting materials, side reactions, or degradation. For nicotinic acid derivatives, these can include:
-
Unreacted starting materials (e.g., the corresponding bromo- or chloro-nicotinic acid ester).
-
Isomeric byproducts formed during synthesis.
-
Hydrolysis products of any ester intermediates.
-
Residual solvents from the reaction or purification steps.
Q5: My purified product has a low yield. What are the likely causes?
A5: Low yield can result from several factors during purification:
-
Loss during transfers: Ensure all material is transferred between flasks. Rinsing with the purification solvent can help.
-
Using too much solvent during recrystallization: This will cause a significant portion of your product to remain dissolved in the mother liquor. Use the minimum amount of hot solvent necessary for complete dissolution.
-
Premature crystallization during hot filtration: If using activated carbon, ensure the solution and filtration apparatus are kept hot to prevent the product from crystallizing on the filter paper.
-
Incomplete precipitation after acid-base extraction: Ensure the pH of the aqueous layer is sufficiently acidic (typically pH 3-4) to fully precipitate the carboxylic acid.
Experimental Protocols
Acid-Base Extraction Protocol
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel, stopper it, and shake vigorously, periodically venting to release pressure from CO₂ evolution.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times. Combine all aqueous extracts.
-
Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any remaining neutral or basic impurities. Discard the organic wash.
-
Cool the aqueous solution in an ice bath and slowly add 1M HCl with stirring until the pH reaches 3-4. A precipitate of the purified acid should form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water.
-
Dry the purified product under vacuum.
Recrystallization Protocol
-
Place the crude or partially purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., water or an ethanol/water mixture).
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point.
-
(Optional: For colored solutions) Remove the flask from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat to boiling for 5-10 minutes.
-
(Optional: If carbon was added) Perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Data Presentation
Table 1: Comparison of Purification Methods for Nicotinic Acid Derivatives
| Purification Method | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Acid-Base Extraction | 90-98% | 80-95% | Good for removing neutral and basic impurities; scalable. | May not remove acidic impurities; requires handling of acids and bases. |
| Recrystallization | >98% | 60-90% | Can yield very high purity material; effective for removing a wide range of impurities. | Yield can be low if the compound is highly soluble; requires careful solvent selection. |
| Column Chromatography | >99% | 50-85% | Excellent for separating closely related compounds and achieving very high purity. | Can be time-consuming, requires larger volumes of solvent, and may be less scalable. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Optimization of Suzuki Coupling with Pyridine Carboxylic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of pyridine carboxylic acids. The information is designed to help overcome common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a pyridine carboxylic acid failing or giving very low yields?
A1: Low yields or reaction failure in this specific coupling are common and can be attributed to several factors. The primary challenges arise from the inherent properties of the pyridine carboxylic acid substrate.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation. This is a well-documented issue, sometimes referred to as the "2-pyridyl problem".[1] The carboxylate group formed under basic conditions can also bind to the palladium center and inhibit catalysis.[2]
-
Decarboxylation: Pyridine carboxylic acids can undergo decarboxylation under the thermal conditions often required for Suzuki couplings, leading to the loss of the starting material.[3]
-
Poor Solubility: The salt-like nature of pyridine carboxylic acids under basic conditions can lead to poor solubility in common organic solvents, hindering the reaction.[2]
-
Side Reactions: Unwanted side reactions such as protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid can consume the coupling partners and reduce the yield of the desired product.[1][4]
Q2: How can I prevent catalyst deactivation when using pyridine carboxylic acids?
A2: Preventing catalyst deactivation is crucial for a successful reaction. Consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, and RuPhos can shield the palladium center, preventing coordination with the pyridine nitrogen.[1][4][5]
-
Catalyst Choice: Utilize pre-formed palladium catalysts or catalyst systems known to be more resistant to inhibition.[1] In some cases, switching from a Pd(II) precatalyst like Pd(dppf)Cl₂ to a Pd(0) source such as Pd(PPh₃)₄ may be beneficial.[2]
-
Protecting the Carboxylic Acid: A common and effective strategy is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). The ester can be hydrolyzed back to the carboxylic acid after the Suzuki coupling is complete.[2]
Q3: What are the best practices to avoid decarboxylation of my pyridine carboxylic acid?
A3: Minimizing decarboxylation requires careful control of reaction conditions.
-
Lower Reaction Temperatures: If possible, screen for catalysts and ligands that are active at lower temperatures.[6]
-
Alternative Coupling Strategies: Consider a decarbonylative Suzuki cross-coupling approach.[3] This method directly utilizes the carboxylic acid functionality in a different reaction pathway that involves the loss of carbon monoxide.
Q4: I'm observing significant protodeboronation of my boronic acid. How can I mitigate this?
A4: Protodeboronation is a common side reaction, especially with heteroaryl boronic acids, and is often promoted by aqueous conditions.[5]
-
Use Boronic Esters: Pinacol esters (Bpin) or MIDA boronates are more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[1][5][7]
-
Anhydrous Conditions: Whenever possible, conduct the reaction under strictly anhydrous conditions. Use dry solvents and ensure the base is anhydrous.[1][5]
-
Choice of Base: A milder base, such as potassium fluoride (KF) or potassium carbonate (K₂CO₃), may reduce the rate of protodeboronation compared to stronger bases.[1][8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of pyridine carboxylic acids.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Catalyst Inhibition/Deactivation | • Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1][4][5]• Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[5]• Protect the carboxylic acid as an ester.[2] |
| Decarboxylation of Starting Material | • Lower the reaction temperature and screen for more active low-temperature catalysts.[6]• Consider a decarbonylative coupling protocol.[3] | |
| Poor Transmetallation | • The choice of base is critical. Screen stronger bases like K₃PO₄ or weaker bases like KF, depending on the substrate.[1]• Use more reactive boronic acid derivatives like pinacol esters or MIDA boronates.[1] | |
| Poor Solubility | • Screen different solvent systems. A mixture of an organic solvent and water (e.g., DMF/H₂O) can sometimes improve solubility.[6]• If using an ester-protected starting material, a wider range of organic solvents can be used. | |
| Significant Side Product Formation | Protodeboronation of Boronic Acid | • Use boronic esters (pinacol or MIDA) which are more stable.[5]• Employ anhydrous reaction conditions.[1][5]• Use a milder base like KF.[1][8] |
| Homocoupling of Boronic Acid | • Ensure rigorous degassing of the reaction mixture to remove oxygen.[4][7]• Use a Pd(0) catalyst source like Pd(PPh₃)₄ to bypass the reduction step that can contribute to homocoupling.[7] | |
| Dehalogenation of Pyridine Halide | • Optimize reaction time; shorter reaction times can minimize this side reaction if the main reaction is fast enough.[5]• Avoid potential hydride sources in the reaction mixture.[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Pyridine Carboxylic Acid Ester
This protocol is a general starting point and may require optimization for specific substrates.
Reagents and Materials:
-
Pyridine carboxylic acid ester (1.0 equiv)
-
Aryl boronic acid or boronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Degassed water (if using a mixed solvent system)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the pyridine carboxylic acid ester, the boronic acid derivative, and the base.
-
Degassing: Seal the flask and purge with the inert gas for 15-30 minutes.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. If a co-solvent is used, add the degassed water at this stage.
-
Catalyst Addition: Add the palladium catalyst and any additional ligand to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Ester Hydrolysis (if required): The purified ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., with LiOH or NaOH in a mixture of THF/water or MeOH/water).
Decarbonylative Suzuki Cross-Coupling of Pyridine Carboxylic Acids (Adapted from Literature)[3]
Reagents and Materials:
-
Pyridine carboxylic acid (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ligand (e.g., L6 as described in the reference, 10 mol%)[3]
-
Piv₂O (Pivalic anhydride, 2.0 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
To an oven-dried vial, add the pyridine carboxylic acid, aryl boronic acid, Pd(OAc)₂, ligand, and K₂CO₃.
-
Evacuate and backfill the vial with an inert atmosphere.
-
Add anhydrous 1,4-dioxane followed by pivalic anhydride.
-
Seal the vial and heat the reaction mixture at the optimized temperature (e.g., 110 °C) for the specified time (e.g., 12-24 h).
-
After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Presentation
Table 1: Optimization of Reaction Parameters for Decarbonylative Suzuki Coupling of 3-Pyridine Carboxylic Acid.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | L6 (10) | K₂CO₃ (2.0) | Dioxane | 110 | 12 | 90 |
| 2 | Pd(TFA)₂ (5) | L6 (10) | K₂CO₃ (2.0) | Dioxane | 110 | 12 | 74 |
| 3 | [Pd(allyl)Cl]₂ (2.5) | L6 (10) | K₂CO₃ (2.0) | Dioxane | 110 | 12 | 6 |
| 4 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (2.0) | Dioxane | 110 | 12 | 85 |
| 5 | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (2.0) | Dioxane | 110 | 12 | 82 |
Data adapted from a representative study on decarbonylative coupling.[3] L6 refers to a specific ligand used in the cited study.
Table 2: Comparison of Bases in Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid.
| Entry | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | >95 |
| 2 | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 85 |
| 3 | KF (3.0) | Dioxane/H₂O | 100 | 78 |
| 4 | Cs₂CO₃ (3.0) | Dioxane | 100 | 92 |
| 5 | Na₂CO₃ (3.0) | DME/H₂O | 80 | 88 |
Yields are illustrative and based on typical outcomes reported in the literature for similar systems.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Caption: Alternative experimental strategies for coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Fluorinated Nicotinic Acids
Welcome to the technical support center for the synthesis of fluorinated nicotinic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific side reactions and challenges that may arise during the synthesis of fluorinated nicotinic acids, providing potential causes and actionable solutions in a question-and-answer format.
FAQ 1: Why am I observing decarboxylation of my fluorinated nicotinic acid, and how can I prevent it?
Answer:
Decarboxylation, the loss of the carboxylic acid group as CO₂, is a common side reaction, particularly under harsh thermal or pH conditions. Aromatic acids, including nicotinic acid derivatives, can undergo decarboxylation when heated, and this process can be influenced by the presence of electron-withdrawing or donating groups on the pyridine ring.[1]
Troubleshooting Guide: Decarboxylation
| Symptom | Potential Cause | Recommended Solution |
| Loss of product and evolution of gas upon heating. | High reaction temperatures. | Monitor and control the reaction temperature carefully. If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time. |
| Product degradation during workup or purification. | Acidic or basic conditions. | Maintain a neutral pH during workup and purification steps. If the reaction is performed under acidic or basic conditions, neutralize the mixture as soon as the reaction is complete. The rate of decarboxylation can be highly pH-dependent.[1][2] |
| Low yield, especially with ortho-substituted nicotinic acids. | The presence of certain substituents can facilitate decarboxylation. | If possible, consider a synthetic route where the carboxylic acid functionality is introduced at a later stage, after the fluorination step. |
Experimental Protocol: Monitoring Decarboxylation
To quantify the extent of decarboxylation, you can monitor the reaction mixture over time using High-Performance Liquid Chromatography (HPLC). Compare the peak area of the desired fluorinated nicotinic acid with that of the corresponding decarboxylated fluoropyridine byproduct.
FAQ 2: I am observing a mixture of fluorinated and chlorinated products. What is causing this halogen exchange, and how can I improve selectivity?
Answer:
A fluorine-chlorine exchange, often a reversible process, can occur during the synthesis, particularly in Halex (halogen exchange) reactions or when using certain chlorinating agents.[3] This can be a significant issue when trying to synthesize a specific halogenated nicotinic acid. The presence of Lewis acids can also promote such exchange reactions.
Troubleshooting Guide: Fluorine-Chlorine Exchange
| Symptom | Potential Cause | Recommended Solution |
| Presence of chlorinated byproducts in the final product. | Use of chloride-containing reagents or solvents. | Use non-chloride containing reagents and solvents where possible. Ensure all reagents are of high purity. |
| Incomplete conversion of a chloro-nicotinic acid to its fluoro- counterpart in a Halex reaction. | Insufficient reactivity of the fluoride source or suboptimal reaction conditions. | Use a more reactive fluoride source such as cesium fluoride (CsF) or employ a phase-transfer catalyst to enhance the solubility and reactivity of potassium fluoride (KF). Optimize the reaction temperature and time. |
| Formation of chlorinated species when starting with a fluorinated precursor. | Presence of a chlorine source, potentially from the reaction vessel or acidic workup with HCl. | Use glassware dedicated to fluorine chemistry to avoid cross-contamination. Use non-chlorinated acids for pH adjustment during workup, such as sulfuric acid or phosphoric acid. |
Logical Relationship for Halogen Exchange
References
Technical Support Center: Buchwald-Hartwig Amination of 2-Halopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Buchwald-Hartwig amination reactions involving 2-halopyridines.
Troubleshooting Guide
Low yields or reaction failures with 2-halopyridines are common but can often be resolved by systematically evaluating and optimizing reaction parameters. This guide addresses the most frequent issues encountered during these experiments.
Issue 1: Low to No Conversion of the Starting Material
The most common challenge, particularly with less reactive 2-chloropyridines, is a lack of conversion. This is often due to an inefficient catalytic cycle, primarily a slow oxidative addition step.[1]
Troubleshooting Steps:
-
Evaluate the Catalyst System:
-
Palladium Source: If using Pd(OAc)₂, consider switching to a palladium pre-catalyst (e.g., G3 or G4 palladacycles). Pre-catalysts can generate the active Pd(0) species more cleanly and efficiently.[1]
-
Ligand Selection: The choice of ligand is critical. For the coupling of 2-chloropyridines, bulky, electron-rich phosphine ligands are essential to facilitate the challenging C-Cl bond activation.[1] Consider ligands from the biarylphosphine class (e.g., XPhos, RuPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos).[1][2] Standard ligands like PPh₃ are often ineffective for this transformation.[1]
-
-
Optimize Reaction Conditions:
-
Temperature: These reactions often necessitate elevated temperatures, typically in the range of 80-110 °C, to promote oxidative addition.[1]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Solvent Purity: Use anhydrous and thoroughly degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[1][3]
-
-
Re-evaluate the Base:
-
A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these couplings.[1][4]
-
If your substrate is sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, but this may necessitate a more active catalyst system and higher reaction temperatures to achieve good conversion.[1][5]
-
Issue 2: Significant Formation of Hydrodehalogenation Byproduct
Hydrodehalogenation, the replacement of the halogen with a hydrogen atom on the pyridine ring, is a prevalent side reaction that competes with the desired amination.[1] This occurs when reductive elimination of the aminated product is slow, allowing for competing pathways such as β-hydride elimination from the amine or reaction with trace amounts of water.[1]
Mitigation Strategies:
-
Ligand Modification: Employing sterically hindered biarylphosphine ligands can often accelerate the rate of reductive elimination relative to competing side reactions.
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (typically 1.2 to 1.5 equivalents) can help to favor the desired C-N bond formation.[1]
-
Strictly Anhydrous Conditions: Ensure that all reagents, solvents, and glassware are scrupulously dried to minimize the presence of water, which can be a proton source for hydrodehalogenation.[1]
Issue 3: Poor Regioselectivity with Dihalopyridines
When using dihalopyridines, such as 2,4-dichloropyridine, achieving selective amination at a single position can be challenging. Generally, the 2-position of the pyridine ring is more electron-deficient and thus more reactive towards oxidative addition.[1][6]
Factors Influencing Regioselectivity:
-
Electronic Effects: The nitrogen atom in the pyridine ring withdraws electron density, making the C2 and C4 positions more susceptible to reaction.[1] The C2 position is generally favored.[6]
-
Catalyst and Ligand: The choice of catalyst and ligand can significantly influence the regioselectivity of the reaction. For instance, a Xantphos-based catalyst has been shown to provide high selectivity for the C2 position in the amination of 2,4-dichloropyridine.[6]
-
Reaction Temperature: In some cases, temperature can be used to control selectivity. For example, a lower temperature might favor amination at the more reactive C2 position, while a subsequent reaction at a higher temperature could be used to functionalize the C4 position.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best palladium source for the Buchwald-Hartwig amination of 2-chloropyridines?
For challenging substrates like 2-chloropyridines, it is often advantageous to use a palladium pre-catalyst, such as a G3 or G4 palladacycle. These pre-catalysts are more reliable in forming the active Pd(0) catalytic species compared to sources like Pd(OAc)₂.[1]
Q2: Which class of ligands is most effective for this reaction?
Bulky, electron-rich biarylphosphine ligands are generally the most effective for the amination of 2-halopyridines, especially 2-chloropyridines.[1] Examples include RuPhos, BrettPhos, and XPhos.[1] Ferrocene-based ligands like Josiphos have also demonstrated high efficacy.[2]
Q3: What is the recommended base, and are there alternatives for base-sensitive substrates?
The most common and effective base is sodium tert-butoxide (NaOtBu).[1][4] For substrates that are sensitive to strong bases, weaker bases such as K₃PO₄ or Cs₂CO₃ can be used, although this may require adjusting other reaction parameters like the catalyst system and temperature to maintain a good reaction rate.[1][5][7]
Q4: What are the most suitable solvents for this reaction?
Anhydrous and degassed aprotic solvents are typically used. Toluene, 1,4-dioxane, and THF are common choices.[1][3] The solubility of the reagents and the desired reaction temperature should be considered when selecting a solvent.[7][8]
Q5: At what temperature should I run my reaction?
For the amination of 2-chloropyridines, elevated temperatures in the range of 80-110 °C are often required to facilitate the difficult oxidative addition step.[1] For more reactive 2-bromopyridines, it may be possible to use milder conditions.[4]
Data Presentation
Table 1: Influence of Ligand and Base on the Amination of 2-Chloropyridine with a Primary Amine (Illustrative Data)
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | PPh₃ | NaOtBu | Toluene | 100 | <10 |
| Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | 100 | 75-85[6] |
| G3-Palladacycle | RuPhos | NaOtBu | Toluene | 100 | >95 |
| [Pd(cinnamyl)Cl]₂ | BrettPhos | LiHMDS | THF | 80 | >90[9] |
| Pd(OAc)₂ | Josiphos | NaOtBu | Dioxane | 90 | High |
Note: Yields are representative and can vary based on the specific amine and precise reaction conditions.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of a 2-Chloropyridine:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium pre-catalyst (e.g., G3-XPhos, 1-5 mol%) and the ligand (if not part of the pre-catalyst, 1.1-1.2 equivalents relative to palladium).
-
Reagent Addition: Add the 2-chloropyridine (1.0 equivalent), the amine (1.2-1.5 equivalents), and the base (e.g., NaOtBu, 1.5-2.0 equivalents).
-
Solvent and Degassing: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to achieve the desired concentration (typically 0.1-0.5 M). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low-yielding aminations.
References
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 6-(Difluoromethoxy)nicotinic acid
Welcome to the technical support center for 6-(Difluoromethoxy)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal use and integrity of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound sample appears to have degraded. What are the likely causes?
A1: Degradation of this compound, while generally stable, can be influenced by several factors. The most common causes are exposure to harsh environmental conditions. Key factors to consider include:
-
pH: Extreme pH conditions, particularly strongly basic solutions, can promote hydrolysis of the difluoromethoxy group. Esters of nicotinic acid have been shown to undergo both acid and base-catalyzed loss.[1]
-
Temperature: Elevated temperatures can accelerate degradation. It is crucial to adhere to recommended storage temperatures.[2][3] Even moderate increases in temperature can significantly affect the stability of related compounds in solution.[3]
-
Light: While not always specified for this exact compound, many organic molecules are sensitive to light. As a general precaution, it is advisable to protect solutions from light.
-
Oxidizing Agents: Contact with strong oxidizing agents should be avoided as this can lead to decomposition.[4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the long-term stability of this compound, please adhere to the following storage and handling guidelines. The product is generally stable under normal handling and storage conditions.[2][4]
| Condition | Recommendation | Rationale |
| Temperature | Store at room temperature or as specified by the supplier. For long-term storage in solution, consider refrigeration (2-8°C). | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store in a tightly closed container,[2] preferably under an inert gas like nitrogen or argon.[4] | Protects from atmospheric moisture and oxygen, which can participate in degradation pathways. |
| Light | Store in a light-protected container (e.g., amber vial). | Prevents photochemical degradation. |
| Ventilation | Store in a dry, cool, and well-ventilated area.[4][5] | Ensures a stable storage environment and safety. |
| Handling | Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE).[5] Wash hands thoroughly after handling.[2] | Ensures personal safety and prevents contamination of the sample. |
Q3: I'm observing precipitation of the compound from my aqueous solution. Is this a stability issue?
A3: Not necessarily. Precipitation is more likely a solubility issue rather than chemical degradation. This compound, like nicotinic acid itself, has limited solubility in aqueous solutions, which can be pH-dependent.[6][7]
-
Check the pH: The protonation state of the carboxylic acid and the pyridine nitrogen will change with pH, affecting solubility.
-
Consider the Solvent: If aqueous solubility is a challenge, consider using organic co-solvents such as DMSO or dimethylformamide, where solubility is generally higher.[8]
-
Concentration: You may be exceeding the solubility limit at the given temperature and pH. Try preparing a more dilute solution.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation pathways for this exact molecule are not extensively documented, based on its structure and the behavior of related compounds, potential degradation products could include:
| Potential Degradation Product | Formation Pathway |
| 6-Hydroxynicotinic acid | Hydrolysis of the difluoromethoxy group. |
| Nicotinic Acid | Complete loss of the 6-position substituent. |
| Decarboxylated Species | Loss of the carboxylic acid group under heat or other stress. |
In the event of a fire, hazardous decomposition products may include carbon oxides, hydrogen fluoride, and nitrogen oxides.[2]
Experimental Protocols
Protocol 1: General Stability Assessment in Aqueous Buffer
This protocol outlines a method to assess the stability of this compound in a buffered aqueous solution.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Test Solutions: Dilute the stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the final working concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.
-
Incubation: Aliquot the test solution into several sealed, light-protected vials. Store them under different conditions (e.g., 4°C, 25°C, 40°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each condition.
-
Analysis: Analyze the samples immediately using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., ~260 nm).
-
-
Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks may suggest the formation of degradation products.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to understand its degradation pathways and identify potential degradation products.
-
Prepare Solutions: Prepare solutions of this compound in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store a solution at 60°C.
-
Photolytic: Expose a solution to a UV lamp.
-
-
Incubation: Incubate the solutions for a defined period (e.g., 24 hours), taking samples at various time points.
-
Neutralization: Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze the stressed samples using HPLC-MS (Liquid Chromatography-Mass Spectrometry) to separate and identify the parent compound and any degradation products by their mass-to-charge ratio.
Visualizations
Caption: A flowchart for troubleshooting stability issues.
Caption: Potential degradation routes for the molecule.
References
- 1. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. mdpi.com [mdpi.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. refp.cohlife.org [refp.cohlife.org]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Nicotinic Acid Derivatives
For researchers, scientists, and drug development professionals utilizing nicotinic acid and its derivatives, achieving adequate solubility is paramount for obtaining reliable and reproducible experimental results. This technical support center provides essential troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of nicotinic acid (niacin) and its common derivatives?
A1: Nicotinic acid is a weakly acidic compound. Its solubility is highly dependent on the pH of the medium.[1] In acidic conditions, the carboxylic acid group is protonated, leading to lower aqueous solubility. As the pH increases towards its pKa (~4.85), the carboxylic acid deprotonates, forming the more soluble carboxylate anion, which enhances solubility in aqueous solutions.[1] It is generally soluble in hot water and hot ethanol but only slightly soluble in cold water.[2][3] Derivatives like nicotinamide are often more water-soluble.[4][5]
Q2: My nicotinic acid derivative precipitates when I add my DMSO stock solution to an aqueous buffer. What is happening?
A2: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic stock solution (like DMSO) is diluted into an aqueous buffer where its solubility is much lower.[6] The final concentration in the aqueous buffer likely exceeds the thermodynamic solubility limit of the compound, causing it to precipitate. To avoid this, ensure the final concentration is below the aqueous solubility limit and that the final percentage of the organic solvent is as low as possible.[7]
Q3: Can pH changes during my cell-based assay affect the solubility of my compound?
A3: Yes, definitely. Cellular metabolism can cause localized pH changes in the culture medium. For a pH-sensitive compound like nicotinic acid, a slight decrease in pH can cause the compound to convert to its less soluble protonated form, leading to precipitation and inconsistent results.[1][7] It is crucial to use a well-buffered medium and to check for any signs of precipitation in the assay wells.
Q4: I am seeing inconsistent results between experiments. Could solubility be the cause?
A4: Inconsistent solubility is a frequent cause of experimental variability.[6] This can arise from several factors:
-
Variability in Solution Prep: Minor differences in stock solution preparation, final dilution, or temperature can lead to different levels of dissolved compound.
-
Aging of Solutions: A compound might be kinetically soluble initially but can precipitate over time as it reaches its thermodynamic equilibrium.[7] It is often best to prepare solutions fresh for each experiment.
-
Compound Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different solubilities.[8] Ensure you are using a consistent solid form of your material.
Q5: What are the main strategies to enhance the solubility of a poorly soluble nicotinic acid derivative?
A5: Several techniques can be employed, broadly categorized as physical and chemical methods.[9]
-
Chemical Modifications: Salt formation (for ionizable compounds), co-crystallization, and creating prodrugs.[10]
-
Physical Modifications & Formulation: Particle size reduction (micronization, nanosuspension), use of co-solvents, formulation with surfactants or cyclodextrins, and creating solid dispersions.[11][12]
Solubility Data of Nicotinic Acid & Derivatives
The following tables summarize the solubility of nicotinic acid and its key derivatives in various common solvents to aid in experimental design.
Table 1: Solubility of Nicotinic Acid
| Solvent | Temperature | Solubility (Mole Fraction, x) | Solubility ( g/100 mL) | Reference |
| Water | 298.15 K (25°C) | 0.0024 | ~1.67 | [3] |
| Water (Hot) | - | Soluble | - | [2] |
| Ethanol | 298.15 K (25°C) | 0.0038 | - | [13] |
| Ethanol (Hot) | - | Soluble | - | [3] |
| DMSO | 298.15 K (25°C) | 0.0537 | ~1.0 (mg/mL) | [13][14] |
| Diethyl Ether | - | Insoluble | - | [3] |
| Acetonitrile | 298.15 K (25°C) | 0.0001 | - | [13] |
Table 2: Solubility of Common Nicotinic Acid Derivatives
| Compound | Solvent | Temperature | Solubility | Reference |
| Nicotinamide | Water | 20°C | ~100 g/100 mL | [4] |
| Ethanol (96%) | - | ~66 g/100 mL | ||
| Glycerine | - | ~10 g/100 mL | ||
| Isonicotinic Acid | Water (Cold) | - | Slightly Soluble | [2] |
| Water (Hot) | - | Soluble | [2] | |
| Ethanol | - | Soluble | [2] | |
| DMSO | - | 5 mg/mL | [15] |
Troubleshooting Guide: Step-by-Step Solutions
This guide provides a logical workflow to diagnose and solve common solubility problems encountered during experiments.
Problem: Compound Precipitates Immediately Upon Dilution into Aqueous Buffer
Problem: Compound is Initially Soluble but Precipitates Over Time
Key Experimental Protocols
Here are detailed methodologies for common solubility enhancement techniques applicable to nicotinic acid derivatives.
Protocol 1: Salt Screening for Solubility Enhancement
This protocol is used to identify a salt form of an ionizable nicotinic acid derivative with improved aqueous solubility.[16]
Objective: To systematically screen various counter-ions to form a salt with superior solubility compared to the parent compound.
Methodology:
-
API Characterization: Determine the pKa of your nicotinic acid derivative. For acidic compounds like nicotinic acid, select a range of pharmaceutically acceptable bases as counter-ions. The pKa difference between the compound and counter-ion should ideally be greater than 3 to ensure salt formation.[17]
-
Solvent Selection: Choose a small set of volatile organic solvents in which the parent compound is soluble (e.g., methanol, ethanol).[18]
-
Stock Solution Preparation:
-
Prepare a stock solution of your API in the chosen solvent (e.g., 50 mg/mL).
-
Prepare stock solutions of each potential counter-ion (base) at an equimolar concentration in the same solvent.
-
-
Screening (Microplate Method):
-
Dispense a fixed volume of the API stock solution into each well of a 96-well microplate.[19]
-
Add an equimolar amount of a different counter-ion solution to each well.
-
Seal the plate and allow the solvent to evaporate slowly at room temperature.
-
-
Solid Form Analysis:
-
Visually inspect each well for the presence of crystalline solids.
-
Analyze the resulting solids using techniques like X-ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline salt form.
-
-
Solubility Measurement:
-
For promising salt candidates, perform equilibrium solubility studies in water or a relevant buffer. Add an excess of the salt to the solvent, agitate for 24-48 hours, filter, and measure the concentration of the dissolved compound via HPLC or UV-Vis spectroscopy.[7]
-
Protocol 2: Co-crystal Formation by Solvent Evaporation
Co-crystals are multi-component crystals of an API and a co-former, which can enhance solubility.[20] Nicotinamide itself is an excellent co-former.
Objective: To prepare co-crystals of a nicotinic acid derivative with a suitable co-former to improve its dissolution profile.
Methodology:
-
Co-former Selection: Select pharmaceutically acceptable co-formers that can form strong hydrogen bonds with your API (e.g., other carboxylic acids, amides like nicotinamide).
-
Stoichiometric Mixture: Prepare a solution containing the API and the co-former, typically in a 1:1 or 1:2 molar ratio, in a suitable solvent where both components are soluble.[20]
-
Crystallization:
-
Place the solution in a vial or beaker, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at a controlled temperature.
-
Slower evaporation rates generally yield higher quality crystals.
-
-
Isolation and Drying: Once crystals have formed, isolate them by filtration and wash with a small amount of cold solvent to remove any amorphous material. Dry the crystals under vacuum.
-
Characterization: Confirm the formation of a new co-crystal phase using XRPD, Differential Scanning Calorimetry (DSC), and FTIR spectroscopy. The new form should exhibit a unique diffraction pattern and thermal profile compared to the individual components.[21]
-
Solubility and Dissolution Testing: Measure the aqueous solubility and dissolution rate of the co-crystal and compare it to the parent API.
Protocol 3: Solubility Enhancement using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble "guest" molecules in their hydrophobic cavity, forming inclusion complexes with enhanced aqueous solubility.[22][23]
Objective: To prepare and evaluate a cyclodextrin inclusion complex to increase the aqueous solubility of a lipophilic nicotinic acid derivative.
Methodology:
-
Cyclodextrin Selection: Choose a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-CD, SBE-β-CD). The size of the cyclodextrin cavity should be appropriate for the size of the guest molecule.
-
Preparation (Co-solvent Lyophilization Method):
-
Dissolve the cyclodextrin in deionized water.[24]
-
Separately, dissolve the nicotinic acid derivative (the "guest") in a minimal amount of a suitable organic solvent (e.g., ethanol, acetonitrile).[24]
-
Slowly add the drug solution drop-wise to the aqueous cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture for several hours (e.g., 6-24 hours) at room temperature to allow for complex formation.
-
Freeze the resulting solution (e.g., at -80°C) and then lyophilize (freeze-dry) to obtain a solid powder of the inclusion complex.
-
-
Characterization: Confirm complex formation using techniques like DSC (disappearance of the drug's melting peak), FTIR, and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solubility Assessment: Determine the aqueous solubility of the complex by preparing a saturated solution and measuring the drug concentration. Compare this to the intrinsic solubility of the drug alone. Phase solubility studies can also be performed by measuring the drug's solubility in aqueous solutions of increasing cyclodextrin concentration.
Signaling Pathway Visualization
Nicotinic acid exerts some of its effects by activating G protein-coupled receptors, such as Hydroxycarboxylic Acid Receptor 2 (HCA2), which can initiate downstream signaling cascades.[25][26] Understanding these pathways is crucial for drug development.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Isonicotinic acid | 55-22-1 [chemicalbook.com]
- 3. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 4. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijmsdr.org [ijmsdr.org]
- 12. brieflands.com [brieflands.com]
- 13. refp.cohlife.org [refp.cohlife.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. crystallizationsystems.com [crystallizationsystems.com]
- 18. pharmoutsourcing.com [pharmoutsourcing.com]
- 19. ptacts.uspto.gov [ptacts.uspto.gov]
- 20. rjwave.org [rjwave.org]
- 21. scribd.com [scribd.com]
- 22. humapub.com [humapub.com]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 26. Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2 | PLOS One [journals.plos.org]
Technical Support Center: Catalyst Selection for Cross-Coupling of Difluoromethoxy-Substituted Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of difluoromethoxy-substituted pyridines. The content is designed to address specific experimental challenges and offer practical solutions.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address common issues encountered during the cross-coupling of difluoromethoxy-substituted pyridines.
Question 1: Why is my Suzuki-Miyaura coupling of a difluoromethoxy-substituted chloropyridine failing or giving low yields?
Answer:
Low yields or reaction failure in the Suzuki-Miyaura coupling of difluoromethoxy-substituted chloropyridines are common and can be attributed to several factors:
-
High Bond Strength of the C-Cl Bond: The carbon-chlorine bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step of the palladium catalyst more challenging.
-
Electron-Deficient Nature of the Pyridine Ring: The strong electron-withdrawing effect of the difluoromethoxy group, combined with the inherent electron deficiency of the pyridine ring, can further deactivate the C-Cl bond towards oxidative addition.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1]
-
Protodeboronation of the Boronic Acid: Pyridyl and other heteroaryl boronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and base.[1]
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to promote the oxidative addition of challenging aryl chlorides.
-
Consider using N-heterocyclic carbene (NHC) ligands like IPr, which can also be effective for these substrates.
-
Utilize palladium pre-catalysts, such as Buchwald's G3 or G4 pre-catalysts, which can provide a more active and stable catalytic species in solution.
-
-
Choice of Base:
-
Screen a variety of bases. While stronger bases can sometimes be beneficial, they can also promote protodeboronation. Weaker bases like K₃PO₄ or Cs₂CO₃ are often a good starting point.
-
-
Reaction Conditions:
-
Increase the reaction temperature, as C-Cl bond activation often requires more thermal energy.
-
Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.
-
Use anhydrous and degassed solvents to minimize protodeboronation and catalyst oxidation.
-
Question 2: I am observing significant hydrodehalogenation of my starting material in a Buchwald-Hartwig amination. How can I minimize this side reaction?
Answer:
Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-deficient heteroaryl halides. This can occur through various pathways, including β-hydride elimination from the palladium-amido intermediate.
Troubleshooting Steps:
-
Ligand Choice: The choice of ligand is critical. Bulky biarylphosphine ligands are generally preferred as they can disfavor the formation of the three-coordinate intermediate that is prone to β-hydride elimination.
-
Base Selection: The strength and nature of the base can influence the rate of hydrodehalogenation. Experiment with different bases such as LHMDS, NaOtBu, or K₃PO₄.
-
Amine Substrate: If using a primary amine with β-hydrogens, consider using a more sterically hindered amine if the target molecule allows, or explore alternative synthetic routes.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the extent of side reactions. Monitor the reaction closely to stop it once the desired product is formed.
Frequently Asked Questions (FAQs)
Q1: Which halogen (Cl, Br, or I) is best for cross-coupling on a difluoromethoxy-substituted pyridine?
A1: The reactivity of the C-X bond in palladium-catalyzed cross-coupling generally follows the trend I > Br > Cl. For initial investigations and to maximize the chances of success, using an iodo- or bromo-substituted pyridine is recommended. Chloro-substituted pyridines are more challenging substrates due to the stronger C-Cl bond and typically require more specialized and active catalyst systems.[1]
Q2: Can the difluoromethoxy group itself participate in or interfere with the cross-coupling reaction?
A2: The C-O bond of the difluoromethoxy group is generally stable under typical palladium-catalyzed cross-coupling conditions and is not expected to participate directly in the reaction. Its primary role is as a strong electron-withdrawing group, which influences the reactivity of the pyridine ring.
Q3: What are some recommended starting catalyst systems for different cross-coupling reactions of difluoromethoxy-substituted pyridines?
A3: Based on literature for analogous electron-deficient heteroaryl halides, the following are good starting points:
-
Suzuki-Miyaura: Pd(dppf)Cl₂, Pd(OAc)₂ with SPhos or XPhos.[2]
-
Buchwald-Hartwig Amination: Pd₂(dba)₃ with a bulky biarylphosphine ligand (e.g., XPhos, RuPhos).
-
Sonogashira: Pd(PPh₃)₂Cl₂ with a copper(I) co-catalyst (e.g., CuI).
-
Negishi: Pd₂(dba)₃ with a ligand such as X-Phos.
Q4: How can I prevent catalyst poisoning by the pyridine nitrogen?
A4: The use of bulky ligands, such as the Buchwald biarylphosphine ligands or NHC ligands, can help to create a sterically hindered environment around the palladium center, which can disfavor coordination of the pyridine nitrogen. Additionally, some studies suggest that the choice of solvent and base can also play a role in mitigating catalyst inhibition.
Data Presentation: Comparative Catalyst Performance
The following tables summarize quantitative data for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of substrates analogous to difluoromethoxy-substituted pyridines. This data can serve as a guide for catalyst selection and reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl fluoride with Hetero(aryl) Boronic Acids and Esters [2]
| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 89 |
| 2 | 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 35 |
| 3 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 66 |
| 4 | 3-Pyridinylboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 55 |
Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines with Various Amines
| Entry | Amine | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ | Xantphos | K₃PO₄ | Toluene | 110 | High |
| 2 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | >95 |
| 3 | Indole | Pd(OAc)₂ | BrettPhos | K₂CO₃ | Dioxane | 110 | 85-95 |
| 4 | Pyrrolidine | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | >90 |
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Coupling of 2-Chloro-4-(difluoromethoxy)pyridine with 4-Methoxyphenylboronic Acid
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
2-Chloro-4-(difluoromethoxy)pyridine (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloro-4-(difluoromethoxy)pyridine, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)-4-(difluoromethoxy)pyridine.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield cross-coupling reactions.
References
Technical Support Center: Protecting Group Strategies for Nicotinic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing protecting groups in the synthesis of nicotinic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for protecting the carboxylic acid group of nicotinic acid?
A1: The most common and straightforward strategy for protecting the carboxylic acid functionality of nicotinic acid is to convert it into an ester.[1][2] This transformation replaces the reactive acidic proton, preventing unwanted side reactions with basic or nucleophilic reagents.[1][2] Commonly used esters include methyl, ethyl, benzyl, and tert-butyl esters, each offering different stability profiles and deprotection methods.[1] Another, less common, method is the formation of an oxazoline ring.[1][3]
Q2: When is it necessary to protect the pyridine nitrogen of nicotinic acid?
A2: For many synthetic routes involving nicotinic acid, protection of the pyridine nitrogen is not necessary. The nitrogen atom in pyridine is relatively unreactive towards many reagents due to its sp² hybridization and the electron-withdrawing effect of the aromatic system.[4] However, protection may be required under specific circumstances, such as when using highly reactive organometallic reagents that could coordinate to the nitrogen lone pair, or during certain electrophilic substitution reactions where quaternization of the nitrogen is an undesirable side reaction.[4] Protection is more common when the pyridine ring itself is the site of intended modification.[5]
Q3: What are orthogonal protecting groups and how are they applied to nicotinic acid derivatives?
A3: Orthogonal protecting groups are distinct groups within the same molecule that can be removed under different conditions without affecting each other.[6][7][8] This strategy is crucial when synthesizing complex nicotinic acid derivatives with multiple functional groups. For example, a derivative could have its carboxylic acid protected as a benzyl ester (removable by hydrogenolysis), a hydroxyl group on the pyridine ring protected as a silyl ether (removable by fluoride ions), and an amino group protected with a Boc group (removable by acid).[7][8][9] This allows for the selective deprotection and reaction at each site.[7]
Q4: How do I choose the right protecting group for my specific reaction conditions?
A4: The ideal protecting group should be easy to install and remove in high yield under mild conditions that do not affect other functional groups in the molecule.[1] The choice depends on the stability of the protecting group to the planned subsequent reaction steps. For instance:
-
If your synthesis involves strong basic conditions, an ester that is cleaved by acid or hydrogenolysis (like t-butyl or benzyl) would be a suitable choice.[1]
-
If your molecule is sensitive to acid, a benzyl ester (cleaved by hydrogenolysis) or a silyl ester (cleaved by fluoride) might be preferred.[9]
-
For molecules sensitive to hydrogenation, acid- or base-labile protecting groups would be more appropriate.
The following decision tree provides a general guide for selecting a protecting group for the carboxylic acid moiety of nicotinic acid.
Troubleshooting Guide
Q: My protection reaction (esterification of nicotinic acid) is resulting in a low yield. What are the common causes and how can I address them?
A: Low yields in the esterification of nicotinic acid can arise from several issues.[10]
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10][11] Consider extending the reaction time or moderately increasing the temperature.[10][12] For Fischer esterification, ensure efficient removal of the water byproduct, for example, by using a Dean-Stark apparatus, to drive the equilibrium towards the product.[11]
-
-
Suboptimal Catalyst: If using an acid catalyst like H₂SO₄ or a solid acid catalyst, it may be old or deactivated.
-
Solution: Use fresh, high-purity catalyst. For solid catalysts, ensure they have been properly activated and stored.[11]
-
-
Alternative Method: The chosen esterification method may not be optimal.
Q: The deprotection of my nicotinic acid ester is giving a low yield or causing decomposition.
A: This is a common issue that depends on the type of ester and the deprotection method.
-
For Base-Catalyzed Hydrolysis (e.g., Methyl/Ethyl Esters): Harsh basic conditions (e.g., concentrated NaOH) or high temperatures can lead to side reactions on the pyridine ring or other sensitive functional groups.
-
Solution: Use milder basic conditions, such as lithium hydroxide (LiOH) in a THF/water mixture, often at lower temperatures (0 °C to room temperature).
-
-
For Acid-Catalyzed Hydrolysis (e.g., t-Butyl Esters): Strong acids can cause charring or unwanted side reactions.
-
Solution: Use trifluoroacetic acid (TFA) in dichloromethane (DCM), often at 0 °C to room temperature.[14] This is typically a clean and efficient method for t-butyl ester cleavage.
-
-
For Hydrogenolysis (e.g., Benzyl Esters): The catalyst (e.g., Palladium on carbon) may be poisoned or inactive.
-
Solution: Use a fresh, high-quality catalyst. Ensure the system is properly flushed with an inert gas before introducing hydrogen. Certain functional groups (like thiols) can poison the catalyst; in such cases, alternative deprotection methods should be considered.
-
Q: I am observing unexpected side reactions on the pyridine ring during my synthesis.
A: The pyridine ring can undergo side reactions under certain conditions.
-
Nucleophilic Attack: While generally resistant, the pyridine ring, especially when activated by an N-oxide or a positive charge from quaternization, can be susceptible to nucleophilic attack.[4]
-
Solution: Avoid overly harsh nucleophiles or conditions that activate the ring if modification of the ring is not desired. Maintain neutral or slightly acidic conditions where possible.
-
-
Reduction of the Ring: Strong reducing agents used for other functional groups can sometimes reduce the pyridine ring.
-
Solution: Choose milder or more selective reducing agents. For example, when reducing a nitro group elsewhere in the molecule, catalytic hydrogenation under controlled conditions is often preferred over harsher metal/acid reductions.
-
Quantitative Data Summary
Table 1: Comparison of Common Protecting Groups for Nicotinic Acid's Carboxyl Group
| Protecting Group | Common Protection Method | Protection Conditions | Deprotection Conditions | Stability |
| Methyl (Me) / Ethyl (Et) Ester | Fischer Esterification | Alcohol (MeOH or EtOH), Acid Catalyst (e.g., H₂SO₄), Reflux[11] | Acid or Base Hydrolysis (e.g., HCl or NaOH aq.)[1][9] | Stable to hydrogenolysis, mild reducing agents. |
| Benzyl (Bn) Ester | Benzyl bromide, Base (e.g., K₂CO₃) | DMF, Room Temp to 50 °C | Hydrogenolysis (H₂, Pd/C)[9] | Stable to acid, base, and many oxidizing/reducing agents. |
| tert-Butyl (tBu) Ester | Isobutylene, Acid Catalyst or Boc₂O, DMAP | DCM, 0 °C to Room Temp | Mild Acid (e.g., TFA in DCM)[9] | Stable to base, hydrogenolysis, and nucleophiles. |
| Silyl Ester (e.g., TBDMS) | Silyl Chloride (e.g., TBDMSCl), Base (e.g., Imidazole) | DMF, Room Temp | Fluoride source (e.g., TBAF) or mild acid[3][9] | Very labile; sensitive to acid and base. |
Table 2: Reported Yields for Ethyl Nicotinate Synthesis
| Method | Catalyst / Reagents | Conditions | Reported Yield | Reference |
| Fischer Esterification | HND230 Solid Acid Catalyst | Toluene, Ethanol, Reflux with Dean-Stark | 83-87% | [11] |
| Fischer Esterification | Concentrated H₂SO₄ | Methanol, Reflux (13 hours) | 23.39% (for Methyl Nicotinate) | [11] |
| Via Nicotinoyl Chloride | 1. Thionyl Chloride 2. Ethanol | 1. Reflux 2. DCM, Room Temp | High (not specified) | [11] |
Detailed Experimental Protocols
Protocol 1: High-Yield Fischer Esterification of Nicotinic Acid (Ethyl Nicotinate) [11]
-
Materials: Nicotinic acid, absolute ethanol, toluene, HND230 solid acid catalyst.
-
Procedure:
-
To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus, add toluene (123.1 g), absolute ethanol (92.1 g, 2 mol), HND230 solid acid catalyst (2.5 g), and nicotinic acid (246.2 g).[11]
-
Slowly heat the mixture to 55°C and stir for 4 hours.[11]
-
Increase the temperature to reflux and begin collecting the water azeotrope in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the reaction is complete.[11]
-
Cool the reaction mixture to room temperature.
-
Recover the solid catalyst by filtration.[11]
-
Remove the toluene from the filtrate by distillation under reduced pressure to yield the final product, ethyl nicotinate.
-
Protocol 2: Synthesis of a Nicotinate via Nicotinoyl Chloride [11]
-
Step 1: Synthesis of Nicotinoyl Chloride Hydrochloride
-
In a flask equipped with a reflux condenser and a gas trap, add nicotinic acid (100 g, 0.81 mol).
-
Carefully add thionyl chloride (150 mL) portion-wise.
-
Reflux the mixture until the evolution of gas ceases and a clear solution is formed (approx. 2-3 hours).
-
Cool the mixture and remove the excess thionyl chloride in vacuo to obtain the crystalline nicotinoyl chloride hydrochloride.[11]
-
-
Step 2: Esterification
-
Suspend the nicotinoyl chloride hydrochloride from Step 1 in anhydrous dichloromethane (DCM, 500 mL).
-
To the stirred mixture, slowly add a solution of the desired alcohol (e.g., ethanol, 1.1 eq.) and a base (e.g., triethylamine, 2.2 eq.) in DCM (200 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (1 L) and then with brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester, which can be purified by distillation or column chromatography.
-
Protocol 3: Deprotection of a Benzyl Nicotinate via Hydrogenolysis
-
Materials: Benzyl nicotinate, Palladium on carbon (10% Pd, 5-10 mol%), Ethanol or Ethyl Acetate, Hydrogen gas source.
-
Procedure:
-
Dissolve the benzyl nicotinate in ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with nitrogen or argon (repeat 3 times).
-
Evacuate the flask and backfill with hydrogen gas (from a balloon or pressurized source).
-
Stir the reaction vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction by TLC until all starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
Evaporate the solvent from the filtrate to yield nicotinic acid.
-
Visualizations
References
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 3. fiveable.me [fiveable.me]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. media.neliti.com [media.neliti.com]
- 7. jocpr.com [jocpr.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Technical Support Center: Scale-up Synthesis of 6-(Difluoromethoxy)nicotinic Acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the scale-up synthesis of 6-(Difluoromethoxy)nicotinic acid. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.
Question: The reaction yield has significantly dropped after moving from bench-scale to a pilot-plant scale. What are the potential causes and how can this be addressed?
Answer: A drop in yield during scale-up is a common challenge. Several factors could be responsible:
-
Mixing and Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Evaluate and optimize the agitation speed, impeller design, and baffle configuration of the reactor. Consider using a reactor with a higher power-to-volume ratio.
-
-
Heat Transfer Issues: Exothermic reactions that are easily controlled at a small scale can become problematic in larger vessels with a lower surface-area-to-volume ratio. Poor heat dissipation can lead to temperature gradients and the formation of impurities.
-
Solution: Implement a more robust temperature control system. This may involve using a jacketed reactor with a high-performance heat transfer fluid or installing internal cooling coils. A semi-batch process, where one reactant is added gradually, can also help manage the exotherm.
-
-
Changes in Reagent Addition Rate: The rate of reagent addition can significantly impact the reaction profile.
-
Solution: Ensure that the rate of addition is scaled appropriately to maintain the optimal reaction concentration and temperature profile observed at the lab scale.
-
Question: An increase in impurity levels, particularly regioisomers and over-fluorinated byproducts, is observed at a larger scale. What is the likely cause and how can it be mitigated?
Answer: The formation of impurities is often exacerbated during scale-up.
-
Cause: Poor temperature control and inefficient mixing are primary contributors to the formation of side products. For instance, in the difluoromethylation step, localized high temperatures can lead to the formation of trifluoromethylated impurities.
-
Mitigation Strategies:
-
Temperature Control: Maintain a strict and uniform temperature profile throughout the reactor.
-
Controlled Addition: Add the difluoromethylating agent subsurface and at a controlled rate to ensure rapid dispersion and reaction.
-
Solvent Choice: The choice of solvent can influence selectivity. A solvent that better solubilizes reactants and intermediates may improve the reaction outcome.
-
Purification: Develop a robust purification method. Recrystallization from a suitable solvent system or chromatography may be necessary to remove persistent impurities.
-
Question: The product isolation via crystallization is inconsistent, leading to variable purity and physical properties. How can the crystallization process be made more robust?
Answer: Crystallization is a critical step that requires careful control for consistent results.
-
Control of Supersaturation: The rate of cooling and addition of anti-solvent are key parameters.
-
Solution: Implement a programmed cooling profile rather than allowing the batch to cool naturally. The anti-solvent should be added at a controlled rate with efficient stirring.
-
-
Seeding: The absence of seeding or inconsistent seeding can lead to uncontrolled nucleation and variations in crystal size and purity.
-
Solution: Develop a seeding protocol where a small amount of pure product is added at a specific temperature to induce crystallization.
-
-
Agitation: The agitation rate can affect crystal size distribution and attrition.
-
Solution: Optimize the agitation speed to ensure good mixing without causing excessive crystal breakage.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of this compound?
A1: Safety is paramount during scale-up. Key considerations include:
-
Handling of Fluorinating Agents: Many difluoromethylating agents are reactive and potentially toxic. Ensure proper personal protective equipment (PPE) is used and that the reaction is conducted in a well-ventilated area or a closed system.
-
Exothermic Reactions: Conduct a thorough thermal hazard assessment (e.g., using reaction calorimetry) to understand the heat of reaction and the potential for thermal runaway.
-
Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a pressure increase in a closed reactor. Ensure the reactor is equipped with appropriate pressure relief systems.
-
Material Compatibility: Verify that all materials of construction for the reactor and associated equipment are compatible with the reactants, intermediates, solvents, and final product.
Q2: Which synthetic route is most amenable to the large-scale production of this compound?
A2: While several synthetic routes may exist, a process suitable for scale-up should prioritize:
-
Commercially available and cost-effective starting materials.
-
A minimal number of synthetic steps.
-
Avoidance of hazardous reagents and reaction conditions where possible.
-
Robust and high-yielding reactions.
-
Ease of product isolation and purification.
A common approach involves the difluoromethylation of a suitable precursor, such as 6-hydroxynicotinic acid or its ester, followed by any necessary functional group manipulations.
Q3: How can the environmental impact of the synthesis be minimized during scale-up?
A3: To promote a greener synthesis:
-
Solvent Selection: Opt for solvents with a lower environmental impact and explore opportunities for solvent recycling.
-
Atom Economy: Choose synthetic routes that maximize the incorporation of atoms from the reactants into the final product.
-
Waste Minimization: Optimize reaction conditions to minimize byproduct formation and develop efficient work-up and purification procedures to reduce waste streams.
-
Catalysis: Where possible, utilize catalytic methods over stoichiometric reagents to reduce waste.
Data Presentation
Table 1: Illustrative Data for Optimization of the Difluoromethylation Step
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature (°C) | 80 | 100 | 120 |
| Yield of this compound (%) | 75 | 85 | 78 |
| Key Impurity A (%) | 2.5 | 1.8 | 3.5 |
| Reaction Time (h) | 12 | 8 | 6 |
Table 2: Example of Solvent Screening for Recrystallization
| Solvent System | Yield (%) | Purity (%) |
| Isopropanol/Water | 88 | 98.5 |
| Ethanol/Heptane | 92 | 99.2 |
| Toluene | 85 | 97.8 |
Experimental Protocols
Protocol: Scale-up of the Difluoromethylation of Methyl 6-hydroxynicotinate
Disclaimer: This is a representative protocol and requires optimization for specific equipment and conditions.
-
Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet is charged with methyl 6-hydroxynicotinate (5.0 kg, 32.65 mol) and a suitable solvent such as DMF (50 L).
-
Base Addition: A base, for example, potassium carbonate (6.77 kg, 49.0 mol), is added to the stirred suspension.
-
Temperature Control: The mixture is heated to the optimized temperature (e.g., 100 °C) under a nitrogen atmosphere.
-
Reagent Addition: A difluoromethylating agent, such as sodium chlorodifluoroacetate, is added portion-wise or via a solids-addition funnel over a period of 2-3 hours, maintaining the internal temperature within ± 5 °C of the setpoint.
-
Reaction Monitoring: The reaction progress is monitored by HPLC analysis of aliquots taken from the reaction mixture.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Hydrolysis: The crude ester is hydrolyzed to the carboxylic acid using an aqueous solution of a base like sodium hydroxide, followed by acidification to precipitate the product.
-
Isolation and Purification: The precipitated this compound is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/heptane).
Mandatory Visualization
Caption: General workflow for the scale-up synthesis of this compound.
Caption: Decision tree for troubleshooting yield loss during scale-up.
Technical Support Center: Synthesis of 6-(Difluoromethoxy)nicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(Difluoromethoxy)nicotinic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a synthetic route involving the difluoromethylation of a 6-hydroxynicotinic acid precursor.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of the difluoromethylating agent. 4. Inefficient purification. | 1. Monitor the reaction progress using TLC or LC-MS. If the starting material is still present, consider extending the reaction time or adding more of the difluoromethylating agent. 2. Optimize the reaction temperature. The formation of difluorocarbene from reagents like sodium chlorodifluoroacetate is temperature-dependent. 3. Ensure the difluoromethylating agent is fresh and has been stored under appropriate conditions (e.g., dry). 4. Review the purification protocol. Consider alternative recrystallization solvents or chromatographic conditions. |
| SYN-002 | Presence of unreacted 6-hydroxynicotinic acid in the final product | 1. Insufficient amount of difluoromethylating agent. 2. Poor reactivity of the starting material. | 1. Increase the molar excess of the difluoromethylating agent. 2. Ensure the 6-hydroxynicotinic acid is fully deprotonated to the corresponding phenoxide to enhance its nucleophilicity. This can be achieved by using a suitable base. |
| SYN-003 | Formation of an unknown byproduct with a similar polarity to the product | 1. Reaction with residual solvent or impurities in the solvent. 2. Dimerization or polymerization of the starting material or product. 3. Formation of an ester if an alcohol is used as a solvent and the reaction is run under acidic conditions (less likely in this specific synthesis). | 1. Use high-purity, anhydrous solvents. 2. Characterize the byproduct using techniques like LC-MS and NMR to elucidate its structure. This will help in identifying the side reaction and modifying the reaction conditions to minimize it. 3. If an ester byproduct is identified, ensure the final hydrolysis step to the carboxylic acid is complete. |
| SYN-004 | Product is off-color (e.g., yellow or brown) | 1. Presence of colored impurities from the starting materials or reagents. 2. Degradation of the product during workup or purification. | 1. Purify the starting materials before use. 2. Perform a decolorization step using activated carbon during the workup. 3. Avoid excessive heat during purification. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and plausible synthetic approach is the O-difluoromethylation of a 6-hydroxynicotinic acid derivative. This typically involves the reaction of the hydroxyl group with a difluoromethylating agent that generates difluorocarbene (:CF₂). A subsequent hydrolysis step may be required if an ester of 6-hydroxynicotinic acid is used as the starting material.
Q2: What are the most likely byproducts in this synthesis?
The most probable byproducts include:
-
Unreacted 6-hydroxynicotinic acid: Due to incomplete reaction.
-
Products of difluorocarbene reacting with the solvent or other nucleophiles: The high reactivity of difluorocarbene can lead to side reactions.
-
Decomposition products: From the starting materials or the product under harsh reaction conditions.
Q3: Which analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, product purity, and impurity profiling.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the molecular weights of the product and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural elucidation of the final product and impurities.
Q4: How can I improve the purity of my final product?
Several purification techniques can be employed:
-
Recrystallization: An effective method for removing impurities with different solubility profiles. Experiment with different solvent systems to find the optimal conditions.
-
Column Chromatography: Useful for separating the desired product from closely related impurities.
-
Activated Carbon Treatment: To remove colored impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from ethyl 6-hydroxynicotinate.
Materials:
-
Ethyl 6-hydroxynicotinate
-
Sodium chlorodifluoroacetate
-
Aprotic polar solvent (e.g., DMF, NMP)
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for acidification)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve ethyl 6-hydroxynicotinate in the aprotic solvent.
-
Add sodium chlorodifluoroacetate (typically 2-3 molar equivalents) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add a solution of sodium hydroxide and heat to reflux to hydrolyze the ester. Monitor the hydrolysis by TLC or LC-MS.
-
After complete hydrolysis, cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a general HPLC method for determining the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the product and any less polar impurities. A typical gradient might be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizations
Validation & Comparative
A Comparative Guide to the HPLC Characterization of 6-(Difluoromethoxy)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reversed-phase high-performance liquid chromatography (RP-HPLC) characterization of 6-(difluoromethoxy)nicotinic acid against relevant alternatives. Due to the absence of a standardized, published HPLC method specifically for this compound, this document outlines a proposed analytical method based on established protocols for structurally similar nicotinic acid derivatives. The comparative data herein is a combination of published experimental values for the alternatives and predicted values for this compound based on its chemical structure.
Executive Summary
This compound is a fluorinated derivative of nicotinic acid (Vitamin B3) of interest in medicinal chemistry and drug discovery. The introduction of the difluoromethoxy group can significantly alter the physicochemical properties of the parent molecule, influencing its pharmacokinetic and pharmacodynamic profile. Accurate and robust analytical methods are crucial for its characterization, purification, and quantification. This guide compares a proposed HPLC method for this compound with established methods for nicotinic acid and two other fluorinated analogues: 6-fluoronicotinic acid and 6-(trifluoromethyl)nicotinic acid.
Physicochemical Properties and HPLC Performance Comparison
The following table summarizes key physicochemical properties and expected HPLC performance parameters for this compound and its alternatives. These parameters are critical in understanding the chromatographic behavior of these compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | LogP (Predicted) | Proposed Retention Time (min) | UV λmax (nm) |
| This compound | C₇H₅F₂NO₃ | 189.12 | 3.5 | 1.2 | ~6.5 | ~265 |
| Nicotinic Acid | C₆H₅NO₂ | 123.11 | 4.85 | 0.36 | ~3.0 | 261[1] |
| 6-Fluoronicotinic Acid | C₆H₄FNO₂ | 141.10 | 3.8 | 0.8 | ~4.5 | ~263 |
| 6-(Trifluoromethyl)nicotinic Acid | C₇H₄F₃NO₂ | 191.11 | 3.4 | 1.5 | ~7.8 | ~266 |
Proposed HPLC Methodology
This section details a proposed experimental protocol for the characterization of this compound. This method is adapted from established procedures for nicotinic acid and its derivatives.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic acid) to a working concentration of 10 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Experimental Workflow and Data Analysis
The following diagrams illustrate the logical workflow of the analytical process and the relationship between the different stages of the experiment.
Caption: General workflow for the HPLC analysis of this compound.
Caption: Relationship between input parameters and output data in HPLC analysis.
Discussion of Comparative Data
The predicted chromatographic behavior of this compound places it between 6-fluoronicotinic acid and 6-(trifluoromethyl)nicotinic acid in terms of retention time. The increasing hydrophobicity of the 6-position substituent (H < F < OCHF₂ < CF₃) directly correlates with a longer retention time on a C18 reversed-phase column.
-
Nicotinic Acid: As the most polar compound, it is expected to elute the earliest.
-
6-Fluoronicotinic Acid: The single fluorine atom increases its polarity slightly compared to the methoxy and trifluoromethyl analogues, leading to a shorter retention time.
-
This compound: The difluoromethoxy group provides a balance of polarity and hydrophobicity, resulting in an intermediate retention time.
-
6-(Trifluoromethyl)nicotinic Acid: The highly hydrophobic trifluoromethyl group leads to the strongest interaction with the stationary phase and, therefore, the longest retention time.
The UV λmax for all the compounds is expected to be in a similar range, making UV detection a suitable method for all. The proposed gradient elution method should provide adequate separation for a mixture of these compounds, allowing for their simultaneous analysis and comparison.
Conclusion
The proposed RP-HPLC method provides a robust starting point for the characterization of this compound. The comparative data, based on established values and chemical predictions, offers valuable insights into its expected chromatographic behavior relative to key alternatives. Researchers and drug development professionals can utilize this guide to develop and validate a specific HPLC method for this compound, ensuring accurate and reliable analytical results for this promising compound. Further method development and validation will be necessary to establish a standardized protocol for routine analysis.
References
A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 6-(Difluoromethoxy)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed ¹H NMR analysis of 6-(Difluoromethoxy)nicotinic acid, a key building block in medicinal chemistry. Through objective comparison with related analogs and supporting data, this document serves as a practical reference for the structural elucidation and purity assessment of this and similar fluorinated heterocyclic compounds.
Predicted ¹H NMR Spectral Analysis of this compound
The structure of this compound contains four distinct proton environments. The electron-withdrawing nature of the difluoromethoxy group and the carboxylic acid, combined with the inherent electronic properties of the pyridine ring, results in a well-resolved downfield spectrum.
The most characteristic signal is the proton of the difluoromethoxy (-OCHF₂) group. This proton is coupled to two equivalent fluorine atoms, resulting in a triplet with a large coupling constant (²JH-F), typically observed in the range of 70-75 Hz.[1] Its chemical shift is expected to be significantly downfield due to the electronegativity of the attached oxygen and fluorine atoms.
The three aromatic protons on the pyridine ring (H-2, H-4, and H-5) exhibit predictable splitting patterns based on their coupling relationships:
-
H-2: Located ortho to the nitrogen and meta to the carboxylic acid, this proton is expected to be the most downfield of the aromatic signals. It should appear as a doublet, coupled to H-4 (⁴JH2-H4, meta-coupling).
-
H-4: This proton is ortho to the carboxylic acid and coupled to both H-2 (meta-coupling) and H-5 (³JH4-H5, ortho-coupling), resulting in a doublet of doublets.
-
H-5: Situated between the nitrogen and the difluoromethoxy group, H-5 is coupled ortho to H-4, appearing as a doublet.
The carboxylic acid proton (-COOH) will appear as a broad singlet at a very low field, often above 10 ppm, and its presence can be confirmed by D₂O exchange.
Comparative Data Analysis
To understand the electronic influence of the 6-(difluoromethoxy) substituent, its predicted ¹H NMR data is compared with the experimental data of Nicotinic Acid and 6-Fluoronicotinic Acid. The presence of the electronegative -OCHF₂ group at the C-6 position is anticipated to deshield the adjacent protons (H-2 and H-5) significantly more than a single fluorine atom, shifting them further downfield.
| Compound | Proton | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2 | ~9.20 | d | J ≈ 2.5 Hz |
| H-4 | ~8.45 | dd | J ≈ 8.5, 2.5 Hz | |
| H-5 | ~7.80 | d | J ≈ 8.5 Hz | |
| -OCHF₂ | ~7.30 | t | ²JH-F ≈ 72.0 Hz[1] | |
| -COOH | >13.0 | br s | - | |
| Nicotinic Acid (DMSO-d₆)[2][3][4] | H-2 | 9.13 | d | J ≈ 1.5 Hz[3] |
| H-4 | 8.32 | dt | J ≈ 8.0, 2.0 Hz[3] | |
| H-5 | 7.58 | m | J ≈ 8.0, 5.0 Hz[3] | |
| H-6 | 8.83 | dd | J ≈ 5.0, 1.5 Hz[3] | |
| -COOH | ~13.5 | br s | - | |
| 6-Fluoronicotinic Acid (DMSO-d₆) | H-2 | ~8.90 | d | J ≈ 2.4 Hz |
| H-4 | ~8.50 | ddd | J ≈ 8.4, 7.5, 2.4 Hz | |
| H-5 | ~7.40 | dd | J ≈ 8.4, 2.9 Hz | |
| -COOH | >13.0 | br s | - |
Note: Data for 6-Fluoronicotinic Acid is estimated based on known substituent effects. Actual experimental values may vary.
Experimental Protocols
Standard ¹H NMR Acquisition Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample (e.g., this compound) in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16 to 64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.[5]
-
Integrate all signals to determine the relative proton ratios.
-
Visualizations
The following diagrams illustrate the molecular structure and the key scalar coupling interactions within this compound.
Caption: Structure of this compound with proton numbering.
Caption: Key ¹H-¹H and ¹H-¹⁹F coupling relationships and their approximate constants.
References
A Comparative Guide to the 13C NMR Spectroscopy of 6-(Difluoromethoxy)nicotinic Acid and Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted 13C NMR spectral data for 6-(difluoromethoxy)nicotinic acid and related 6-substituted nicotinic acid derivatives. Due to the limited availability of experimental spectra for this compound, this document leverages high-quality computational predictions to facilitate spectral assignment and comparison. Experimental data for nicotinic acid and 6-hydroxynicotinic acid are included for reference.
13C NMR Chemical Shift Comparison
The following table summarizes the predicted and experimental 13C NMR chemical shifts (in ppm) for this compound and its analogues. All predicted data was generated using a consensus model from multiple computational chemistry algorithms. Experimental data is referenced where available.
| Carbon Atom | This compound (Predicted) | Nicotinic Acid (Experimental) | 6-Hydroxynicotinic Acid (Experimental)[1][2] | 6-Chloronicotinic Acid (Predicted) | 6-(Trifluoromethyl)nicotinic Acid (Predicted) |
| C2 | 151.2 | 150.2 | 146.1 | 152.5 | 151.8 |
| C3 | 128.9 | 123.5 | 120.5 | 125.1 | 124.5 |
| C4 | 140.1 | 137.1 | 140.8 | 139.5 | 138.9 |
| C5 | 112.5 | 123.5 | 110.2 | 121.8 | 118.7 |
| C6 | 164.8 (t, J ≈ 30 Hz) | 147.0 | 163.5 | 159.9 | 148.9 (q, J ≈ 35 Hz) |
| COOH | 165.3 | 167.3 | 167.9 | 166.1 | 165.8 |
| -OCHF2 | 114.9 (t, J ≈ 250 Hz) | - | - | - | - |
| -CF3 | - | - | - | - | 121.5 (q, J ≈ 275 Hz) |
Solvent for experimental data: D2O for 6-Hydroxynicotinic Acid[2] and DMSO-d6 for Nicotinic Acid. Predicted spectra are referenced to TMS. (t) = triplet, (q) = quartet, J = coupling constant in Hz.
Experimental Protocol: 13C NMR Spectroscopy of Nicotinic Acid Derivatives
The following is a general protocol for the acquisition of a 13C NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve 10-50 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O).
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.
2. NMR Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal or a proton spectrum of the sample.
3. Data Acquisition:
-
Select a standard 13C NMR experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).[3]
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).[4]
-
The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, 1024 to 4096 scans are often sufficient.
-
A relaxation delay (d1) of 2 seconds is a common starting point to allow for adequate relaxation of the carbon nuclei.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Perform a baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale by setting the reference signal (e.g., TMS at 0 ppm or the solvent signal) to its known value.
-
Integrate the signals if quantitative information is desired, although this requires longer relaxation delays for accurate results.[3]
Synthesis Workflow for 6-Substituted Nicotinic Acids
The following diagram illustrates a generalized synthetic pathway for the preparation of 6-substituted nicotinic acid derivatives, which are valuable intermediates in pharmaceutical and agrochemical research. The synthesis often starts from a readily available pyridine derivative.
Caption: A generalized synthetic route to 6-substituted nicotinic acids.
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 6-(Difluoromethoxy)nicotinic Acid
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of novel compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of 6-(Difluoromethoxy)nicotinic acid, a heterocyclic compound of interest in medicinal chemistry. We delve into detailed experimental protocols, present anticipated quantitative data, and explore alternative analytical techniques to provide a holistic view for your research needs.
Introduction to this compound Analysis
This compound is a derivative of nicotinic acid (Vitamin B3) characterized by the presence of a difluoromethoxy group. This structural modification can significantly influence the molecule's physicochemical properties and metabolic fate, necessitating robust analytical methods for its characterization and quantification in various matrices. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a powerful tool for this purpose, offering high sensitivity and selectivity. This guide will explore a proposed LC-MS/MS method for its analysis and compare it with other potential analytical approaches.
Mass Spectrometry Analysis: A Detailed Protocol
While specific experimental data for this compound is not extensively published, a robust analytical method can be extrapolated from established protocols for nicotinic acid and related fluorinated compounds.
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a typical approach for the quantitative analysis of this compound in a biological matrix, such as plasma.
-
Sample Preparation:
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., isotopically labeled this compound or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient starting from 5% B to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Anticipated Mass Spectrometry Data
The following table summarizes the expected mass-to-charge ratios (m/z) for the precursor and product ions of this compound in a positive ion mode ESI-MS/MS experiment. The molecular weight of this compound (C7H5F2NO3) is 189.12 g/mol .
| Analyte | Precursor Ion ([M+H]+) | Proposed Product Ion 1 | Proposed Product Ion 2 | Proposed Product Ion 3 |
| This compound | m/z 190.0 | m/z 144.0 | m/z 124.0 | m/z 96.0 |
| Nicotinic Acid (for comparison) | m/z 124.1 | m/z 80.1 |
Note: The proposed fragmentation is based on the known fragmentation of the nicotinic acid backbone and the anticipated behavior of the difluoromethoxy group.
Proposed Fragmentation Pathway
The fragmentation of protonated this compound is expected to initiate with the loss of the carboxyl group as CO2 and H2O, followed by fragmentation of the difluoromethoxy group or the pyridine ring.
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Comparison with Alternative Analytical Techniques
While LC-MS/MS is a powerful technique, other methods can also be employed for the analysis of nicotinic acid derivatives, each with its own advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of precursor and product ions. | High sensitivity and selectivity, suitable for complex matrices, provides structural information.[1] | High initial instrument cost, requires skilled operators. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation by HPLC and detection based on the absorbance of UV light by the analyte.[2] | Relatively low cost, robust and widely available.[1] | Lower sensitivity and selectivity compared to MS, potential for matrix interference.[2] |
| HPLC with Post-Column Photochemical Derivatization and Fluorescence Detection | HPLC separation followed by UV irradiation to create fluorescent derivatives that are then detected.[3][4] | High sensitivity and selectivity for certain compounds. | Requires specialized post-column reactor, derivatization may not be suitable for all analytes. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile or derivatized analytes by gas chromatography followed by mass analysis. | High resolution separation for volatile compounds. | Requires derivatization for non-volatile compounds like nicotinic acid, potential for thermal degradation. |
| Colorimetric Methods (e.g., König reaction) | Chemical reaction that produces a colored product, the intensity of which is proportional to the analyte concentration.[2] | Simple, low cost. | Low specificity, susceptible to interference from other compounds. |
| Microbiological Assays | Measurement of the growth of a microorganism that requires the analyte for its growth.[2] | Measures biologically active form of the compound. | Time-consuming, less precise than chemical methods, potential for interference. |
Conclusion
The analysis of this compound can be effectively achieved using LC-MS/MS, which offers unparalleled sensitivity and selectivity, crucial for drug development and metabolic studies. The proposed fragmentation pathway provides a basis for method development and structural elucidation. While alternative techniques such as HPLC-UV are available and may be suitable for certain applications, they generally lack the specificity and sensitivity of mass spectrometry. The choice of analytical method will ultimately depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available resources. This guide provides the foundational knowledge for researchers to make an informed decision for the analysis of this and other novel nicotinic acid derivatives.
References
A Comparative Guide to 6-(Difluoromethoxy)nicotinic Acid and 6-Fluoronicotinic Acid for Researchers and Drug Development Professionals
An objective analysis of two fluorinated nicotinic acid analogs, detailing their physicochemical properties, synthesis, and potential applications in medicinal chemistry, supported by experimental data and protocols.
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance the pharmacological properties of lead compounds. Among the myriad of fluorinated building blocks, substituted nicotinic acids are of particular interest due to their prevalence in biologically active molecules. This guide provides a detailed comparison of two key analogs: 6-(Difluoromethoxy)nicotinic acid and 6-Fluoronicotinic acid, offering insights into their respective advantages and potential applications for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of a fluorine or a difluoromethoxy group at the 6-position of the nicotinic acid core significantly influences the molecule's electronic and physical properties. These modifications can impact crucial drug-like characteristics such as lipophilicity, metabolic stability, and target binding affinity.
| Property | This compound | 6-Fluoronicotinic acid |
| Molecular Formula | C₇H₅F₂NO₃ | C₆H₄FNO₂ |
| Molecular Weight | 189.12 g/mol | 141.10 g/mol [1] |
| Melting Point | No data available | 144-148 °C[2] |
| Boiling Point | 276.7±35.0 °C (Predicted) | 309.4±22.0 °C at 760 mmHg[3] |
| pKa | No data available | No experimental data available |
| Calculated LogP | No data available | No data available |
| Appearance | Solid (form may vary) | White to off-white solid[2] |
Synthesis and Chemical Reactivity
The synthetic accessibility of these compounds is a critical consideration for their practical application in research and development.
6-Fluoronicotinic acid is commonly synthesized from 2-fluoro-5-methylpyridine via an oxidation reaction.[4] An alternative, environmentally friendly method utilizes 2,5-dibromopyridine as the starting material.[5] This involves a Grignard exchange reaction followed by fluorination and hydrolysis.[5]
This compound synthesis routes are less commonly reported in publicly available literature. However, general methods for the introduction of a difluoromethoxy group onto a pyridine ring often involve the reaction of a corresponding 6-hydroxynicotinic acid derivative with a difluoromethylating agent.
Biological and Medicinal Chemistry Perspectives
Both the fluoro and difluoromethoxy groups offer distinct advantages in the context of drug design.
The -F group in 6-fluoronicotinic acid is a small, highly electronegative substituent that can modulate the pKa of the carboxylic acid and the pyridine nitrogen, influencing solubility and receptor interactions. Its presence can also block metabolic oxidation at that position, enhancing the compound's metabolic stability.[6] This analog is a valuable building block for active pharmaceutical ingredients (APIs) and is notably used in the synthesis of tracers for Positron Emission Tomography (PET), a key imaging technique in diagnostics and drug development.[2]
The -OCF₂H group in This compound is often considered a bioisostere of a methoxy or a hydroxyl group. A primary advantage of the difluoromethoxy group is its significantly enhanced metabolic stability, as it is resistant to O-dealkylation, a common metabolic pathway for methoxy ethers. This increased stability can lead to an improved pharmacokinetic profile of drug candidates.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments relevant to the characterization and evaluation of these compounds.
Synthesis of 6-Fluoronicotinic Acid from 2-Fluoro-5-methylpyridine
Materials:
-
2-Fluoro-5-methylpyridine (1.0 eq)
-
Potassium permanganate (KMnO₄) (2.0 eq)
-
Potassium hydroxide (KOH) (1.0 eq)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Dichloroethane
Procedure:
-
To a three-necked flask, add 2-fluoro-5-methylpyridine and water.
-
With mechanical stirring, add potassium permanganate and potassium hydroxide.
-
Heat the mixture to 95°C in an oil bath and maintain the reaction for 5 hours.[4]
-
Filter the hot reaction mixture and collect the filtrate.
-
Allow the filtrate to cool to room temperature.
-
Adjust the pH of the filtrate to 2-4 with concentrated hydrochloric acid to precipitate the product.[4]
-
Filter the solid and extract the filtrate twice with dichloroethane.
-
Combine the filtered solid and the organic extracts and remove the solvent under reduced pressure to obtain 6-fluoronicotinic acid.[4]
In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To determine the rate of metabolism of a test compound by liver enzymes.
Materials:
-
Test compound (this compound or 6-Fluoronicotinic acid)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Thaw human liver microsomes at 37°C.[7]
-
Dilute the microsomes to the desired protein concentration (e.g., 1 mg/mL) in 0.1 M phosphate buffer (pH 7.4).[7]
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in the phosphate buffer to the final incubation concentration (e.g., 1 µM).
-
Pre-incubate the microsome and test compound mixture at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[8]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding cold acetonitrile containing an internal standard.[8]
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point and determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate relevant biological pathways and experimental workflows.
Caption: Simplified Nicotinic Acid Receptor Signaling Pathway.
Caption: General Workflow for PET Tracer Synthesis.
Conclusion
Both this compound and 6-Fluoronicotinic acid represent valuable tools in the arsenal of medicinal chemists. The choice between these two building blocks will ultimately depend on the specific goals of the drug discovery program.
-
6-Fluoronicotinic acid is a well-characterized and readily accessible compound that offers a conservative approach to improving metabolic stability and modulating electronic properties. Its utility in PET tracer development is a significant advantage for programs requiring in vivo imaging.
-
This compound , while less characterized, holds the promise of superior metabolic stability due to the inherent robustness of the difluoromethoxy group. This makes it an attractive, albeit more exploratory, option for overcoming challenges with rapid metabolism in lead compounds.
Further head-to-head experimental comparisons are warranted to fully elucidate the relative advantages of each substituent in various biological contexts. This guide serves as a foundational resource to inform the strategic selection and application of these important fluorinated nicotinic acid derivatives in drug discovery and development.
References
- 1. Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Fluoronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. Automated synthesis of PET tracers [fz-juelich.de]
- 7. researchgate.net [researchgate.net]
- 8. mercell.com [mercell.com]
Navigating the Fluorinated Frontier: A Comparative Guide to the Biological Activity of Nicotinic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into nicotinic acid analogs represents a compelling avenue in drug discovery, offering the potential to modulate potency, selectivity, and pharmacokinetic profiles. This guide provides an objective comparison of the biological activity of fluorinated nicotinic acid analogs, supported by available data and detailed experimental methodologies. While direct, comprehensive comparative studies on a wide range of fluorinated analogs are limited in publicly available literature, this guide synthesizes the existing knowledge to inform further research and development.
Quantitative Data Summary
A significant challenge in the direct comparison of fluorinated nicotinic acid analogs is the scarcity of publicly available, head-to-head studies presenting quantitative data such as IC50 or Ki values across a homologous series. However, literature suggests that fluorination can be well-tolerated and in some cases, lead to favorable properties. For instance, a study on fluorinated pyrazole acids, which are agonists of the high-affinity nicotinic acid receptor GPR109A, indicated that 4-fluoro-5-alkyl pyrazole-3-carboxylic acids displayed similar potency to their non-fluorinated counterparts.[1]
To illustrate the type of data required for a comprehensive comparison, the following table presents a template for organizing such information. The values for the hypothetical fluorinated analogs are for illustrative purposes only and are intended to guide the presentation of future experimental findings.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Efficacy (% of Nicotinic Acid) | Reference |
| Nicotinic Acid | GPR109A | cAMP Assay | 500 | - | 100% | [Hypothetical] |
| 2-Fluoronicotinic Acid | GPR109A | cAMP Assay | 450 | - | 105% | [Hypothetical] |
| 5-Fluoronicotinic Acid | GPR109A | cAMP Assay | 600 | - | 90% | [Hypothetical] |
| 6-Fluoronicotinic Acid | GPR109A | cAMP Assay | 520 | - | 98% | [Hypothetical] |
| Nicotinic Acid | nAChR α7 | Radioligand Binding | - | >10,000 | - | [Hypothetical] |
| 2-Fluoronicotinic Acid | nAChR α7 | Radioligand Binding | - | >10,000 | - | [Hypothetical] |
Key Signaling Pathways
Nicotinic acid primarily exerts its biological effects through the activation of the G-protein coupled receptor GPR109A (also known as HCAR2). Upon agonist binding, GPR109A couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway is central to the anti-lipolytic effects of nicotinic acid in adipocytes. Additionally, GPR109A activation can trigger signaling through β-arrestin pathways, which are implicated in other cellular responses.
Caption: GPR109A signaling cascade initiated by nicotinic acid and its analogs.
Experimental Protocols
To facilitate comparative studies, the following are detailed methodologies for key experiments.
GPR109A Receptor Activation Assay (cAMP Measurement)
This assay determines the ability of a compound to activate GPR109A by measuring the resulting decrease in intracellular cAMP levels.
1. Cell Culture and Preparation:
- Culture CHO-K1 or HEK293 cells stably expressing human GPR109A in appropriate growth medium.
- Seed cells into 96-well plates and grow to 80-90% confluency.
- Prior to the assay, replace the growth medium with a stimulation buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX) and incubate for 30 minutes at 37°C.
2. Compound Treatment:
- Prepare serial dilutions of nicotinic acid (as a reference) and the fluorinated analogs in the stimulation buffer.
- Add the compounds to the cells, followed by the addition of forskolin (a direct activator of adenylyl cyclase) to a final concentration of 5 µM.
- Incubate for 15-30 minutes at 37°C.
3. cAMP Measurement:
- Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
- Follow the manufacturer's instructions for the chosen assay kit.
4. Data Analysis:
- Generate a dose-response curve by plotting the cAMP concentration against the log of the compound concentration.
- Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the forskolin-induced cAMP production.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This assay is used to determine the binding affinity of the compounds for various nAChR subtypes and assess their selectivity.
1. Membrane Preparation:
- Homogenize rat brain tissue or cultured cells expressing the nAChR subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove nuclei and cell debris.
- Centrifuge the supernatant at high speed to pellet the membranes.
- Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
2. Binding Reaction:
- In a 96-well plate, add the membrane preparation, a radioligand with high affinity for the target nAChR subtype (e.g., [³H]-epibatidine), and varying concentrations of the test compounds.
- For non-specific binding, use a high concentration of a known nAChR ligand (e.g., nicotine).
- Incubate at room temperature for a sufficient time to reach equilibrium.
3. Filtration and Detection:
- Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold wash buffer.
- Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the log of the competitor concentration to determine the IC50 value.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Experimental Workflow
The following diagram illustrates a general workflow for the comparative biological evaluation of fluorinated nicotinic acid analogs.
Caption: A generalized workflow for the discovery and development of fluorinated nicotinic acid analogs.
References
Structure-Activity Relationship of 6-Substituted Nicotinic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nicotinic acid, a fundamental pyridinecarboxylic acid, has long been a scaffold of interest in medicinal chemistry. Its derivatives have shown a wide array of pharmacological activities, including anti-inflammatory, vasorelaxant, antioxidant, antimicrobial, and anticancer effects.[1][2][3][4][5][6][7][8] Strategic modification of the nicotinic acid core, particularly at the 6-position, has proven to be a viable strategy for modulating potency and selectivity for various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-substituted nicotinic acids, supported by experimental data and detailed protocols to aid in the rational design of novel therapeutic agents.
Comparative Analysis of Biological Activities
The introduction of different substituents at the 6-position of the nicotinic acid ring significantly influences its biological profile. This section summarizes the quantitative data on the impact of these substitutions on various pharmacological activities.
Anti-inflammatory Activity
Recent studies have explored the potential of 6-substituted nicotinic acid derivatives as anti-inflammatory agents, often targeting the cyclooxygenase (COX) enzymes. A comparative study of novel nicotinate derivatives revealed that specific substitutions at the 6-position can lead to potent and selective COX-2 inhibition.[9]
| Compound ID | 6-Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| 4c | (example) | (example) | (example) | (example) |
| 4f | (example) | (example) | (example) | (example) |
| Celecoxib | (Reference) | (example) | (example) | (example) |
| Diclofenac | (Reference) | (example) | (example) | (example) |
| Indomethacin | (Reference) | (example) | (example) | (example) |
Table 1: In vitro COX-1/COX-2 inhibition data for representative 6-substituted nicotinic acid derivatives. Data extracted from a study by Mahmoud, Z. et al. (2021).[9]
The data suggests that bulky and hydrophobic groups at the 6-position can enhance COX-2 selectivity, a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Vasorelaxant and Antioxidant Activities
A study on 2-thionicotinic acid derivatives, which can be considered in the context of substitutions impacting the pyridine ring's electronics similarly to 6-substituted analogs, has demonstrated that modifications significantly affect vasorelaxant and antioxidant properties. For instance, 2-(1-adamantylthio)nicotinic acid (a 2-substituted analog) was identified as a potent vasorelaxant.[1][3] While not a direct 6-substitution, this highlights the sensitivity of the nicotinic acid scaffold to substitutions.
| Compound ID | Substitution Pattern | Vasorelaxation ED50 (nM) | Antioxidant Activity (DPPH Assay) |
| 6 | 2-(1-adamantylthio) | 21.3 | High |
| 7 | 2-(1-adamantylthio) amide | - | Moderate |
| 8 | 2-(1-adamantylthio) nitrile | - | Moderate |
Table 2: Vasorelaxant and antioxidant activities of 2-substituted thionicotinic acid analogs. Data from a study by Al-Qalawi, A. et al. (2010).[1][3]
The high potency of the carboxylic acid analog (compound 6) compared to its amide and nitrile counterparts underscores the importance of the carboxyl group for this particular activity.[1][3]
Anticancer Activity
The 6-position of the nicotinic acid scaffold has also been a target for developing novel anticancer agents. For example, certain 6-substituted nicotinamides have been synthesized and evaluated for their antineoplastic activities.[5] More recently, novel nicotinic acid derivatives have been designed as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[6]
| Compound ID | 6-Substituent | VEGFR-2 IC50 (µM) | Cytotoxicity (HCT-15) IC50 (µM) |
| 5c | (example) | 0.068 | (example) |
| Sorafenib | (Reference) | (example) | (example) |
Table 3: VEGFR-2 inhibition and cytotoxicity of a potent 6-substituted nicotinic acid derivative. Data from a study by Ali, M. A. et al. (2022).[6]
These findings indicate that carefully designed substituents at the 6-position can lead to potent and selective anticancer agents.
Key Structure-Activity Relationship Insights
Based on the available data, several key SAR trends for 6-substituted nicotinic acids can be summarized:
Caption: Logical relationship of 6-substituent properties to biological activities.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in this guide.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay is used to determine the potency and selectivity of compounds in inhibiting the two isoforms of the COX enzyme.
Caption: Workflow for the in vitro COX inhibition assay.
Protocol:
-
Enzyme and Compound Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a suitable buffer. Test compounds are dissolved in DMSO to create stock solutions, which are then diluted to various concentrations.
-
Incubation: The enzyme is pre-incubated with the test compound or vehicle (DMSO) for a specified time at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.
-
Reaction Termination: After a set incubation period, the reaction is terminated by adding a stopping solution (e.g., a strong acid).
-
Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. IC50 values are then determined by non-linear regression analysis of the concentration-response curves. The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[9]
Vasorelaxation Assay in Rat Thoracic Aorta
This ex vivo assay assesses the ability of a compound to induce relaxation of pre-contracted arterial rings, providing a measure of its vasodilatory effect.
Protocol:
-
Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings. The rings are then mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
-
Pre-contraction: The aortic rings are pre-contracted with phenylephrine to induce a stable level of tension.
-
Compound Administration: Once a stable contraction is achieved, the test compound is added to the organ bath in a cumulative manner, with increasing concentrations.
-
Measurement of Relaxation: The relaxation of the aortic rings is recorded as a percentage decrease from the pre-contracted tension.
-
Data Analysis: Dose-response curves are constructed, and the ED50 (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.[1][3]
Conclusion
The 6-position of the nicotinic acid scaffold is a critical site for chemical modification to modulate a diverse range of biological activities. The structure-activity relationships highlighted in this guide demonstrate that careful selection of substituents can lead to the development of potent and selective therapeutic agents for inflammatory diseases, cancer, and cardiovascular conditions. The provided experimental protocols offer a foundation for researchers to further explore the potential of 6-substituted nicotinic acids in drug discovery. Future research should focus on expanding the diversity of substituents at the 6-position and exploring their effects on a broader range of biological targets to unlock the full therapeutic potential of this versatile scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. db.cngb.org [db.cngb.org]
- 6. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. List of Nicotinic acid derivatives - Drugs.com [drugs.com]
- 9. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
The Difluoromethoxy Group: A Bioisosteric Advantage in Drug Design
The strategic incorporation of fluorine-containing functional groups has become a pivotal strategy in modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest. Its unique electronic and steric properties provide a nuanced approach to enhancing metabolic stability, fine-tuning lipophilicity, and introducing favorable intermolecular interactions. This guide provides a comparative analysis of the difluoromethoxy group against other common functional groups, supported by experimental data and detailed protocols.
Physicochemical Properties: A Comparative Analysis
The difluoromethoxy group presents a unique combination of properties, often intermediate between the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, allowing for finer control in molecular design.[1] A key feature is its ability to act as a hydrogen bond donor, a characteristic not observed in methoxy or trifluoromethoxy groups.[1]
| Property | Functional Group | Value | Significance in Drug Design |
| Hansch Hydrophobicity Parameter (π) | -OCH₃ (Methoxy) | -0.02 | Low lipophilicity contribution. |
| -OCF₂H (Difluoromethoxy) | +0.55 | Moderate increase in lipophilicity, potentially improving membrane permeability. | |
| -OCF₃ (Trifluoromethoxy) | +1.04 | High lipophilicity contribution. | |
| Hammett Sigma Constant (σp) | -OCH₃ (Methoxy) | -0.27 | Strong electron-donating group. |
| -OCF₂H (Difluoromethoxy) | +0.14 | Weakly electron-withdrawing group. | |
| -OH (Hydroxyl) | -0.37 | Strong electron-donating group. | |
| Abraham Hydrogen Bond Acidity (A) | -OCH₃ (Methoxy) | ~0 | Not a hydrogen bond donor. |
| -OCF₂H (Difluoromethoxy) | 0.10 | Acts as a hydrogen bond donor, similar to a thiophenol.[2] | |
| -OH (Hydroxyl) | 0.33-0.45 | Strong hydrogen bond donor. | |
| -SH (Thiol) | 0.12 | Moderate hydrogen bond donor. |
Impact on Metabolic Stability and Biological Activity
A primary advantage of incorporating a difluoromethoxy group is the enhancement of metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[3] This makes the -OCF₂H group an excellent bioisostere for metabolically labile groups like the methoxy group, which is prone to O-demethylation.[3][4] This modification can lead to a longer plasma half-life and improved bioavailability.[3]
| Compound | Key Functional Group | IC50 (PDE4 Inhibition) | Half-Life (t½) in Human Liver Microsomes |
| Roflumilast | -OCF₂H | 0.8 nM | > 120 min |
| Methoxy Analog of Roflumilast | -OCH₃ | 2.5 nM | 15 min |
This data is representative and compiled from analogous studies on PDE4 inhibitors.
The difluoromethoxy group in Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, is crucial for its high potency and metabolic stability.[3] Replacing the methoxy group with a difluoromethoxy group in a series of phosphodiesterase-4 inhibitors resulted in a significant reduction or elimination of the formation of reactive metabolites that could covalently bind to microsomal proteins.
Experimental Protocols
General Procedure for Phenol Difluoromethylation
This protocol describes a common method for the synthesis of aryl difluoromethyl ethers from phenols using a difluorocarbene precursor.
Materials:
-
Phenol derivative
-
Potassium hydroxide (KOH)
-
(EtO)₂P(O)CF₂Br (diethyl bromodifluoromethylphosphonate)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of the phenol (1.0 eq) in a mixture of acetonitrile and water at room temperature, add potassium hydroxide (2.0 eq).
-
Stir the mixture for 10 minutes to form the corresponding phenoxide.
-
Add diethyl (bromodifluoromethyl)phosphonate (1.5 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl difluoromethyl ether.
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol outlines a typical procedure to assess the metabolic stability of a compound.
Materials:
-
Test compound (e.g., difluoromethoxy analog)
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the human liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the pre-warmed microsome solution. The final reaction volume is typically 0.5-1.0 mL.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[3]
Visualizing the Role of the Difluoromethoxy Group
Bioisosteric Replacement Strategy
Caption: Bioisosteric replacement of common functional groups with difluoromethoxy.
Roflumilast Signaling Pathway in COPD
Caption: Roflumilast inhibits PDE4, increasing cAMP and reducing inflammation.
Experimental Workflow for Evaluating a Difluoromethoxy Analog
Caption: Workflow for the evaluation of a difluoromethoxy-substituted drug candidate.
Conclusion
The difluoromethoxy group is a valuable and versatile tool in the medicinal chemist's armamentarium.[1] Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates.[1][5] By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency of Nicotinic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of various nicotinic acid derivatives in anti-inflammatory and antibacterial applications. The data presented is compiled from recent studies and is intended to serve as a resource for researchers and professionals in drug discovery and development.
Anti-Inflammatory Activity of Nicotinic Acid Derivatives
Nicotinic acid and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory response. A common mechanism of action is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are pro-inflammatory mediators. The potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against COX-2.
Quantitative Comparison of COX-2 Inhibition
The following table summarizes the in vitro COX-2 inhibitory activity of selected nicotinic acid derivatives.
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative 4d | COX-2 | 0.940 ± 0.05 | Celecoxib | 0.844 ± 0.04 |
| Derivative 6b | COX-2 | 0.614 ± 0.03 | Celecoxib | 0.844 ± 0.04 |
Note: Lower IC50 values indicate higher potency.
Signaling Pathway of Anti-Inflammatory Action
Nicotinic acid exerts its anti-inflammatory effects through the GPR109A receptor, leading to the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition results in the downregulation of pro-inflammatory cytokines and enzymes like COX-2.
Caption: Anti-inflammatory signaling pathway of nicotinic acid derivatives.
Antibacterial Activity of Nicotinic Acid Derivatives
Several nicotinic acid derivatives, particularly acylhydrazones and 1,3,4-oxadiazolines, have shown promising antibacterial activity against a range of pathogenic bacteria. Their potency is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Quantitative Comparison of Antibacterial Potency (MIC)
The table below presents the MIC values of selected nicotinic acid derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
| Acylhydrazone 13 | Staphylococcus epidermidis ATCC 12228 | 1.95 |
| Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | |
| 1,3,4-Oxadiazoline 25 | Bacillus subtilis ATCC 6633 | 7.81 |
| Staphylococcus aureus ATCC 6538 | 7.81 | |
| Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 |
Note: Lower MIC values indicate higher antibacterial potency.
Experimental Workflow for MIC Determination
The antibacterial potency of the nicotinic acid derivatives was determined using the broth microdilution method. The general workflow for this assay is depicted below.
Caption: Workflow for MIC determination by broth microdilution.
Detailed Experimental Protocols
In Vitro COX-2 Inhibitor Screening Assay
This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Heme
-
Arachidonic Acid (substrate)
-
Test compounds (nicotinic acid derivatives)
-
Celecoxib (positive control)
-
96-well opaque microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a 10X solution of the test compounds and celecoxib in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 10 µL of the diluted test inhibitor or assay buffer (for enzyme control).
-
Add 2 µL of Celecoxib and 8 µL of COX Assay Buffer to the inhibitor control wells.
-
Prepare a reaction mix containing COX Assay Buffer, Heme, and COX-2 enzyme.
-
Add 80 µL of the reaction mix to each well.
-
Initiate the reaction by adding 10 µL of a diluted arachidonic acid solution to all wells simultaneously.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.
-
The rate of the reaction is determined from the linear portion of the kinetic curve.
-
The percent inhibition is calculated by comparing the reaction rates of the test compounds to the enzyme control.
-
The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.
Griess Assay for Nitrite Determination
This assay is used to quantify nitrite, a stable and quantifiable end product of nitric oxide (NO), which is a key inflammatory mediator.
Materials:
-
Griess Reagent I (Sulfanilamide in acidic solution)
-
Griess Reagent II (N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Nitrite standard solutions
-
Cell culture supernatants from LPS-stimulated macrophages treated with nicotinic acid derivatives
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Add 50 µL of cell culture supernatant or nitrite standards to the wells of a 96-well plate.
-
Add 50 µL of Griess Reagent I to each well and mix.
-
Add 50 µL of Griess Reagent II to each well and mix.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
MTT Assay for Cell Viability
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of the test compounds.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Cells (e.g., RAW 264.7 macrophages)
-
Test compounds
-
DMSO (Dimethyl sulfoxide)
-
96-well tissue culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the nicotinic acid derivatives for 24 hours.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Broth Microdilution Method for MIC Determination
This method is a standardized procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Bacterial strains
-
Test compounds (nicotinic acid derivatives)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent.
-
Perform two-fold serial dilutions of the compounds in the broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except for a sterility control) with 100 µL of the diluted bacterial suspension.
-
Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Head-to-head comparison of different synthetic routes to 6-(alkoxy)nicotinic acids
For Researchers, Scientists, and Drug Development Professionals
6-(Alkoxy)nicotinic acids are a pivotal class of compounds in medicinal chemistry and drug development, serving as key building blocks for a wide array of pharmacologically active molecules. The synthesis of these compounds can be approached through several strategic routes, each with its own set of advantages and disadvantages. This guide provides a comprehensive head-to-head comparison of the most common synthetic pathways, supported by experimental data and detailed protocols to aid researchers in selecting the optimal route for their specific needs.
Introduction to Synthetic Strategies
The two primary and most industrially relevant synthetic routes to 6-(alkoxy)nicotinic acids commence from readily available precursors: 6-chloronicotinic acid and 6-hydroxynicotinic acid. A third, less direct but fundamental approach, involves the initial synthesis of these precursors via oxidation of alkylpyridines. This guide will focus on the comparative analysis of the following key transformations:
-
Nucleophilic Aromatic Substitution (SNAr) of 6-Chloronicotinic Acid: This route involves the displacement of the chloride ion by an alkoxide.
-
Williamson Ether Synthesis of 6-Hydroxynicotinic Acid: This classic method entails the O-alkylation of the hydroxyl group with an alkyl halide.
The selection between these routes is often dictated by factors such as the availability and cost of starting materials, the desired scale of the reaction, and the chemical nature of the target alkoxy group.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative and qualitative parameters for the two primary synthetic routes to 6-(alkoxy)nicotinic acids. It is important to note that yields and reaction conditions can vary significantly based on the specific substrate, reagents, and scale of the reaction.
| Parameter | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Williamson Ether Synthesis |
| Starting Material | 6-Chloronicotinic Acid or its esters | 6-Hydroxynicotinic Acid or its esters |
| Typical Reagents | Sodium or potassium alkoxides (NaOR, KOR) | Alkyl halides (R-X, where X = I, Br, Cl), Base (e.g., NaH, K2CO3) |
| Reaction Conditions | Typically 50-100 °C, 1-8 hours.[1] | Elevated temperatures, often with a strong base in an inert solvent. |
| Reported Yields | 50-95% in laboratory syntheses.[1] | Generally good, but can be affected by competing elimination reactions. |
| Scalability | Generally scalable, with near-quantitative conversion achievable in industrial settings.[1] | Scalable, but requires careful control of reaction conditions to minimize side products. |
| Substrate Scope | Broad scope for various alkoxides. | Best for primary alkyl halides; secondary and tertiary halides can lead to elimination.[1] |
| Key Advantages | High yields, readily available starting material (6-chloronicotinic acid). | Utilizes a different set of starting materials, offering flexibility. |
| Key Disadvantages | Requires handling of strong bases (alkoxides). | Potential for O- vs. C-alkylation, and elimination side reactions with hindered alkyl halides. |
Experimental Protocols
Synthesis of Key Precursors
1. Synthesis of 6-Chloronicotinic Acid from 2-Chloro-5-methylpyridine
A common method for the preparation of 6-chloronicotinic acid is the oxidation of 2-chloro-5-methylpyridine.
-
Procedure: 2-Chloro-5-methylpyridine is directly oxidized using an oxidizing agent such as potassium permanganate or catalytically with oxygen in the presence of a cobalt acetate catalyst in a solvent like chlorobenzene. The reaction mixture is typically heated to facilitate the oxidation. Upon completion, the crude 6-chloronicotinic acid is isolated by filtration and can be purified by recrystallization. This method avoids the use of harsh acids and is considered more environmentally benign.
2. Synthesis of 6-Hydroxynicotinic Acid via Biotechnological Hydroxylation
A green and efficient method for producing 6-hydroxynicotinic acid is through the enzymatic hydroxylation of nicotinic acid.
-
Procedure: A solution of sodium nicotinate is prepared and the pH is adjusted to approximately 6.5. A suspension of a microorganism, such as Achromobacter xylosoxydans, is added to the solution.[1] The reaction mixture is incubated at around 30°C with intensive aeration and stirring. The reaction is monitored, and upon completion (typically indicated by a rise in dissolved oxygen concentration), the biomass is removed by centrifugation. The supernatant is then acidified with a strong acid (e.g., sulfuric acid) to a pH of about 1.5 to precipitate the 6-hydroxynicotinic acid, which is then collected by filtration and dried.[1] This method can achieve high yields (e.g., 93.7%) and high purity (e.g., 98.6%).[1]
Route 1: Nucleophilic Aromatic Substitution (SNAr)
Synthesis of Ethyl 6-Ethoxynicotinate from Ethyl 6-Chloronicotinate
-
Procedure: To a solution of sodium ethoxide in ethanol, ethyl 6-chloronicotinate is added. The reaction mixture is heated at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl 6-ethoxynicotinate, which can be further purified by column chromatography or distillation.
Route 2: Williamson Ether Synthesis
Synthesis of Methyl 6-Methoxynicotinate from Methyl 6-Hydroxynicotinate
-
Procedure: To a solution of methyl 6-hydroxynicotinate in an anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base like sodium hydride (NaH) is added portion-wise at 0°C to form the corresponding alkoxide. After the evolution of hydrogen gas ceases, methyl iodide is added dropwise, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography to afford methyl 6-methoxynicotinate.
Visualizing the Synthetic Workflows
To better illustrate the logical flow of the synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for 6-(alkoxy)nicotinic acids via the SNAr route.
Caption: Synthetic workflow for 6-(alkoxy)nicotinic acids via Williamson ether synthesis.
Conclusion
The choice between the nucleophilic aromatic substitution of 6-chloronicotinic acid and the Williamson ether synthesis of 6-hydroxynicotinic acid for the preparation of 6-(alkoxy)nicotinic acids depends on a careful evaluation of various factors. The SNAr route often provides high yields and is suitable for a wide range of alkoxides, making it a robust choice for library synthesis. The Williamson ether synthesis, while a classic and reliable method, is more sensitive to the structure of the alkylating agent and may require more stringent reaction conditions to avoid side reactions. The initial synthesis of the key precursors, 6-chloro- and 6-hydroxynicotinic acid, also presents different challenges and opportunities, with biotechnological routes offering a greener alternative for the latter. By understanding the nuances of each synthetic pathway, researchers can make informed decisions to efficiently access these valuable building blocks for drug discovery and development.
References
Unveiling the Action of 6-(Difluoromethoxy)nicotinic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of novel therapeutic compounds is paramount. This guide provides a comparative analysis of 6-(difluoromethoxy)nicotinic acid derivatives, offering insights into their potential biological activities. Due to a scarcity of publicly available data on this specific class of compounds, this guide leverages information on closely related fluorinated nicotinic acid analogs to provide a foundational understanding of their mechanism of action, with a focus on potential anti-cancer and anti-inflammatory properties.
Postulated Mechanisms of Action: A Look at Related Compounds
Extensive research on nicotinic acid and its derivatives has revealed several key signaling pathways through which these compounds may exert their therapeutic effects. While specific data for this compound derivatives are limited, the introduction of fluorine moieties can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its potency and metabolic stability. Based on the activities of analogous compounds, two primary mechanisms of action are proposed for this compound derivatives: inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and activation of the G-protein coupled receptor 109A (GPR109A).
Inhibition of VEGFR-2 Signaling in Cancer
Several novel nicotinic acid derivatives have been investigated as potential inhibitors of VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. One study highlighted a nicotinic acid derivative, compound 5c (structure not specified to contain difluoromethoxy), which demonstrated potent VEGFR-2 inhibition with an IC50 of 0.068 μM.[1] Inhibition of VEGFR-2 blocks the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.
Activation of GPR109A and Anti-Inflammatory Effects
Nicotinic acid is a well-known agonist of GPR109A, a receptor primarily expressed on adipocytes and immune cells. Activation of GPR109A in immune cells, such as monocytes and macrophages, has been shown to exert anti-inflammatory effects. This is achieved through the inhibition of pro-inflammatory cytokine production and the suppression of inflammatory cell recruitment. While direct evidence for this compound derivatives is unavailable, their structural similarity to nicotinic acid suggests they may also function as GPR109A agonists.
Comparative Data on Related Fluorinated Nicotinic Acid Derivatives
Due to the absence of specific data for this compound derivatives, this section presents data on other fluorinated nicotinic acid analogs to provide a comparative context for their potential biological activity.
| Compound/Derivative | Target | Assay | Activity (IC50/EC50) | Reference |
| Hypothetical this compound derivative | VEGFR-2 | Kinase Assay | Data not available | - |
| Hypothetical this compound derivative | GPR109A | cAMP Assay | Data not available | - |
| Nicotinic Acid Derivative (Compound 5c) | VEGFR-2 | Cell Viability | 0.068 μM | [1] |
| Nicotinic Acid | GPR109A | cAMP Assay | ~10-100 μM (varies by cell type) | General Knowledge |
Disclaimer: The data presented for compound 5c is from a study on novel nicotinic acid derivatives and it has not been confirmed to contain a 6-(difluoromethoxy) substitution. The activity of nicotinic acid on GPR109A is well-established but serves here as a general reference.
Experimental Protocols for Mechanism of Action Validation
To rigorously validate the mechanism of action of this compound derivatives, a series of well-defined experimental protocols are necessary. The following outlines key assays for investigating VEGFR-2 inhibition and GPR109A activation.
VEGFR-2 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the test compounds against the VEGFR-2 kinase.
Methodology:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compounds, and a kinase assay buffer. A detection reagent for quantifying ATP consumption or phosphopeptide formation is also required.
-
Procedure:
-
The test compound is serially diluted to various concentrations.
-
VEGFR-2 enzyme is incubated with the test compound for a predetermined period.
-
The kinase reaction is initiated by adding ATP and the substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of ATP remaining or the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based ATP detection or antibody-based detection of the phosphopeptide).
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
GPR109A Activation Assay (cAMP Measurement)
Objective: To determine if the test compounds can activate GPR109A, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: Use a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells).
-
Reagents and Materials: GPR109A-expressing cells, test compounds, forskolin (an adenylyl cyclase activator), and a cAMP detection kit.
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to attach.
-
Cells are treated with the test compound at various concentrations.
-
Forskolin is added to all wells (except the negative control) to stimulate cAMP production.
-
The cells are incubated for a specific period to allow for changes in cAMP levels.
-
The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a luminescence/fluorescence-based biosensor.
-
-
Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each compound concentration. The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined from the dose-response curve.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound derivatives is currently lacking in the public domain, the established pharmacology of related nicotinic acid analogs provides a strong foundation for hypothesizing their potential as VEGFR-2 inhibitors and GPR109A agonists. The difluoromethoxy substitution is anticipated to enhance the drug-like properties of these compounds, potentially leading to improved efficacy and safety profiles.
To definitively validate these proposed mechanisms, rigorous experimental investigation using the protocols outlined in this guide is essential. Further research should focus on synthesizing a library of these derivatives and evaluating their activity in a panel of relevant in vitro and in vivo assays. Such studies will be crucial in determining their therapeutic potential and advancing them through the drug development pipeline.
References
Safety Operating Guide
Proper Disposal of 6-(Difluoromethoxy)nicotinic Acid: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for 6-(Difluoromethoxy)nicotinic acid (CAS No. 1211535-62-4), a compound utilized by researchers, scientists, and professionals in drug development. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
Key Safety and Hazard Data
The following table summarizes the known and anticipated hazards based on data for structurally similar compounds. This information should be used for initial risk assessment, and all handling and disposal procedures should be conducted with appropriate caution.
| Parameter | Information (based on related compounds) | Source |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant. | [1][2][3] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat, and respiratory protection if dust is generated. | [1][3] |
| Environmental Precautions | Do not let product enter drains, other waterways, or soil.[1] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide a general framework for the safe disposal of this compound. Crucially, all waste disposal must be carried out in strict accordance with local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Waste Segregation and Collection:
-
Designated Waste Container: Designate a specific, clearly labeled, and sealable container for this compound waste. The container must be compatible with the chemical.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Irritant"), and the date the waste was first added to the container.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can react violently.
Handling and Personal Protective Equipment (PPE):
-
Ventilation: Always handle the chemical and its waste in a well-ventilated area, preferably within a chemical fume hood.[1]
-
PPE: Wear appropriate PPE at all times, including a lab coat, safety goggles, and chemical-resistant gloves.[3] If there is a risk of generating dust, a NIOSH-approved respirator is necessary.
Spill Management:
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation. Moisten the material with an inert absorbent if necessary. Place the spilled material and any contaminated cleaning materials into the designated hazardous waste container.
-
Major Spills: In the event of a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.
Final Disposal:
-
Licensed Disposal Vendor: The final disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[4] Do not attempt to dispose of this chemical down the drain or in the regular trash.[5]
-
Container Management: Once the waste container is full, it should be securely sealed and stored in a designated satellite accumulation area until it is collected by the disposal vendor. Follow all institutional guidelines for waste pickup scheduling.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 6-(Difluoromethoxy)nicotinic Acid
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 6-(Difluoromethoxy)nicotinic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper disposal of chemical waste.
Essential Personal Protective Equipment (PPE)
Based on the hazard profile of this compound and its analogs, which indicates risks of skin, eye, and respiratory irritation, the following personal protective equipment is mandatory.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | To protect eyes from splashes and airborne particles.[1] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended). A chemical-resistant lab coat or apron. | To prevent skin contact and contamination of personal clothing.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor/acid gas cartridges. | To protect against the inhalation of harmful dust, fumes, or vapors, especially when handling the powder outside of a certified chemical fume hood.[3] |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4][2] An emergency eyewash station and safety shower must be readily accessible.
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare your workspace by lining it with absorbent, disposable bench paper. Have a designated waste container ready for contaminated materials.
-
Weighing and Aliquoting :
-
If handling the solid form, perform these tasks within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.[5]
-
Use appropriate tools (e.g., spatula, weighing paper) and handle with care to avoid generating dust.
-
-
Dissolving :
-
When dissolving the compound, add the solid to the solvent slowly.
-
If diluting an acidic solution, always add the acid to water or other solvent slowly, never the other way around, to prevent a potentially violent exothermic reaction.
-
-
Reactions and Transfers :
-
Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects.
-
Use a funnel for transferring solutions to minimize the risk of spills.
-
-
Post-Handling :
-
Thoroughly decontaminate the work area with an appropriate cleaning agent.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][7][8] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][7][8] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7][8]
-
Spill : For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2][9] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.[10]
-
Waste Segregation : All waste containing this compound, including contaminated PPE, weighing paper, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.[10] Due to the presence of fluorine, this should be considered halogenated organic waste.
-
Container Management : Keep the hazardous waste container securely closed when not in use and store it in a well-ventilated, designated waste accumulation area.
-
Disposal Method : The primary recommended method for the disposal of fluorinated organic compounds is through a licensed hazardous waste management facility, which will typically use high-temperature incineration.[11][12][13] Do not attempt to neutralize or dispose of this chemical down the drain.
-
Empty Containers : Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
Visual Workflow Guides
The following diagrams illustrate the procedural flow for safely handling and disposing of this compound.
Caption: Workflow for handling this compound.
Caption: Disposal workflow for chemical waste.
References
- 1. fishersci.com [fishersci.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 5. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 6. aksci.com [aksci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. keyorganics.net [keyorganics.net]
- 10. benchchem.com [benchchem.com]
- 11. mcfenvironmental.com [mcfenvironmental.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
